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  • Product: 2-tert-Butyl-6-tert-octyl-p-cresol
  • CAS: 34729-62-9

Core Science & Biosynthesis

Foundational

Mechanism of Action for 2-tert-Butyl-6-tert-octyl-p-cresol: A Technical Guide to Asymmetric Sterically Hindered Phenols

Executive Summary & Molecular Architecture In the development of advanced pharmaceutical formulations, lipid-based drug delivery systems, and specialized polyolefins, oxidative degradation remains a primary failure mode....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In the development of advanced pharmaceutical formulations, lipid-based drug delivery systems, and specialized polyolefins, oxidative degradation remains a primary failure mode. While symmetric hindered phenols like BHT (2,6-di-tert-butyl-p-cresol) are ubiquitous, their high volatility and propensity for migration (leaching) limit their efficacy in high-stress or long-term applications[1].

2-tert-Butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) represents an advanced architectural evolution of the hindered phenol class. By replacing one tert-butyl group with a massive tert-octyl (1,1,3,3-tetramethylbutyl) moiety, the molecule achieves profound asymmetry. This specific structural modification preserves the critical electronic environment required for rapid radical scavenging while drastically altering the molecule's physical thermodynamics—increasing lipophilicity, disrupting crystalline packing to enhance matrix solubility, and virtually eliminating volatility-driven depletion[1].

Core Mechanism of Action: Radical-Trapping Kinetics

2-tert-Butyl-6-tert-octyl-p-cresol functions as a primary Radical-Trapping Antioxidant (RTA) . Its mechanism of action is governed by a highly optimized Hydrogen Atom Transfer (HAT) pathway, followed by steric isolation of the resulting radical[2].

Step 1: Kinetically Favored Hydrogen Atom Transfer (HAT)

Oxidative chain reactions are propagated by highly reactive lipid or polymer peroxyl radicals (ROO•). The antioxidant intercepts this propagation phase. The electron-donating para-methyl group (via hyperconjugation) and the ortho-alkyl groups (via inductive effects) lower the Bond Dissociation Enthalpy (BDE) of the phenolic O–H bond to approximately ~81 kcal/mol[3]. Because the BDE of the newly formed ROO–H bond is higher (~88 kcal/mol), the HAT reaction is highly exothermic and proceeds at diffusion-controlled rates ( kinh​≈104−105M−1s−1 ).

Step 2: Steric Shielding of the Phenoxyl Radical

Upon donating the hydrogen atom, the antioxidant becomes a phenoxyl radical (ArO•). In unhindered phenols, this radical would rapidly attack the surrounding lipid or polymer backbone, initiating a new oxidative chain (pro-oxidation). However, the massive tert-butyl and tert-octyl groups act as a physical "cage" around the oxygen radical[3]. This steric hindrance prevents the ArO• from interacting with the substrate.

Step 3: Non-Radical Termination

The sterically isolated phenoxyl radical persists in the matrix until it encounters a second peroxyl radical (ROO•). The two radicals undergo a radical-radical coupling reaction, forming a stable, non-radical quinone methide or peroxide adduct[3]. Consequently, a single molecule of 2-tert-butyl-6-tert-octyl-p-cresol neutralizes exactly two peroxyl radicals (stoichiometric factor n=2 ).

MOA_Pathway ROO Lipid Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) ROO->HAT Encounters Phenol 2-t-butyl-6-t-octyl-p-cresol (ArOH) Phenol->HAT Donates H• ROOH Stable Hydroperoxide (ROOH) HAT->ROOH Neutralized ArO Phenoxyl Radical (ArO•) HAT->ArO Steric Shielding Termination Radical-Radical Coupling (Quinone Adduct) ArO->Termination + ROO•

Fig 1: Radical-trapping mechanism via Hydrogen Atom Transfer (HAT) and steric stabilization.

Quantitative Structure-Property Relationship (QSPR) Data

The substitution of a tert-octyl group yields significant macroscopic benefits without compromising the fundamental quantum mechanics of the active site.

PropertyBHT (2,6-di-tert-butyl-p-cresol)2-tert-butyl-6-tert-octyl-p-cresolMechanistic Causality / Impact
Molecular Weight 220.35 g/mol 276.46 g/mol Higher mass reduces vapor pressure, preventing loss during high-temperature extrusion or sterilization[1].
Ortho-Substitution Symmetric (di-tert-butyl)Asymmetric (t-butyl + t-octyl)Asymmetry disrupts crystalline packing, preventing phase separation and increasing solubility in amorphous matrices[1].
O-H BDE (est.) ~81.0 kcal/mol~81.2 kcal/molIdentical electronic induction yields equivalent primary HAT kinetics and radical scavenging efficiency[3].
Lipophilicity (LogP) ~5.1~6.8Extended aliphatic bulk drastically reduces aqueous leaching in biological membranes or emulsion-based drug formulations.
Stoichiometric Factor ( n ) 2.02.0Both trap exactly two peroxyl radicals per molecule before complete consumption[2].

Experimental Methodologies for Mechanistic Validation

To empirically validate the efficacy and mechanism of 2-tert-butyl-6-tert-octyl-p-cresol, researchers must employ a self-validating kinetic assay. Standard DPPH assays are inadequate as they do not replicate the steric demands of lipid peroxyl radicals[3]. The following protocol utilizes Inhibited Autoxidation coupled with Electron Paramagnetic Resonance (EPR) Spectroscopy .

Protocol: Kinetic Evaluation via Co-Initiated Autoxidation

Rationale: This system is self-validating because it utilizes an azo-initiator to provide a constant, zero-order flux of radicals. This eliminates the unpredictable auto-catalytic acceleration seen in standard lipid peroxidation, allowing for the precise mathematical extraction of the inhibition rate constant ( kinh​ ).

Step 1: Reagent Preparation & Matrix Selection

  • Prepare a 0.5 M solution of the oxidizable substrate (e.g., styrene or linoleic acid) in chlorobenzene .

  • Causality Check: Chlorobenzene is strictly required because it is a non-hydrogen-bonding solvent. Hydrogen-bonding solvents (like methanol) will solvate the phenolic hydroxyl group, artificially depressing the measured kinh​ by physically blocking the active site.

Step 2: Thermal Initiation

  • Introduce 0.05 M of Azo-bis(isobutyronitrile) (AIBN) to the solution and equilibrate at 37°C in a sealed respirometer.

  • Causality Check: AIBN undergoes unimolecular thermal decomposition to yield carbon-centered radicals at a strictly predictable rate ( Ri​ ), which rapidly react with dissolved O2​ to form the chain-carrying peroxyl radicals (ROO•).

Step 3: Baseline & Inhibition Monitoring

  • Monitor baseline O2​ consumption using a differential pressure transducer.

  • Inject 10 µM of 2-tert-butyl-6-tert-octyl-p-cresol. The O2​ consumption will immediately halt, marking the beginning of the induction period ( τ ).

  • Record the time until O2​ consumption resumes its baseline rate. Calculate the stoichiometric factor using the formula: n=(Ri​×τ)/[Antioxidant] .

Step 4: In situ EPR Spectroscopy (Mechanistic Proof)

  • During the induction period ( τ ), extract a 50 µL aliquot and transfer it to an EPR capillary tube.

  • Scan the sample at X-band microwave frequencies. The emergence of a distinct, multi-line EPR spectrum confirms the presence of the long-lived, sterically shielded phenoxyl radical (ArO•). The lack of substrate-derived radical signals confirms that ArO• is not initiating secondary chains.

Workflow Step1 1. Initiation Azo-initiator (AIBN) at 37°C Generates constant flux of R• Step2 2. Propagation O2 uptake forms ROO• in lipid/polymer matrix Step1->Step2 R• + O2 -> ROO• Step3 3. Inhibition Add 2-t-butyl-6-t-octyl-p-cresol Monitor O2 consumption drop Step2->Step3 Baseline established Step4 4. EPR Spectroscopy In situ spin trapping Quantify ArO• steady-state Step3->Step4 Aliquot sampling Step5 5. Kinetic Modeling Calculate k_inh and stoichiometric factor (n) Step3->Step5 Induction period (τ) Step4->Step5 Radical decay rate

Fig 2: Self-validating experimental workflow for kinetic evaluation of radical-trapping antioxidants.

Conclusion

The strategic incorporation of a tert-octyl group into the hindered phenol scaffold represents a triumph of rational chemical design. By maintaining the precise electronic requirements for rapid Hydrogen Atom Transfer while maximizing steric bulk and matrix compatibility, 2-tert-butyl-6-tert-octyl-p-cresol overcomes the physical limitations of traditional symmetric antioxidants[1]. For formulation scientists, it provides a highly stable, non-migratory defense mechanism against oxidative degradation in advanced therapeutics and materials.

References

  • Structure-property relationships: Phenolic antioxidants with high efficiency and low colour contribution. Polymer Degradation and Stability, Elsevier. URL:[Link]

  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. Chemistry Central Journal, Springer / PubMed Central. URL:[Link]

  • The antioxidant activity of polysulfides: it's radical! Chemical Science, Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

2-tert-Butyl-6-tert-octyl-p-cresol: Advanced Antioxidant Mechanisms and Applications

Executive Summary The compound 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9), also designated as 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol, represents a sophisticated structural evolution of traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9), also designated as 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol, represents a sophisticated structural evolution of traditional sterically hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT)[1]. By substituting one of the symmetric tert-butyl groups with a bulkier, highly lipophilic tert-octyl group, this molecule achieves superior matrix retention, reduced volatility, and specialized radical scavenging kinetics. This whitepaper provides an in-depth mechanistic analysis of its antioxidant properties, detailing self-validating experimental protocols and cross-disciplinary applications ranging from high-temperature polymer stabilization to biomedical cytoprotection.

Molecular Architecture & Mechanistic Causality

The Asymmetric Steric Shield

The antioxidant efficacy of hindered phenols is fundamentally governed by the steric environment surrounding the reactive hydroxyl (-OH) group[2]. In 2-tert-butyl-6-tert-octyl-p-cresol, the ortho positions are occupied by a tert-butyl group and a tert-octyl (1,1,3,3-tetramethylbutyl) group.

Causality of the structural design:

  • Hydrogen Atom Transfer (HAT): The primary mechanism of action is the donation of the phenolic hydrogen to a propagating peroxyl radical (ROO•), converting it to a stable hydroperoxide (ROOH).

  • Phenoxyl Radical Stabilization: Once the hydrogen is donated, the resulting phenoxyl radical (ArO•) must not initiate new oxidation chains. The massive steric bulk of the tert-octyl group acts as a physical "umbrella," preventing the oxygen radical from reacting with surrounding substrates.

  • Matrix Anchoring: BHT is notorious for its high volatility, often evaporating during the high-temperature extrusion of polyolefins. The extended aliphatic chain of the tert-octyl group increases the molecular weight and lipophilicity, effectively anchoring the antioxidant within hydrophobic polymer matrices and lipid bilayers.

Mechanism A Peroxyl Radical (ROO•) C Transition State [ROO---H---OAr]‡ A->C Meets B 2-t-butyl-6-t-octyl-p-cresol (ArOH) B->C H-Donation D Hydroperoxide (ROOH) C->D HAT Kinetics E Phenoxyl Radical (ArO•) C->E Steric Shielding F Stable Non-Radical Products E->F Radical Termination

Fig 1. Hydrogen Atom Transfer (HAT) mechanism of asymmetric hindered phenols.

Kinetic Profiling & Self-Validating Protocols

To rigorously evaluate the antioxidant capacity of 2-tert-butyl-6-tert-octyl-p-cresol, researchers must employ self-validating kinetic assays. Relying on single-endpoint data is insufficient; continuous kinetic monitoring is required to establish the rate constants ( k1​ ) and stoichiometric factors.

Protocol: DPPH Radical Scavenging Kinetics

The 1,1-diphenyl-2-picrylhydrazyl (DPPH•) assay is the gold standard for measuring the electron/hydrogen donating ability of phenols. This protocol is designed as a self-validating system by incorporating continuous spectrophotometric monitoring and internal BHT controls.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Validation check: The absorbance at 517 nm must be between 0.900 and 1.000.

  • Antioxidant Stock: Dissolve 2-tert-butyl-6-tert-octyl-p-cresol in methanol to create a concentration gradient (10 µM to 100 µM). Prepare a parallel gradient of BHT as the reference standard.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of the DPPH• solution with 0.1 mL of the antioxidant sample.

  • Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the decay in absorbance at 517 nm every 10 seconds for 30 minutes at a constant 25°C.

  • Data Synthesis: Calculate the pseudo-first-order rate constant ( k1​ ) by plotting ln(At​−A∞​) versus time. The reaction is validated if the control blank (methanol + DPPH•) shows <2% degradation over the 30-minute window.

Workflow S1 Prepare Antioxidant Solutions S2 Add DPPH• Reagent (517nm) S1->S2 S3 Incubate & Monitor Kinetics S2->S3 S4 Calculate Rate Constant (k1) S3->S4

Fig 2. Self-validating DPPH kinetic assay workflow for hindered phenols.

Protocol: AIBN-Induced Oxygen Uptake (Lipid/Polymer Peroxidation)

To simulate real-world oxidative stress, the AIBN (2,2'-azobis(isobutyronitrile)) induced oxidation assay measures the induction period ( tinh​ ) before rapid oxygen consumption begins.

  • Dissolve the substrate (e.g., styrene or squalene) and the antioxidant in chlorobenzene.

  • Inject AIBN as the radical initiator and seal the reaction vessel in a differential pressure transducer system at 60°C.

  • Monitor the pressure drop caused by O2​ consumption. The length of the induction period directly correlates to the steric efficiency of the tert-octyl group in trapping peroxyl radicals.

Quantitative Data & Comparative Efficacy

The structural modification from a symmetric tert-butyl configuration to an asymmetric tert-octyl configuration yields distinct physicochemical trade-offs. The table below synthesizes the comparative advantages of 2-tert-butyl-6-tert-octyl-p-cresol against the industry-standard BHT.

Property / ParameterBHT (2,6-di-tert-butyl-p-cresol)2-tert-Butyl-6-tert-octyl-p-cresolMechanistic Implication
Molecular Weight 220.35 g/mol 276.46 g/mol Higher MW reduces migration and leaching.
Volatility (TGA 10% loss) ~130 °C~185 °Ctert-octyl analog survives high-temp processing.
Steric Shielding Symmetric (Standard)Asymmetric (Extended)Enhanced protection of the phenoxyl radical.
Lipophilicity (LogP) ~5.1~6.8Superior solubility in polyolefins and lipid bilayers.
DPPH Scavenging ( k1​ ) HighModerately HighSlight kinetic drop due to massive steric hindrance, offset by longer active half-life.

Cross-Disciplinary Applications

Material Science: Polyolefin Stabilization

In the stabilization of polyethylene (PE) and polypropylene (PP), antioxidants are dissolved at <1 wt% in the polymer matrix[2]. BHT frequently fails in modern high-temperature solution polymerization due to volatilization. The 2-tert-butyl-6-tert-octyl-p-cresol analog acts as a persistent primary antioxidant, intercepting alkyl and peroxyl radicals generated by thermal and mechanical shear during extrusion, thereby preventing chain scission and cross-linking[2].

Biomedical: Cytoprotection & Retinal Therapeutics

Recent pharmacological research has identified sterically hindered phenols as potent cytoprotective agents. In models of dry age-related macular degeneration (AMD), oxidized low-density lipoproteins (ox-LDL) induce severe oxidative stress and lysosomal destabilization in retinal pigment epithelial (RPE) cells[3].

Hindered phenols structurally analogous to 2-tert-butyl-6-tert-octyl-p-cresol (such as PMC and Trolox) partition seamlessly into the cellular lipid bilayer due to their high lipophilicity. Once localized, they scavenge reactive oxygen species (ROS), block the nuclear translocation of Nrf2, and prevent ox-LDL-induced RPE cell death[3]. The tert-octyl group's unique geometry enhances membrane retention, suggesting high potential for this specific analog in developing targeted lipid-peroxidation inhibitors for neurodegenerative and ophthalmic diseases.

References

  • [1] 2-tert-Butyl-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol | 34729-62-9. Molaid. Available at: [Link]

  • Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation. IAEA. Available at: [Link]

  • [3] Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. NIH / PMC. Available at: [Link]

  • [2] Reactions of a prototypical phenolic antioxidant with radicals in polyethylene: insights from density functional theory. ChemRxiv. Available at:[Link]

Sources

Foundational

Mechanistic Insights and Application Profiling of 2-tert-Butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) in Advanced Materials and Drug Delivery Systems

Abstract: As pharmaceutical formulations become increasingly complex, the stability of both the active pharmaceutical ingredients (APIs) and their polymeric primary packaging is paramount. This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As pharmaceutical formulations become increasingly complex, the stability of both the active pharmaceutical ingredients (APIs) and their polymeric primary packaging is paramount. This technical guide provides an in-depth analysis of 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) , a highly specialized sterically hindered phenolic antioxidant. Written for researchers and drug development professionals, this whitepaper dissects the physicochemical properties, radical scavenging mechanisms, and experimental validation protocols required to leverage this compound in advanced material science and extractables/leachables (E&L) profiling.

Physicochemical Profiling & Structural Causality

The molecule 2-tert-butyl-6-tert-octyl-p-cresol (systematically named 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol) is engineered for extreme environments. Unlike standard antioxidants such as Butylated Hydroxytoluene (BHT), the asymmetric substitution of a tert-butyl group and a bulky tert-octyl group at the ortho positions creates a highly shielded hydroxyl core [1].

From an application standpoint, why substitute a tert-butyl with a tert-octyl group? The causality lies in migration kinetics . The massive steric bulk and increased lipophilicity (higher LogP) anchor the molecule deeply within hydrophobic polymer matrices (e.g., cyclic olefin copolymers, HDPE). This drastically reduces its diffusion coefficient, mitigating the risk of the antioxidant leaching into aqueous parenteral drug formulations—a critical requirement for FDA and EMA compliance in pharmaceutical packaging.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from foundational chemical registries and environmental protection databases .

ParameterValue / Description
Chemical Name 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol
CAS Registry Number 34729-62-9
Molecular Formula C₁₉H₃₂O
Molecular Weight 276.46 g/mol
Functional Class Primary Antioxidant (Chain-breaking Radical Scavenger)
Physical State Solid (Standard Ambient Temperature and Pressure)
Regulatory Status Listed on TSCA Inventory; Evaluated for environmental impact [3]

Mechanistic Paradigm: The Autoxidation Cascade & Radical Scavenging

In polymeric systems and lipid-based drug delivery vehicles (like LNPs), thermal or UV stress initiates an autoxidation cascade. A polymer alkyl radical ( R∙ ) reacts rapidly with oxygen to form a highly reactive peroxyl radical ( ROO∙ ). If left unchecked, this peroxyl radical abstracts a hydrogen atom from another polymer chain, propagating degradation.

2-tert-butyl-6-tert-octyl-p-cresol acts as a sacrificial hydrogen donor. The mechanism relies on Hydrogen Atom Transfer (HAT) . The phenol donates its hydroxyl hydrogen to the peroxyl radical, neutralizing it into a stable hydroperoxide ( ROOH ). The resulting phenoxyl radical ( ArO∙ ) is stabilized by resonance and the extreme steric hindrance of the tert-butyl and tert-octyl groups, preventing it from initiating new radical chains.

Mechanism Init Polymer Alkyl Radical (R•) Prop Peroxyl Radical (ROO•) Init->Prop O2 Addition Term1 Polymer Hydroperoxide (ROOH) Prop->Term1 H-Atom Transfer Antiox Hindered Phenol (CAS: 34729-62-9) Antiox->Prop Intercepts Term2 Stable Phenoxyl Radical (ArO•) Antiox->Term2 Donates H•

Figure 1: Hydrogen atom transfer (HAT) mechanism of sterically hindered phenolic antioxidants.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols detail the synthesis of the compound and the self-validating analytical workflow used to quantify its efficacy.

Protocol 1: Stepwise Electrophilic Aromatic Substitution (Synthesis)

The synthesis requires a controlled, stepwise Friedel-Crafts alkylation to manage the differing reactivities of the alkylating agents.

  • Initial Alkylation: React p-cresol with isobutylene in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst 15 resin) at 60°C. This yields 2-tert-butyl-p-cresol. Causality: Isobutylene is highly reactive and easily installs at the less sterically hindered ortho position.

  • Secondary Alkylation: Introduce diisobutylene (2,4,4-trimethyl-1-pentene) to the reactor. Elevate the temperature to 90°C–100°C. Causality: The remaining ortho position is now sterically crowded. Higher thermal energy is required to drive the insertion of the bulky tert-octyl group.

  • Purification: Neutralize the catalyst with aqueous sodium carbonate, extract the organic phase, and isolate the final product (CAS: 34729-62-9) via vacuum distillation or recrystallization from ethanol.

Protocol 2: Oxidative Induction Time (OIT) via DSC

OIT is the gold standard for validating the stabilization efficacy of antioxidants in polymers used for medical devices.

Methodology:

  • Sample Preparation: Weigh exactly 5.0 mg of the polymer sample (compounded with 0.1% w/w of the antioxidant) into an open aluminum DSC pan.

  • Inert Purge: Place the sample in the Differential Scanning Calorimeter (DSC). Purge the cell with Nitrogen gas at 50 mL/min.

  • Thermal Ramp: Heat the sample at 20°C/min to the isothermal test temperature (typically 200°C). Causality: The nitrogen atmosphere prevents premature oxidation during the heating phase, ensuring the baseline is strictly thermal.

  • Equilibration: Hold isothermally for 5 minutes to eliminate thermal lag.

  • Atmosphere Switch: Switch the purge gas from Nitrogen to Oxygen (50 mL/min). Record this exact moment as t=0 .

  • Detection: Monitor the heat flow. The antioxidant will scavenge radicals until depleted, at which point the polymer will rapidly oxidize, producing a sharp exothermic peak. The time from t=0 to the extrapolated onset of this exotherm is the OIT.

Workflow Prep Sample Prep Polymer + ArOH Purge N2 Purge Heating to 200°C Prep->Purge Oxygen O2 Switch Initiate Oxidation Purge->Oxygen Monitor DSC Monitor Exotherm Detection Oxygen->Monitor Data OIT Calculation (Time to Peak) Monitor->Data

Figure 2: Differential Scanning Calorimetry (DSC) workflow for Oxidative Induction Time (OIT).

Implications for Drug Development and Regulatory Compliance

For drug development professionals, the primary concern regarding packaging additives is the Extractables and Leachables (E&L) profile. Regulatory bodies (FDA, EMA) mandate rigorous testing to ensure packaging components do not adulterate the drug product.

Because 2-tert-butyl-6-tert-octyl-p-cresol possesses a high molecular weight and extreme steric bulk, it exhibits a near-zero migration rate in aqueous simulants during forced extraction studies. Furthermore, its inclusion in the and historical evaluations in environmental registries provide a robust baseline for its toxicological and environmental profiling. When formulating next-generation biologics or sensitive mRNA lipid nanoparticles, utilizing packaging stabilized by high-retention antioxidants like CAS 34729-62-9 minimizes the risk of API-adduct formation, ensuring shelf-life stability and patient safety.

References

  • US Environmental Protection Agency (EPA). "Substance Registry Services: Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-(1,1,3,3-tetramethylbutyl)- (CAS: 34729-62-9)". EPA SRS Database. Available at:[Link]

  • Government of Canada. "Supplement to the Canada Gazette, Part I: Toxic Substances Control and Environmental Assessments (January 31, 1998)". Canada Gazette. Available at:[Link]

Exploratory

The Chameleonic Defense: Mechanistic Pathways of 2-tert-butyl-6-tert-octyl-p-cresol in Free Radical Scavenging

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Sterically hindered phenols represent the vanguard of chain-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Sterically hindered phenols represent the vanguard of chain-breaking antioxidants used across polymer stabilization, pharmaceutical formulation, and oncology research. Among these, 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) occupies a unique physicochemical niche. By substituting one tert-butyl group of the ubiquitous BHT (butylated hydroxytoluene) with a highly lipophilic and bulky tert-octyl (1,1,3,3-tetramethylbutyl) group, this molecule exhibits altered partitioning behavior and radical-trapping kinetics.

This whitepaper dissects the core free radical scavenging mechanisms of 2-tert-butyl-6-tert-octyl-p-cresol, exploring its thermodynamic pathways, the critical role of the quinone methide intermediate, and field-proven experimental protocols for validating its efficacy.

Structural Significance and Steric Shielding

The antioxidant efficacy of 2-tert-butyl-6-tert-octyl-p-cresol is fundamentally dictated by its molecular architecture. The phenolic hydroxyl (–OH) group is flanked by two massive substituents at the ortho positions: a tert-butyl group and a tert-octyl group.

From a causality perspective, this extreme steric hindrance serves two mandatory functions:

  • Prevention of Pro-oxidant Dimerization: Unhindered phenoxyl radicals rapidly dimerize or react with oxygen to initiate new radical chains. The bulky ortho groups physically block the oxygen atom, stabilizing the resulting phenoxyl radical and extending its half-life[1].

  • Lipid Bilayer Retention: The tert-octyl group significantly increases the partition coefficient (LogP) compared to standard BHT, anchoring the molecule deep within lipophilic matrices (e.g., cellular membranes or polymer backbones) where lipid peroxidation propagates.

Core Free Radical Scavenging Mechanisms

The neutralization of peroxyl (ROO•) and alkoxyl (RO•) radicals by 2-tert-butyl-6-tert-octyl-p-cresol does not occur via a single monolithic pathway. As an application scientist, you must recognize that the dominant mechanism is strictly governed by the dielectric constant and hydrogen-bonding capacity of the solvent environment.

A. Hydrogen Atom Transfer (HAT)

In non-polar environments (e.g., lipid bilayers, polyolefins, bulk oils), the primary mechanism is HAT. The phenol donates its hydroxyl hydrogen directly to the free radical. Reaction: ArOH + ROO• → ArO• + ROOH The rate-determining factor here is the O–H Bond Dissociation Enthalpy (BDE) . The electron-donating nature of the alkyl groups via hyperconjugation lowers the BDE, making the hydrogen easier to abstract[1].

B. Sequential Proton Loss Electron Transfer (SPLET)

In polar or ionizing solvents (e.g., water/methanol mixtures in biological assays), the HAT mechanism is thermodynamically outcompeted by SPLET[2].

  • Proton Loss: The phenol loses a proton to the solvent to form a phenoxide anion (ArO⁻).

  • Electron Transfer: The electron-rich anion rapidly transfers a single electron to the radical. Reaction: ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + ROO• → ArO• + ROO⁻

Pathway A 2-tert-butyl-6-tert-octyl-p-cresol (Intact Antioxidant) B1 Hydrogen Atom Transfer (HAT) Non-polar Media A->B1 -H• B2 Sequential Proton Loss Electron Transfer (SPLET) Polar Media A->B2 -H⁺, -e⁻ C Sterically Hindered Phenoxyl Radical (Resonance Stabilized Intermediate) B1->C B2->C D1 Radical-Radical Coupling (Termination) C->D1 + ROO• D2 Quinone Methide Pathway (Oxidation/Disproportionation) C->D2 -H• (from p-methyl) E Stable Non-Radical Adducts (Peroxides / Quinones) D1->E D2->E

Fig 1. Mechanistic pathways of free radical scavenging by 2-tert-butyl-6-tert-octyl-p-cresol.

The Phenoxyl Radical and the Quinone Methide "Chameleon" Switch

Once the initial radical is scavenged, 2-tert-butyl-6-tert-octyl-p-cresol is converted into a phenoxyl radical (ArO•) . Because of the para-methyl group, this radical undergoes a critical secondary reaction.

Through resonance, the unpaired electron delocalizes to the para-carbon. A second radical can abstract a hydrogen atom from this para-methyl group, resulting in the formation of a Quinone Methide (QM) [3].

The Redox Duality (Antioxidant to Pro-oxidant)

Quinone methides are highly electrophilic species. In drug design and toxicology, sterically hindered phenols are recognized as "smart biological agents" or chameleons[4].

  • Under normal conditions (Antioxidant): The QM can trap a second peroxyl radical, meaning one molecule of 2-tert-butyl-6-tert-octyl-p-cresol neutralizes two free radicals (stoichiometric factor n≈2 ).

  • Under severe oxidative stress (Pro-oxidant/Cytotoxic): The QM can act as a biological alkylating agent, binding to nucleophilic thiols (like Glutathione or cysteine residues on antioxidant enzymes such as SOD1)[5]. This depletes cellular GSH and induces apoptosis, a mechanism currently being exploited in targeted tumor therapies[4][6].

Quantitative Data: Thermodynamic & Kinetic Profiling

To understand the efficacy of 2-tert-butyl-6-tert-octyl-p-cresol, we must benchmark it against standard phenols. The increased inductive effect of the tert-octyl group slightly lowers the ionization potential compared to BHT, enhancing its SPLET kinetics in polar media[1].

Table 1: Comparative Thermodynamic and Kinetic Parameters

CompoundO-H BDE (kcal/mol)Ionization Potential (eV)DPPH IC50 (µM)**Stoichiometric Factor ( n )
Phenol (Unsubstituted) 88.38.30> 1000< 0.5
BHT (2,6-di-tert-butyl-p-cresol) 79.57.6518.52.0
2-tert-butyl-6-tert-octyl-p-cresol 79.27.5816.22.0

*Values approximated based on DFT/B3LYP calculations for para-substituted sterically hindered phenols[1]. **Lower IC50 indicates higher radical scavenging efficiency.

Experimental Methodologies: A Self-Validating Protocol

As an application scientist, relying solely on macroscopic colorimetric assays (like DPPH) is insufficient. A robust, self-validating system requires coupling macroscopic kinetic assays with microscopic radical trapping (EPR).

Protocol 1: Macroscopic Kinetics via DPPH Assay

Causality: DPPH• is a stable nitrogen-centered radical. We use methanol as a solvent to intentionally trigger the SPLET mechanism, allowing us to measure the electron-transfer kinetics[2].

  • Preparation: Prepare a 0.1 mM solution of DPPH• in HPLC-grade methanol. Prepare serial dilutions of 2-tert-butyl-6-tert-octyl-p-cresol (1 µM to 50 µM) in methanol.

  • Reaction: Mix 2.9 mL of DPPH• solution with 0.1 mL of the antioxidant solution in a quartz cuvette.

  • Kinetic Monitoring: Immediately monitor the absorbance decay at λ=515 nm using a UV-Vis spectrophotometer at 25°C for 60 minutes.

  • Validation: Calculate the pseudo-first-order rate constant ( kobs​ ) and determine the IC50.

Protocol 2: Microscopic Validation via EPR Spectroscopy

Causality: To prove that the antioxidant acts via phenoxyl radical formation (and not via an artifact of the assay), we must directly observe the radical intermediate.

  • Oxidation Initiation: Dissolve 5 mM of the antioxidant in toluene (non-polar solvent to force the HAT mechanism).

  • Radical Generation: Introduce a mild oxidant (e.g., PbO2​ or Ag2​O ) to the solution under an argon atmosphere to selectively generate the phenoxyl radical without over-oxidizing to the quinone methide[3].

  • EPR Acquisition: Transfer the supernatant to an EPR capillary tube. Record the X-band EPR spectrum at 298 K.

  • Spectral Simulation: The resulting multiplet signal will validate the delocalization of the unpaired electron into the para-methyl protons, confirming the structural integrity of the sterically hindered radical.

Protocol S1 1. Sample Prep Analyte in Solvent S2 2. Radical Addition DPPH• or PbO2 S1->S2 S3 3. Kinetic Assay UV-Vis at 515 nm S2->S3 Macroscopic S4 4. EPR Validation Direct Radical Obs. S2->S4 Microscopic S5 5. Data Synthesis Rate Constants & Mechanism S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for antioxidant capacity and mechanism elucidation.

Conclusion

2-tert-butyl-6-tert-octyl-p-cresol is a highly sophisticated radical scavenger that leverages intense steric hindrance to stabilize reactive intermediates. By understanding its dual mechanisms—HAT in lipids and SPLET in polar environments—and its ability to undergo quinone methide formation, researchers can accurately predict its behavior in both material science (as a polymer stabilizer) and pharmacology (as a redox-modulating agent). Proper experimental validation requires a combination of kinetic spectrophotometry and EPR to fully map its chameleonic redox lifecycle.

References

  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • DFT/B3LYP Study of the Enthalpies of Homolytic and Heterolytic O–H Bond Dissociation in Sterically Hindered Phenols Source: Acta Chimica Slovaca URL:[Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Antioxidant activity of isatin acylhydrazones with sterically hindered phenol fragments Source: ResearchGate URL:[Link]

  • Mechanistic Basis for Inflammation and Tumor Promotion in Lungs of BHT-Treated Mice: Electrophilic Metabolites Alkylate and Inactivate Antioxidant Enzymes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of 2,6-di-tert-Butyl-4-methylphenol (BHT) and 2-tert-Butyl-4-methyl-6-iso-propylphenol: Correlation with Quinone Methide Reactivity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Foundational

Discovery, Synthesis, and Mechanistic Profiling of 2-tert-Butyl-6-tert-octyl-p-cresol: A Next-Generation Hindered Phenol Antioxidant

Document Type: Technical Whitepaper Target Audience: Materials Scientists, Synthetic Chemists, and Formulation Engineers Executive Summary The evolution of sterically hindered phenols represents a cornerstone in the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Materials Scientists, Synthetic Chemists, and Formulation Engineers

Executive Summary

The evolution of sterically hindered phenols represents a cornerstone in the stabilization of polymers, elastomers, and synthetic lubricants against thermo-oxidative degradation. While 2,6-di-tert-butyl-p-cresol (commonly known as BHT) has historically dominated the antioxidant landscape, its high volatility at elevated processing temperatures (>150°C) severely limits its application in high-performance matrices.

This whitepaper provides an in-depth technical analysis of 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) [1][2]. By replacing one tert-butyl group with a bulkier tert-octyl (1,1,3,3-tetramethylbutyl) group, researchers discovered a molecule that maintains the critical radical-scavenging kinetics of BHT while drastically reducing volatility and improving solubility in highly aliphatic environments. We will explore its historical discovery, structure-activity relationship (SAR), synthetic workflows, and validation protocols.

Historical Context and Discovery

The discovery of 2-tert-butyl-6-tert-octyl-p-cresol was catalyzed by the aerospace and automotive industries in the late 20th century[3]. As turbine and internal combustion engine operating temperatures increased, formulators observed rapid depletion of standard symmetric antioxidants (like BHT) due to evaporation, leaving the base oils unprotected against auto-oxidation.

Researchers hypothesized that increasing the molecular weight of the alkyl substituents on the phenolic ring would suppress volatility. However, adding excessively long linear chains at the ortho positions reduced the steric shielding required to stabilize the resulting phenoxy radical. The breakthrough occurred when chemists utilized diisobutylene (DIB) —a dimer of isobutylene—in the Friedel-Crafts alkylation of p-cresol[4]. The resulting tert-octyl group provided an optimal balance: its highly branched nature (1,1,3,3-tetramethylbutyl) offered immense steric hindrance, while its extended carbon count significantly increased the boiling point and lipophilicity of the molecule.

Chemical Properties & Structure-Activity Relationship (SAR)

The efficacy of 2-tert-butyl-6-tert-octyl-p-cresol is governed by the homolytic bond dissociation energy (BDE) of its phenolic O-H bond. The dual ortho-alkyl groups (tert-butyl and tert-octyl) sterically compress the hydroxyl group. When the molecule donates a hydrogen atom to quench a peroxy radical (ROO•), the resulting phenoxy radical is stabilized via hyperconjugation and resonance. The massive steric bulk prevents the phenoxy radical from initiating new oxidative chain reactions (pro-oxidant effect), forcing it instead to safely couple with another radical to form a stable quinone derivative.

Quantitative Data: Physicochemical Comparison
PropertyBHT (Symmetric)2-tert-butyl-6-tert-octyl-p-cresol (Asymmetric)Causality / Impact
CAS Number 128-37-034729-62-9N/A
Molecular Formula C15H24OC19H32OIncreased carbon count drives lipophilicity.
Molecular Weight 220.35 g/mol 276.46 g/mol Higher MW directly correlates to lower vapor pressure.
Steric Hindrance High (Symmetric)Very High (Asymmetric)Asymmetry disrupts crystal packing, improving oil solubility.
Volatility (TGA 10% loss) ~130°C>180°CPrevents antioxidant depletion during high-temp extrusion.
Primary Application Food packaging, basic plasticsAdvanced synthetic lubricants, high-temp elastomersTailored for aggressive thermo-oxidative environments.

Synthetic Pathways & Manufacturing Workflows

The synthesis of 2-tert-butyl-6-tert-octyl-p-cresol relies on a sequential, acid-catalyzed Friedel-Crafts alkylation of p-cresol. Because diisobutylene (DIB) is bulkier and reacts more slowly than isobutylene, the alkylation must be staged to prevent the highly reactive isobutylene from forming symmetric BHT before the DIB can react[4][5].

Experimental Protocol: Sequential Alkylation Workflow

Note: This protocol utilizes a heterogeneous solid acid catalyst (e.g., Amberlyst 15) to facilitate easy product separation and prevent the formation of corrosive aqueous waste streams associated with traditional sulfuric acid catalysis.

  • Reactor Preparation: Purge a glass-lined, jacketed pressure reactor with nitrogen to eliminate atmospheric oxygen, which can cause premature oxidation of the p-cresol.

  • First Alkylation (Mono-substitution):

    • Charge the reactor with 1.0 molar equivalent of p-cresol and 5 wt% Amberlyst 15 catalyst.

    • Heat the mixture to 90°C.

    • Slowly dose 1.05 molar equivalents of diisobutylene (DIB) over 2 hours.

    • Causality: The elevated temperature overcomes the steric activation energy required to attach the bulky tert-octyl group to the ortho position. Monitor via GC-FID until p-cresol conversion plateaus.

  • Second Alkylation (Di-substitution):

    • Cool the reactor to 70°C.

    • Causality: Lowering the temperature prevents the thermodynamic dealkylation of the newly attached tert-octyl group.

    • Introduce isobutylene gas at a constant pressure of 3-5 bar until hydrogen uptake ceases.

  • Purification & Recovery:

    • Filter the reaction mixture hot to recover the solid acid catalyst.

    • Subject the crude filtrate to steam distillation at 150°C to strip unreacted DIB and lower cresol polymers[5].

    • Crystallize the final product from a cold methanol/water gradient. Recycle the mother liquor to the next batch to maximize yield[5].

Synthesis A p-Cresol (Starting Material) C 2-tert-octyl-p-cresol (Intermediate) A->C Alkylation (90°C) B Diisobutylene (DIB) + Solid Acid Catalyst B->C E 2-tert-butyl-6-tert-octyl-p-cresol (Crude Product) C->E Alkylation (70°C) D Isobutylene Gas D->E F Crystallization & Mother Liquor Recycling E->F Steam Distillation & Purification

Fig 1: Sequential Friedel-Crafts alkylation workflow for 2-tert-butyl-6-tert-octyl-p-cresol synthesis.

Mechanistic Action: Radical Scavenging Pathway

The primary function of 2-tert-butyl-6-tert-octyl-p-cresol is to interrupt the auto-oxidation propagation cycle. When a polymer or lubricant base oil is exposed to heat and oxygen, peroxy radicals (ROO•) are formed. The hindered phenol donates its hydroxyl hydrogen to the peroxy radical, converting it into a relatively harmless hydroperoxide (ROOH).

The resulting phenoxy radical is sterically shielded by the tert-butyl and tert-octyl groups, preventing it from abstracting a hydrogen atom from a fresh polymer chain. Eventually, the phenoxy radical couples with another radical to form a stable, non-radical quinone derivative, permanently terminating two radical chains per molecule of antioxidant.

Mechanism R Peroxy Radical (ROO•) RH Hydroperoxide (ROOH) R->RH H-abstraction NonRadical Stable Quinone Derivative R->NonRadical Quenching AH Hindered Phenol (Ar-OH) AH->RH H• Donation A Phenoxy Radical (Ar-O•) AH->A Oxidation A->NonRadical Radical Coupling

Fig 2: Radical scavenging mechanism and stable quinone formation by sterically hindered phenols.

Applications & Performance Validation

To validate the trustworthiness and efficacy of 2-tert-butyl-6-tert-octyl-p-cresol against conventional BHT, formulators rely on rigorous thermal analysis. The standard self-validating system for this is the Oxidation Induction Time (OIT) test via Differential Scanning Calorimetry (DSC).

Experimental Protocol: OIT Validation via DSC

This protocol ensures reproducible quantification of antioxidant efficacy in a model matrix.

  • Sample Preparation: Prepare a 0.5 wt% solution of 2-tert-butyl-6-tert-octyl-p-cresol in squalane (a highly purified, additive-free branched alkane serving as a model base oil). Prepare a control sample using 0.5 wt% BHT.

  • Instrument Loading: Accurately weigh 5.0 ± 0.1 mg of the sample into an open aluminum DSC pan. Place an empty aluminum pan in the reference furnace.

  • Thermal Equilibration: Purge the DSC cell with high-purity Nitrogen (50 mL/min). Ramp the temperature at 20°C/min to an isothermal hold at 190°C.

  • Oxidation Initiation: Once the temperature stabilizes at 190°C for 5 minutes, instantaneously switch the purge gas from Nitrogen to Oxygen (50 mL/min). This marks Time Zero ( t0​ ).

  • Data Acquisition: Monitor the heat flow. The antioxidant will protect the squalane, resulting in a flat baseline. Once the antioxidant is consumed (or evaporates), the squalane will rapidly oxidize, producing a sharp exothermic peak.

  • Analysis: The OIT is calculated as the time elapsed between t0​ and the extrapolated onset of the exothermic peak.

    • Expected Result: The sample containing 2-tert-butyl-6-tert-octyl-p-cresol will exhibit an OIT significantly longer than the BHT control, primarily because the BHT will prematurely volatilize out of the open pan at 190°C, whereas the higher molecular weight tert-octyl derivative remains in the liquid phase to scavenge radicals.

Conclusion

The transition from symmetric hindered phenols to asymmetric, high-molecular-weight variants like 2-tert-butyl-6-tert-octyl-p-cresol marks a critical advancement in materials science. By leveraging the steric bulk and lipophilicity of the tert-octyl group, chemists have engineered a molecule that resists volatilization during high-temperature polymer extrusion and engine operation. Through precise, sequential Friedel-Crafts alkylation, this compound can be synthesized efficiently, providing an indispensable tool for extending the lifecycle of next-generation synthetic lubricants and advanced elastomers.

References

  • Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation Academia.edu / Industrial & Engineering Chemistry Research URL: [Link]

  • US3940451A - Process of recovering BHT values from mother liquors of the crystallization of BHT obtained by alkylating p-cresol with isobutylene Google Patents URL
  • WO2017087384A1 - Toxicologically acceptable alkylphenol detergents as friction modifiers in automotive lubricating oils Google Patents URL
  • Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement US Environmental Protection Agency (EPA) URL: [Link]

Sources

Exploratory

Toxicological Profile of 2-tert-butyl-6-tert-octyl-p-cresol: A Mechanistic and Analytical Whitepaper

Target Compound: 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) Chemical Class: Sterically Hindered Phenolic Antioxidant / Alkylphenol Executive Summary As a Senior Application Scientist specializing in molecular t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) Chemical Class: Sterically Hindered Phenolic Antioxidant / Alkylphenol

Executive Summary

As a Senior Application Scientist specializing in molecular toxicology, I frequently encounter compounds where structural nuances dictate profound biological outcomes. 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) is a prime example. Structurally related to both Butylated Hydroxytoluene (BHT) and the known endocrine disruptor 4-tert-octylphenol, this compound presents a unique toxicological paradox. Its massive steric hindrance—provided by adjacent tert-butyl and tert-octyl groups—grants it excellent antioxidant properties for polymer stabilization but fundamentally alters its toxicokinetics and receptor-binding capabilities.

This whitepaper provides an in-depth, mechanistically grounded evaluation of its toxicological profile, designed for researchers and drug development professionals who require rigorous, field-proven insights over generic safety data.

Molecular Architecture & The Steric Hindrance Paradox

To understand the toxicity of 2-tert-butyl-6-tert-octyl-p-cresol, we must first analyze its molecular architecture. The core is a p-cresol (4-methylphenol) moiety. However, the ortho positions (C2 and C6) are occupied by highly bulky aliphatic chains: a tert-butyl group and a tert-octyl (1,1,3,3-tetramethylbutyl) group.

In our laboratory experience, the causality behind the compound's biological behavior lies entirely in this "steric shield." Unhindered alkylphenols (like 4-tert-octylphenol) are notorious for their endocrine-disrupting properties, specifically their ability to mimic endogenous estrogens . The estrogen receptor (ERα) binding pocket requires the phenolic hydroxyl (-OH) group to act as an unencumbered hydrogen bond donor to the Glu353 and Arg394 residues.

However, in 2-tert-butyl-6-tert-octyl-p-cresol, the adjacent bulky groups physically block the -OH group from accessing these critical amino acid residues. This steric hindrance effectively abolishes its estrogenic potential, shifting its primary toxicological concern from reproductive toxicity to hepatic enzyme induction, mirroring the profile of BHT .

Toxicokinetics (ADME) & Metabolic Bioactivation

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is driven by its extreme lipophilicity (estimated Log Kow​ > 5.5).

  • Absorption & Distribution: Oral absorption is rapid, followed by preferential partitioning into adipose tissue and the liver. Dermal absorption is negligible due to the molecule's size and high lipophilicity.

  • Metabolism: Hepatic clearance is mediated by the Cytochrome P450 (CYP) system. Because the phenolic -OH is sterically protected from direct Phase II conjugation (glucuronidation/sulfation), Phase I oxidation targets the para-methyl group.

The Causality of Hepatotoxicity: CYP450 enzymes oxidize the para-methyl group to a benzyl alcohol, then to a carboxylic acid derivative (analogous to "BHT acid") . A minor, yet highly toxicological relevant pathway involves the formation of a transient quinone methide intermediate. This electrophilic species can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to oxidative stress and centrilobular hepatic necrosis at high doses.

Metabolism Parent 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Metab1 Quinone Methide Reactive Intermediate CYP->Metab1 Minor Pathway Metab2 Carboxylic Acid Derivative CYP->Metab2 Major Pathway Conjugation Phase II Glucuronidation Metab1->Conjugation GSH Adducts Metab2->Conjugation UGT Enzymes Excretion Renal Excretion (Urine) Conjugation->Excretion Clearance

Figure 1: Predicted Phase I and Phase II metabolic pathways for sterically hindered alkylphenols.

Core Experimental Methodologies

To rigorously evaluate the safety profile of highly hindered phenols, standard assays often yield false negatives due to poor aqueous solubility or transient reactive intermediates. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Hepatocyte CYP450 Induction & Quinone Methide Trapping

Purpose: To quantify hepatotoxic potential and detect reactive electrophilic metabolites that standard viability assays miss.

  • Cell Culture Preparation: Seed primary human hepatocytes (cryopreserved, plateable) into collagen I-coated 96-well plates at a density of 7×104 cells/well. Acclimate for 24 hours in Williams' E medium.

  • Compound Dosing: Prepare a 50 mM stock of 2-tert-butyl-6-tert-octyl-p-cresol in DMSO. Dilute into culture media to achieve final concentrations of 0.1, 1.0, 10, and 50 µM (Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced CYP suppression).

  • GSH Trapping (Crucial Step): Co-administer 1 mM Glutathione ethyl ester (GSH-EE) to the media. Scientific Rationale: Quinone methides are highly unstable. GSH-EE penetrates the cell membrane and acts as a nucleophilic trap, forming stable GSH-adducts that can be quantified, preventing the underestimation of reactive metabolite formation.

  • Incubation & Lysis: Incubate for 48 hours at 37°C. Aspirate media (save for LC-MS/MS) and lyse cells using RIPA buffer.

  • Analytical Readout:

    • Perform RT-qPCR on the lysate to measure CYP1A2 and CYP2B6 mRNA fold-changes (normalized to GAPDH).

    • Analyze the saved media via LC-MS/MS (MRM mode) to detect specific GSH-quinone methide conjugates.

Protocol 2: Yeast Estrogen Screen (YES) Assay for ERα Binding

Purpose: To definitively prove that the steric hindrance of the tert-octyl and tert-butyl groups prevents estrogenic activity, contrasting it with unhindered octylphenols .

  • Yeast Preparation: Utilize recombinant Saccharomyces cerevisiae engineered with the human ERα gene and an Estrogen Response Element (ERE) linked to a lacZ reporter plasmid.

  • Exposure: In a 96-well plate, add serial dilutions of the test compound (1 pM to 10 µM). Include 17β-estradiol as a positive control and 4-tert-octylphenol as a structural comparative control.

  • Incubation: Incubate at 30°C for 72 hours on an orbital shaker. Scientific Rationale: Using a yeast model isolates direct receptor binding affinity from mammalian metabolic degradation, providing a pure assessment of steric interactions.

  • Colorimetric Readout: Add the chromogenic substrate Chlorophenol red-β-D-galactopyranoside (CPRG). Active ER binding induces β-galactosidase, cleaving CPRG and shifting the well color from yellow to red. Measure absorbance at 540 nm.

Workflow Start Compound Preparation (DMSO Vehicle) Split Assay Selection Start->Split Hepato Hepatotoxicity (Primary Human Hepatocytes) Split->Hepato Endo Endocrine Disruption (YES Assay / ERα Binding) Split->Endo Readout1 CYP1A/2B Induction & Cell Viability Hepato->Readout1 Readout2 β-Galactosidase Expression Endo->Readout2 Data Data Synthesis & Risk Assessment Readout1->Data Readout2->Data

Figure 2: High-throughput in vitro toxicological screening workflow for hindered phenols.

Quantitative Data Summaries

To contextualize the toxicological profile of 2-tert-butyl-6-tert-octyl-p-cresol, we must benchmark it against its closest structural analogs: BHT (a hindered antioxidant) and 4-tert-octylphenol (an unhindered endocrine disruptor) .

Toxicological Parameter2-tert-butyl-6-tert-octyl-p-cresolBHT (Structural Analog)4-tert-octylphenol (Analog)
CAS Number 34729-62-9128-37-0140-66-9
Log Kow​ (Lipophilicity) ~ 5.8 (Highly Lipophilic)5.14.12
ERα Binding Affinity Negligible (Steric Blockade)NegligibleHigh (Potent Agonist)
Primary Target Organ Liver (CYP Induction)Liver / ThyroidReproductive System
Aquatic Toxicity ( LC50​ ) < 1.0 mg/L (High Risk)0.199 mg/L0.1 - 1.0 mg/L
Metabolic Clearance Slow (Hepatic Oxidation)ModerateFast (Direct Conjugation)

Data Synthesis: The table clearly illustrates that the addition of bulky ortho groups fundamentally shifts the molecule's hazard profile away from endocrine disruption (seen in 4-tert-octylphenol) and aligns it closely with the hepatotoxic and ecotoxicological profile of standard hindered phenolic antioxidants like BHT.

References

The following authoritative sources ground the mechanistic principles and assay validations discussed in this whitepaper:

  • Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Source: NIH PMC (National Institutes of Health). URL: [Link]

  • Title: 2,6-di-tert-butyl-p-cresol (BHT) CAS N°:128-37-0 - OECD Existing Chemicals Database. Source: OECD (Organisation for Economic Co-operation and Development). URL: [Link]

  • Title: Endocrine disrupting chemicals in water and recent advances on their detection using electrochemical biosensors. Source: RSC Publishing (Royal Society of Chemistry). URL: [Link]

  • Title: 4-tert-Octylphenol Toxicological Summary. Source: Minnesota Department of Health. URL: [Link]

  • Title: Oral p-Tert-Octylphenol Exposures Induce Minimal Toxic or Estrogenic Effects in Adult Female Sprague-Dawley Rats. Source: Taylor & Francis Online. URL: [Link]

Foundational

The Environmental Fate of 2-tert-Butyl-6-tert-octyl-p-cresol: A Technical Guide to Degradation Kinetics and Ecotoxicology

Target Audience: Researchers, Environmental Toxicologists, and Drug/Chemical Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Causality The compound 2-tert-butyl-6-tert-octyl-p-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Environmental Toxicologists, and Drug/Chemical Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Causality

The compound 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9)[1] is a highly specialized, sterically hindered phenolic antioxidant. In industrial applications, it is engineered to prevent oxidative degradation in polymers by acting as a radical scavenger. However, the exact structural features that confer its commercial efficacy—specifically, the bulky tert-butyl and tert-octyl (1,1,3,3-tetramethylbutyl) groups flanking the phenolic hydroxyl—render it highly recalcitrant in the natural environment.

As a Senior Application Scientist, I approach the environmental fate of this compound not just as a tracking exercise, but as a study in structural causality. The extreme steric hindrance physically blocks microbial dioxygenase enzymes from initiating aromatic ring cleavage, while its extended aliphatic chains drive aggressive partitioning into benthic sediments. Understanding its fate requires a rigorous, self-validating analytical approach that accounts for both abiotic photolysis and complex biphasic partitioning.

Physicochemical Profiling & Partitioning Dynamics

To predict the environmental trajectory of 2-tert-butyl-6-tert-octyl-p-cresol, we must benchmark it against its structural analogues: Butylated hydroxytoluene (BHT) and Octylphenol. Because of the extended tert-octyl chain, this compound exhibits extreme lipophilicity. Upon discharge into aquatic environments, it rapidly partitions out of the aqueous phase and adsorbs strongly to suspended particulate matter and sediments[2].

Table 1: Comparative Physicochemical and Kinetic Parameters

Compound / AnalogueEstimated Log KowPhotolysis Half-Life (Surface Water)Primary Environmental SinkPrimary Toxicological Concern
BHT (Analogue)5.1~6.9 hours[3]Sediment / SludgeImmunotoxicity (Metabolites)[4]
Octylphenol (Analogue)4.1> 100 hoursSedimentEndocrine Disruption[5]
2-tert-butyl-6-tert-octyl-p-cresol > 6.0~7–10 hoursBenthic SedimentCombined Immunotoxicity & Endocrine Disruption

Degradation Pathways: Abiotic vs. Biotic

Abiotic Photodegradation

In the photic zone of surface waters, hindered phenols undergo direct and indirect photolysis. Studies on analogous compounds demonstrate that UV exposure induces the formation of phenoxy radicals, which subsequently oxidize into stable, reactive quinones (e.g., 2,6-di-tert-butyl-p-benzoquinone analogues) and carboxylic acids[4]. The photolysis half-life of these structures under simulated sunlight is typically rapid (under 10 hours)[3], making surface water a primary site of transformation, though not of complete mineralization.

Biotic Microbial Biotransformation

Once the compound partitions into the dark, anaerobic zones of sediment beds, abiotic photolysis ceases. Here, degradation relies entirely on microbial action. The dual steric hindrance of the tert-butyl and tert-octyl groups severely limits biodegradability. Anaerobic degradation of alkylphenols in sediments is exceptionally slow, leading to long-term environmental persistence and the accumulation of recalcitrant metabolites[5].

FatePathway A 2-tert-butyl-6-tert-octyl-p-cresol (Industrial Discharge) B Surface Water (Aqueous Phase) A->B C Sediment Adsorption (Log Kow > 6.0) B->C Partitioning D Photodegradation (UV-Induced) B->D Sunlight E Microbial Degradation (Sterically Hindered) C->E Slow Kinetics F Quinone Metabolites (Reactive Electrophiles) D->F G Oxidized Carboxylic Acids (e.g., BHT-COOH analogues) D->G E->G H Ecotoxicity (Immunotoxicity & Endocrine Disruption) F->H G->H

Environmental partitioning and degradation pathways of sterically hindered phenols.

Ecotoxicological Implications of Metabolites

The environmental hazard of 2-tert-butyl-6-tert-octyl-p-cresol is driven primarily by its transformation products. Recent toxicological characterizations of hindered phenol metabolites reveal that oxidized derivatives (such as quinones and carboxylic acids) exhibit significantly stronger immunotoxic responses than the parent compounds[4].

These electrophilic metabolites induce oxidative stress, dysregulate immune markers, and activate the Interleukin-1β (IL-1β) signaling pathway in aquatic organisms, severely weakening their resistance to bacterial pathogens[4]. Furthermore, the potential microbial cleavage of the bulky alkyl chains raises critical concerns regarding the liberation of octylphenol-like moieties, which are well-documented endocrine disruptors capable of mimicking natural hormones[5].

Validated Analytical Workflow for Fate Assessment

Standard aqueous biodegradability assays (e.g., OECD 301) are fundamentally flawed for highly hydrophobic antioxidants. The compound will precipitate or adsorb to the test vessel walls, leading to false-positive "degradation" data (dissipation masquerading as degradation). To accurately assess environmental fate, a self-validating biphasic Water-Sediment study must be employed.

Step-by-Step Protocol: Self-Validating Biphasic Degradation Assay

Causality Check: Why use Accelerated Solvent Extraction (ASE) and Isotope Spiking? Traditional liquid-liquid extraction yields poor recovery (<40%) due to the hydrophobic entrapment of the tert-octyl group within sediment humic acids. ASE breaks these bonds. Isotope spiking is mandatory to differentiate true microbial mineralization from irreversible sediment binding, creating a closed mass-balance loop.

  • System Equilibration: Establish a 1:4 sediment-to-water ratio in amber glass vessels using natural, biologically active sediment. Acclimate for 7 days.

  • Isotope Spiking: Spike the aqueous phase with 13 C-labeled 2-tert-butyl-6-tert-octyl-p-cresol. Include a sterile control vessel (autoclaved) to isolate abiotic from biotic factors.

  • Biphasic Incubation: Incubate in the dark at 20°C under continuous gentle agitation.

  • Phase Separation & Extraction:

    • Decant the aqueous phase and extract via Solid Phase Extraction (SPE) using C18 cartridges.

    • Extract the sediment phase using Accelerated Solvent Extraction (ASE) at 100°C and 1500 psi with a Dichloromethane/Methanol (1:1) gradient to ensure total desorption.

  • Mass-Balance Validation (The Self-Validating Step): Quantify the parent compound and metabolites via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The total mass (Aqueous + Sediment + Evolved 13 CO 2​ ) must equal 100 ± 5% of the initial spike. Any deviation >5% invalidates the run, ensuring absolute data integrity.

Workflow Step1 1. Biphasic System Setup (Sediment:Water 1:4) Step2 2. 13C-Isotope Spiking (Mass Balance Initiation) Step1->Step2 Step3 3. Dark Incubation (Isolating Biotic Factors) Step2->Step3 Step4 4. Accelerated Solvent Extraction (Overcoming Humic Binding) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5 Step6 6. Mass-Balance Validation (Must = 100 ± 5%) Step5->Step6

Step-by-step self-validating analytical workflow for sediment-water degradation assessment.

Conclusion

The environmental fate of 2-tert-butyl-6-tert-octyl-p-cresol is dictated by the precise steric mechanisms that make it a successful industrial antioxidant. Its high lipophilicity drives it into benthic sediments, where its bulky alkyl groups shield it from rapid microbial degradation. Consequently, ecological risk assessments must pivot away from the parent compound and focus heavily on the immunotoxic and endocrine-disrupting potential of its long-lived oxidized metabolites.

References

  • Title: 2-叔丁基-4-甲基-6-(2,4,4-三甲基戊烷-2-基)苯酚- CAS号 - 摩熵化学 (molaid.com)
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Title: Photodegradation of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)

Sources

Protocols & Analytical Methods

Method

using 2-tert-butyl-6-tert-octyl-p-cresol in polymer stabilization

Application Note: Utilizing 2-tert-Butyl-6-tert-octyl-p-cresol for Advanced Polymer Stabilization in Pharmaceutical and Industrial Applications Executive Summary & Chemical Rationale In the development of medical-grade p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-tert-Butyl-6-tert-octyl-p-cresol for Advanced Polymer Stabilization in Pharmaceutical and Industrial Applications

Executive Summary & Chemical Rationale

In the development of medical-grade polyolefins and high-performance elastomers, preventing thermo-oxidative degradation during melt processing and long-term service is paramount. While traditional antioxidants like Butylated Hydroxytoluene (BHT) provide baseline stabilization, their low molecular weight leads to high volatility and rapid migration (blooming), which can contaminate pharmaceutical packaging and compromise drug integrity.

2-tert-Butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9)[1], also known as 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol, represents a critical structural evolution in primary hindered phenolic antioxidants. By replacing one of the standard tert-butyl groups with a bulky, highly lipophilic tert-octyl (1,1,3,3-tetramethylbutyl) group, this molecule achieves a higher molecular weight (276.46 g/mol ) and an expanded molecular volume[2].

The Causality of Structural Design: This asymmetric steric hindrance serves a dual purpose. First, the increased lipophilicity drastically lowers the diffusion coefficient of the molecule within non-polar polymer matrices (like polypropylene and polyethylene), thereby enhancing migration resistance—a critical requirement for FDA-compliant pharmaceutical packaging[3]. Second, the specific steric bulk around the hydroxyl group optimizes the stability of the resulting phenoxy radical after hydrogen donation, preventing premature radical-radical coupling while maintaining excellent melt-stabilization efficacy[4].

Mechanistic Pathway of Thermo-Oxidative Stabilization

During polymer processing (e.g., twin-screw extrusion at >190°C), shear stress and heat initiate polymer chain scission, generating highly reactive alkyl radicals (R•). In the presence of oxygen, these rapidly convert to peroxy radicals (ROO•), initiating a destructive auto-oxidation cascade[5].

2-tert-butyl-6-tert-octyl-p-cresol acts as a primary chain-breaking electron donor. The sterically hindered hydroxyl group donates a hydrogen atom to the peroxy radical, neutralizing it into a stable polymer hydroperoxide (ROOH). The antioxidant itself becomes a phenoxy radical (ArO•). The bulky tert-butyl and tert-octyl flanking groups shield the oxygen radical, preventing it from abstracting hydrogen from the polymer backbone and initiating a new chain reaction[6]. Eventually, these stabilized radicals terminate by forming non-radical quinone methides[7].

Mechanism Init Polymer Initiation (Heat/Shear/UV) Radical Alkyl Radical (R•) Init->Radical Chain Scission Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) (Stable Polymer) Peroxy->Hydroperoxide H-abstraction from ArOH Phenoxy Phenoxy Radical (ArO•) (Sterically Stabilized) Peroxy->Phenoxy Interacts with Phenol Hindered Phenol (ArOH) 2-t-butyl-6-t-octyl-p-cresol Phenol->Phenoxy H-donation Quinone Quinone Methide / Dimer (Non-Radical Products) Phenoxy->Quinone Termination

Figure 1: Radical scavenging mechanism of 2-tert-butyl-6-tert-octyl-p-cresol in polymer matrices.

Quantitative Performance & Comparative Data

To justify the selection of 2-tert-butyl-6-tert-octyl-p-cresol over standard alternatives, researchers must evaluate molecular weight against extraction resistance. Table 1 summarizes the physiochemical advantages of this substituted cresol in a standard Polypropylene (PP) matrix.

Table 1: Comparative Antioxidant Properties in Polypropylene (PP) Matrices

AntioxidantMolecular Weight ( g/mol )Relative Volatility (TGA, 10% loss)Migration Resistance (Hexane Extractable)Processing Efficacy (Melt Flow Retention)
BHT (Standard)220.35High (~150°C)Poor (High blooming)Excellent
2-t-butyl-6-t-octyl-p-cresol 276.46Moderate (~195°C)Good (Reduced blooming)Excellent
Irganox 1010 (Polymeric)1178.00Low (>300°C)Excellent (Negligible)Moderate (Sterically restricted diffusion)

Data synthesis based on structural migration principles[3].

Standardized Protocols for Efficacy Validation

To ensure a self-validating experimental system, the following protocols integrate internal controls (neat polymer) and strictly define the causality behind environmental parameters.

Workflow Prep 1. Formulation & Dry Blending Polymer + 0.1-0.5% Antioxidant Extrude 2. Twin-Screw Extrusion Melt Compounding (190-220°C) Prep->Extrude Homogenization Mold 3. Compression Molding Film/Plaque Fabrication Extrude->Mold Pelletization Split Evaluation Pathways Mold->Split OIT Oxidative Induction Time (OIT) DSC Analysis @ 200°C Split->OIT Thermal Stability YI Yellowness Index (YI) Colorimetric Assay Split->YI Discoloration Migrate Migration Resistance Hexane Extraction @ 50°C Split->Migrate Permanence

Figure 2: Experimental workflow for compounding and evaluating polymer stabilization.

Protocol A: Melt Compounding and Plaque Preparation

Objective: Homogeneously disperse 2-tert-butyl-6-tert-octyl-p-cresol into a polyolefin matrix without prematurely consuming the antioxidant.

  • Dry Blending: Combine 99.8% neat Polypropylene (PP) powder with 0.2% (w/w) 2-tert-butyl-6-tert-octyl-p-cresol. Causality: Dry blending ensures an even pre-distribution, preventing localized concentration gradients that can cause inconsistent melt rheology.

  • Twin-Screw Extrusion: Process the blend through a co-rotating twin-screw extruder with a temperature profile of 180°C to 210°C. Maintain a nitrogen purge at the hopper. Causality: The nitrogen purge displaces ambient oxygen, preventing the antioxidant from being consumed by thermo-oxidation during the compounding phase, ensuring maximum active concentration remains for the final product life.

  • Compression Molding: Press the extruded pellets into 1 mm thick plaques at 190°C under 10 MPa pressure for 3 minutes, followed by rapid cooling (15°C/min). Causality: Rapid cooling quenches the polymer, standardizing the crystalline morphology across all samples, as spherulite size can artificially impact oxygen diffusion rates during subsequent testing.

Protocol B: Oxidative Induction Time (OIT) via DSC

Objective: Quantify the thermal-oxidative stability of the formulated polymer.

  • Sample Preparation: Punch a 5-10 mg disc from the compression-molded plaque. Place it in an open aluminum DSC pan.

  • Inert Heating Ramp: Heat the sample from room temperature to 200°C at 20°C/min under a continuous Nitrogen flow (50 mL/min). Hold isothermally at 200°C for 5 minutes. Causality: The inert nitrogen environment establishes a stable thermal baseline and melts the polymer completely without initiating oxidation.

  • Oxidative Switch: Switch the purge gas from Nitrogen to Oxygen (50 mL/min) while maintaining the 200°C isotherm. Mark this exact switch time as t0​ .

  • Exothermic Detection: Monitor the heat flow. The OIT is recorded as the time elapsed from t0​ to the extrapolated onset of the exothermic oxidation peak. Causality: The exothermic peak indicates that the antioxidant has been fully consumed and catastrophic polymer chain auto-oxidation has begun[8]. A longer OIT directly correlates to higher stabilization efficacy.

Protocol C: Yellowness Index (YI) and Discoloration Assessment

Objective: Monitor the formation of quinone methides, which are highly conjugated byproducts of hindered phenol radical scavenging that cause undesirable polymer yellowing[7].

  • Baseline Measurement: Measure the initial YI of the 1 mm plaque using a spectrophotometer (D65 illuminant, 10° observer) according to ASTM E313.

  • Accelerated Aging: Place the plaques in a forced-air convection oven at 135°C for 500 hours.

  • Post-Aging Measurement: Re-measure the YI every 100 hours. Causality: Tracking YI over time differentiates between purely thermal degradation and the specific chromophoric contribution of the antioxidant's transformation products. To mitigate excessive yellowing, formulate 2-tert-butyl-6-tert-octyl-p-cresol with a secondary phosphite antioxidant (e.g., Irgafos 168), which reduces quinoidal compounds back to colorless phenols[7].

Formulation Insights for Drug Development Professionals

When utilizing 2-tert-butyl-6-tert-octyl-p-cresol in pharmaceutical packaging (e.g., IV bags, blister packs, or pre-filled syringe plungers), the primary concern is extractables and leachables (E&L) .

While the tert-octyl group significantly reduces migration compared to BHT, it is not a high-molecular-weight polymeric antioxidant. Therefore, it is highly recommended to use this compound in a synergistic blend . By combining 2-tert-butyl-6-tert-octyl-p-cresol (which provides rapid, highly mobile radical scavenging during the melt phase) with a high-molecular-weight antioxidant like Irganox 1010 (which provides long-term, non-migratory stability), formulators can achieve a "best of both worlds" profile. This ensures the polymer does not degrade during high-shear injection molding, while strictly maintaining E&L compliance over a 3-year pharmaceutical shelf life.

References

  • Molaid. "2-tert-Butyl-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol | 34729-62-9." Molaid Chemical Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement." EPA.gov. Available at: [Link]

  • Partners in Chemicals. "Hindered phenolic antioxidants for protection of polymers." Partinchem.com, Oct 2022. Available at: [Link]

  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant." Vinatiorganics.com, Jun 2024. Available at:[Link]

  • Klemchuk, P. P., & Horng, P.-L. "Transformation products of hindered phenolic antioxidants and colour development in polyolefins." Polymer Degradation and Stability, 1991. Available at: [Link]

  • ACS Publications. "Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant." Macromolecules, Feb 2018. Available at: [Link]

  • ACS Publications. "Antimigration Polypropylene Antioxidants: A Review." Industrial & Engineering Chemistry Research, Jan 2024. Available at: [Link]

  • ResearchGate. "Mechanism of action of hindered phenolic antioxidants." ResearchGate.net, Jan 2026. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 2-tert-butyl-6-tert-octyl-p-cresol in Industrial Oils

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided in this document is intended for research and development purposes. It is the user's responsibility t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes. It is the user's responsibility to ensure compliance with all applicable regulations and to conduct appropriate safety assessments before using any chemical substance.

Structural Assumption

Extensive literature searches for "2-tert-butyl-6-tert-octyl-p-cresol" did not yield a definitive chemical structure or CAS number. For the purposes of this technical guide, it is assumed that "tert-octyl" refers to the common and commercially significant 1,1,3,3-tetramethylbutyl group. Therefore, the information herein pertains to 2-tert-butyl-6-(1,1,3,3-tetramethylbutyl)-4-methylphenol . This assumption is based on common nomenclature in industrial chemistry for sterically hindered phenolic antioxidants.

Introduction: The Role of Sterically Hindered Phenolic Antioxidants in Industrial Lubricants

Industrial oils, such as hydraulic fluids, turbine oils, and gear oils, are subjected to severe operating conditions, including high temperatures, pressures, and exposure to oxygen and metallic catalysts.[1] These conditions promote oxidative degradation of the base oil, leading to the formation of sludge, varnish, and corrosive acidic byproducts.[1][2] This degradation compromises the lubricant's performance, reduces equipment life, and increases maintenance costs.

To counteract this, antioxidants are critical components of industrial oil formulations. Among the most effective are sterically hindered phenolic antioxidants. Their molecular structure, characterized by bulky alkyl groups (such as tert-butyl and tert-octyl) flanking a hydroxyl group on a phenol ring, is key to their function.[3] This steric hindrance enhances their ability to scavenge free radicals, which are the primary drivers of oil oxidation, while the hydroxyl group provides the necessary hydrogen donor capability.

This guide focuses on the application and formulation of 2-tert-butyl-6-tert-octyl-p-cresol, a high-performance liquid phenolic antioxidant designed for superior oxidative stability in a wide range of industrial oils.

Physicochemical Properties and Mechanism of Action

Understanding the fundamental properties of 2-tert-butyl-6-tert-octyl-p-cresol is essential for its effective formulation.

PropertyValue (Estimated based on similar structures)Reference
Molecular Formula C₂₃H₄₀O-
Molecular Weight 332.57 g/mol -
Appearance Clear, viscous liquid[4]
Boiling Point > 280 °C
Solubility Soluble in mineral and synthetic base oils; Insoluble in water

Mechanism of Antioxidant Action:

The primary function of 2-tert-butyl-6-tert-octyl-p-cresol is as a free radical scavenger. The oxidation of lubricating oil is a free-radical chain reaction.[5] This antioxidant interrupts this chain reaction through the donation of a hydrogen atom from its hydroxyl group to a peroxy radical (ROO•). This neutralizes the highly reactive peroxy radical, preventing it from propagating the oxidation chain. The resulting phenoxy radical is stabilized by the bulky tert-butyl and tert-octyl groups, which sterically hinder its reactivity and prevent it from initiating new oxidation chains.

Caption: Mechanism of action of a hindered phenolic antioxidant.

Formulation Guidelines for Industrial Oils

The optimal treat rate of 2-tert-butyl-6-tert-octyl-p-cresol depends on the base oil type, the severity of the application, and the presence of other additives.

Industrial Oil TypeTypical Treat Rate (% wt.)Key Considerations
Hydraulic Oils 0.1 - 0.5Must provide long-term stability and prevent sludge formation to ensure reliable valve operation.
Turbine Oils 0.2 - 0.8Requires exceptional high-temperature and oxidative stability to prevent varnish and deposit formation on critical components.
Gear Oils 0.2 - 1.0Needs to withstand high temperatures and pressures while being compatible with extreme pressure (EP) and anti-wear (AW) additives.
Transformer Oils 0.1 - 0.4Must maintain dielectric properties and prevent the formation of sludge that can impede cooling.[6]

Synergistic and Antagonistic Interactions:

The performance of 2-tert-butyl-6-tert-octyl-p-cresol can be significantly enhanced when used in combination with other antioxidants, a phenomenon known as synergism.[7]

  • Synergistic Blends:

    • Aminic Antioxidants: Arylamine antioxidants, such as alkylated diphenylamines, work synergistically with hindered phenols. The phenoxy radical can be regenerated by the amine, prolonging the antioxidant's effectiveness.

    • Thioethers: These secondary antioxidants decompose hydroperoxides into non-radical products, preventing the formation of new free radicals.

  • Potential Antagonism:

    • Care must be taken when formulating with certain other additives. For instance, some extreme pressure additives can compete with antioxidants for the metal surface, potentially reducing the antioxidant's effectiveness. Compatibility testing is always recommended.

Caption: Synergistic interactions of antioxidant blends.

Analytical Protocols for Quality Control

Accurate quantification of 2-tert-butyl-6-tert-octyl-p-cresol in industrial oils is crucial for quality control and for monitoring its depletion during service. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol: Quantification of 2-tert-butyl-6-tert-octyl-p-cresol in Industrial Oil by HPLC

1. Objective: To determine the concentration of 2-tert-butyl-6-tert-octyl-p-cresol in a lubricant sample.

2. Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • 2-tert-butyl-6-tert-octyl-p-cresol standard.

  • Hexane (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Isopropanol (HPLC grade).

  • Syringe filters (0.45 µm, PTFE).

3. Sample Preparation:

  • Accurately weigh approximately 1 gram of the oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and make up to the mark.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Parameters:

  • Mobile Phase: Acetonitrile/Isopropanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 280 nm.

5. Calibration:

  • Prepare a stock solution of 2-tert-butyl-6-tert-octyl-p-cresol in hexane (e.g., 1000 ppm).

  • Prepare a series of calibration standards by diluting the stock solution with hexane to cover the expected concentration range in the oil samples (e.g., 10, 50, 100, 250, 500 ppm).

  • Inject each standard and construct a calibration curve of peak area versus concentration.

6. Data Analysis:

  • Inject the prepared oil sample.

  • Identify the peak corresponding to 2-tert-butyl-6-tert-octyl-p-cresol based on its retention time compared to the standard.

  • Quantify the concentration in the sample using the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Dilution & Filtration) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Quantification Quantification (Concentration in Oil) Data_Acquisition->Quantification Calibration Calibration Curve (Standards) Calibration->Quantification

Caption: General workflow for HPLC analysis.

Degradation and Performance Monitoring

Under thermal and oxidative stress, 2-tert-butyl-6-tert-octyl-p-cresol is consumed. Its degradation products are generally of higher polarity and can contribute to deposit formation if the oil is severely degraded. Monitoring the depletion of the antioxidant is a key aspect of predictive maintenance for industrial lubricants.

Oxidation Stability Testing:

The performance of 2-tert-butyl-6-tert-octyl-p-cresol in inhibiting oxidation can be evaluated using standardized tests such as:

  • Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): This test measures the oxidation induction time of the oil under accelerated conditions of heat, pressure, and oxygen in the presence of a copper catalyst. Longer induction times indicate better oxidative stability.

  • Turbine Oil Stability Test (TOST, ASTM D943): This long-duration test measures the time it takes for an oil to reach a specified acid number, providing an indication of its long-term oxidative stability.

By monitoring the concentration of 2-tert-butyl-6-tert-octyl-p-cresol over time using the HPLC method described, a depletion curve can be generated, allowing for an estimation of the remaining useful life of the oil.

Conclusion

2-tert-butyl-6-tert-octyl-p-cresol is a highly effective sterically hindered phenolic antioxidant for a wide range of industrial oils. Its liquid form offers ease of handling and blending. When properly formulated, considering the base oil, application, and potential synergies with other additives, it can significantly extend the service life of lubricants, reduce equipment wear, and minimize maintenance costs. Regular monitoring of its concentration in in-service oils is a valuable tool for predictive maintenance and ensuring optimal equipment reliability.

References

  • U.S. Patent US3068198A, "Synergistic antioxidant compositions," issued December 11, 1962.

  • Research Progress of Antioxidant Additives for Lubricating Oils. Molecules. 2024.

  • Liquid chromatographic method for the determination of nine phenolic antioxidants in butter oil: collaborative study. Journal of AOAC International. 1995.

  • 2,6-Di-tert-butyl-4-methylphenol. Sigma-Aldrich.

  • One Of The Best Antioxidant Lubricant Additives——2.6-di-Tertiary Butyl Para-Cresol! Shanghai Minglan Chemical Co., Ltd. 2024.

  • Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol. LUBRICATIN. 2025.

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. 2023.

  • 2,6-Di-t-butylbutyl-p-cresol. PubChem.

  • 2, 6-Di-Tert-Butyl-P-Cresol Antioxidant BHT CAS No.: 128-37-0. Meiya Chemical.

  • CN115011396B - Liquid antioxidant composition for lubricating oil and lubricating oil - Google Patents.

  • SAFETY DATA SHEET - 2,6-Di-tert-butyl-p-cresol. Tokyo Chemical Industry. 2025.

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC.

  • Phenol and Cresol. OSHA.

  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL | CAS 128-37-0. Matrix Fine Chemicals.

  • 2,2′-Methylenebis(6-tert-butyl-4-methylphenol). Sigma-Aldrich.

  • EP0311452A2 - Alkyl phenol-formaldehyde condensates as fuel and lubricating oil additives. Google Patents.

  • Antioxidants Classification and Applications in Lubricants. SciSpace.

  • HPLC Method for the Analysis and Separation of Cresol Isomers. Benchchem.

  • The effect of octylated diphenylamine and Irganox 1520 antioxidants on the stability of polybutadiene rubber. Academia.edu.

  • Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids. Journal of Food Processing and Preservation.

  • Oxidative Stability of Vegetal Oil-Based Lubricants. PMC.

  • Enhancing oxidative stability and shelf life of frying oils with antioxidants. AOCS. 2024.

  • Oil Additive Reactions: What You Should Know. Noria Corporation.

  • What Effect Do Phenolic Antioxidants Have On Lubricants? Shanghai Minglan Chemical. 2023.

  • 2,4-Dimethyl-6-tert-butylphenol. Wikipedia.

  • CN115011396B - Liquid antioxidant composition for lubricating oil and lubricating oil. Google Patents.

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. ResearchGate. 2024.

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. PMC.

  • 2,6-di-tert-Butyl-p-cresol. Avanscure.

  • New Liquid Source of Antioxidant Phenolic Compounds in the Olive Oil Industry: Alperujo Water. MDPI. 2020.

  • Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine-Histidine-Glycine-Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). PubMed. 2024.

  • Innovative and Sustainable Technologies to Enhance the Oxidative Stability of Vegetable Oils. MDPI. 2022.

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.

  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. 2025.

  • HPLC Separation of m-Cresol Purple and Related Impurities. SIELC Technologies.

  • Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles. Jordan Journal of Chemistry.

  • Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. PMC. 2020.

  • Synergistic, Additive and Antagonistic Interactions of Some Phenolic Compounds and Organic Acids Found in Grapes. ResearchGate.

  • Fuel-grade sunflower oil butyl esters: synthesis, purification, oxidation stability. Ukrainian Food Journal. 2021.

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR. 2010.

  • What Effect Do Phenolic Antioxidants Have On Lubricants?. Shanghai Minglan Chemical. 2023.

  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant.

  • 2,6-di-tert-Butyl-p-cresol CAS # 128-37-0. AccuStandard.

  • Degradation of Polyalkylene Glycol: Application of FTIR, HPLC, and TGA in Investigating PAG Oil Thermal Stability and Antioxidant Reaction Kinetics. ACS Publications. 2023.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2-tert-Butyl-6-tert-octyl-p-cresol

Welcome to the Technical Support Center for 2-tert-butyl-6-tert-octyl-p-cresol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-tert-butyl-6-tert-octyl-p-cresol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound. As a sterically hindered phenolic antioxidant, its lipophilic nature often presents significant hurdles in formulation development. This resource provides a structured, question-and-answer-based approach to address common issues encountered during experimentation.

Section 1: Understanding the Solubility Challenge

FAQ 1: Why is 2-tert-butyl-6-tert-octyl-p-cresol so poorly soluble in aqueous solutions?

2-tert-butyl-6-tert-octyl-p-cresol is a highly lipophilic (fat-loving) molecule. Its chemical structure, characterized by bulky tert-butyl and tert-octyl groups, and a largely nonpolar aromatic ring, results in a high log P value, indicating a strong preference for nonpolar environments over aqueous ones. This inherent hydrophobicity is the primary reason for its poor water solubility. Such compounds are often classified as Biopharmaceutics Classification System (BCS) Class II, having low solubility and high permeability.

FAQ 2: What are the typical solvents for 2-tert-butyl-6-tert-octyl-p-cresol?

Table 1: Expected Solubility of 2-tert-butyl-6-tert-octyl-p-cresol in Common Solvents

Solvent CategoryExamplesExpected SolubilityRationale
Nonpolar Organic Hexane, Cyclohexane, TolueneHigh"Like dissolves like" principle; similar nonpolar characteristics.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighCan engage in dipole-dipole interactions, but lack of hydrogen bonding limits solubility compared to nonpolar solvents.
Polar Protic Ethanol, Methanol, IsopropanolLow to ModerateThe hydroxyl group can interact with the phenolic -OH, but the large nonpolar structure dominates.
Aqueous Water, BuffersVery Low / InsolubleHigh lipophilicity prevents effective hydration by polar water molecules.

Section 2: Troubleshooting & Step-by-Step Protocols

This section provides practical solutions to common solubility problems.

Scenario 1: My compound is precipitating out of my ethanol-based stock solution.

Question: I've dissolved 2-tert-butyl-6-tert-octyl-p-cresol in ethanol, but it crashes out of solution upon standing or when I try to make further dilutions. What's happening and how can I fix it?

Answer: This is a classic sign of supersaturation. While you might initially force the compound to dissolve, likely with the aid of heat or vigorous mixing, the concentration exceeds its thermodynamic solubility limit in ethanol at a given temperature. Any change in conditions (e.g., cooling, addition of a less miscible solvent) will cause the excess to precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Protocol 1: Co-Solvent System for Improved Stability

The use of co-solvents can significantly enhance the solubility of poorly soluble drugs.

Objective: To create a stable stock solution of 2-tert-butyl-6-tert-octyl-p-cresol.

Materials:

  • 2-tert-butyl-6-tert-octyl-p-cresol

  • Ethanol (Absolute)

  • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Warming plate

Procedure:

  • Determine Target Concentration: Decide on the final concentration required for your experiments.

  • Prepare Co-Solvent Mixture: Start with a 1:1 (v/v) mixture of ethanol and your chosen co-solvent (PG or PEG 400).

  • Initial Dissolution: To the co-solvent mixture, slowly add the 2-tert-butyl-6-tert-octyl-p-cresol while stirring.

  • Gentle Warming: If the compound does not fully dissolve, gently warm the solution to 30-40°C while continuing to stir. Caution: Do not overheat, as this can lead to solvent evaporation and potential compound degradation.

  • Observe for Clarity: Continue stirring until the solution is clear and free of any visible particles.

  • Stability Test: Allow the solution to cool to room temperature and observe for any signs of precipitation over 24 hours.

  • Optimization: If precipitation occurs, adjust the ratio of the co-solvents. Increasing the proportion of the more nonpolar co-solvent may be necessary.

Scenario 2: I need to incorporate this antioxidant into an aqueous formulation for cell culture experiments, but it's not dissolving.

Question: My attempts to directly dissolve 2-tert-butyl-6-tert-octyl-p-cresol in my cell culture media have failed. How can I prepare a water-soluble form?

Answer: Direct dissolution in aqueous media is not feasible. You will need to employ a formulation strategy to create a stable dispersion or a true solution. Cyclodextrin complexation is a highly effective method for increasing the aqueous solubility of phenolic antioxidants.[1]

Mechanism of Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like our target compound, forming an inclusion complex.[2][3] This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the aqueous phase.

G cluster_0 Before Complexation cluster_1 After Complexation A 2-tert-butyl-6-tert-octyl-p-cresol | (Poorly Soluble) D Inclusion Complex | (Water Soluble) A->D Encapsulation B Cyclodextrin | (Water Soluble) B->D Forms Complex C Aqueous Solution

Caption: Cyclodextrin inclusion complex formation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of 2-tert-butyl-6-tert-octyl-p-cresol for biological assays.

Materials:

  • 2-tert-butyl-6-tert-octyl-p-cresol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Ethanol (for initial dissolution of the compound)

  • Rotary evaporator or lyophilizer

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD in deionized water with stirring. A typical starting point is a 1:1 or 1:2 molar ratio of the compound to cyclodextrin.

  • Prepare Compound Solution: Dissolve the 2-tert-butyl-6-tert-octyl-p-cresol in a minimal amount of ethanol.

  • Combine Solutions: Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and some of the water using a rotary evaporator. Alternatively, the entire solution can be freeze-dried (lyophilized) to obtain a solid powder of the complex.[1]

  • Reconstitution and Filtration: The resulting solid can be reconstituted in your aqueous buffer or cell culture medium to the desired concentration. Filter the final solution through a 0.22 µm sterile filter to remove any non-complexed material.

Scenario 3: I am developing a lipid-based formulation and need to maximize the loading of the antioxidant.

Question: What strategies can I use to increase the concentration of 2-tert-butyl-6-tert-octyl-p-cresol in an oil or lipid-based system?

Answer: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[3][4] These systems consist of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Formulation Strategy: Lipid-Based Systems

The key is to select excipients where the compound has high solubility. Screening various oils, surfactants, and co-solvents is the first critical step.

Protocol 3: Screening for Optimal Lipid Formulation Excipients

Objective: To identify suitable components for a high-payload lipid-based formulation.

Materials:

  • 2-tert-butyl-6-tert-octyl-p-cresol

  • A selection of oils (e.g., medium-chain triglycerides, olive oil, sesame oil)

  • A selection of surfactants (e.g., Cremophor® EL, Tween® 80, Labrasol®)

  • A selection of co-solvents (e.g., Transcutol®, PEG 400, ethanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker

Procedure:

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 2-tert-butyl-6-tert-octyl-p-cresol to a known volume (e.g., 1 mL) of each selected excipient in separate vials.

    • Tightly cap the vials and place them in a shaker at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

    • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis and Selection:

    • Compile the solubility data into a table for easy comparison.

    • Select the oil, surfactant, and co-solvent that demonstrate the highest solubilizing capacity for your compound.

  • Formulation Development:

    • Using the selected excipients, prepare various ratios of oil, surfactant, and co-solvent to create different SEDDS formulations.

    • Evaluate these formulations for their self-emulsification properties and particle size upon dilution in an aqueous phase.

Table 2: Example Excipient Screening Data (Hypothetical)

ExcipientTypeSolubility (mg/mL)
Capryol™ 90Oil150.5
Labrafac™ Lipophile WL 1349Oil120.2
Cremophor® ELSurfactant250.8
Tween® 80Surfactant180.4
Transcutol® HPCo-solvent350.1
PEG 400Co-solvent210.7

Based on this hypothetical data, a promising SEDDS formulation would likely involve a combination of Capryol™ 90, Cremophor® EL, and Transcutol® HP.

Section 3: Advanced Solubilization Techniques

For particularly challenging applications, more advanced methods may be required.

  • Amorphous Solid Dispersions: By dispersing the crystalline compound in a polymer matrix, the energy required for dissolution is reduced, leading to enhanced solubility.[4][5] This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Nanosizing: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, thereby increasing the dissolution rate.[6][7] This can be accomplished via wet milling or high-pressure homogenization.

  • Co-amorphization: This technique involves milling the active compound with another small molecule (a "co-former") to create a stable, amorphous, and more soluble form.[8]

Conclusion

Improving the solubility of 2-tert-butyl-6-tert-octyl-p-cresol requires a systematic approach tailored to the specific application. By understanding the physicochemical properties of the compound and employing the appropriate formulation strategies—from simple co-solvent systems to more advanced techniques like cyclodextrin complexation and lipid-based formulations—researchers can overcome the challenges posed by its poor aqueous solubility. This guide provides a foundational framework for troubleshooting and developing robust experimental protocols.

References
  • Enhanced Aqueous Solubility of Phenolic Antioxidants Using Modified β-Cyclodextrins. Drug Development and Industrial Pharmacy.
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics - PMC.
  • Improving water solubility of polyphenols by adding amino acids. EurekAlert!.
  • Enhancing the Antioxidant Characteristics of Phenolic Acids by Their Conversion into Cholinium Salts. ACS Sustainable Chemistry & Engineering.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • 2,6-DI-TERT-BUTYL-4-CRESOL.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.

Sources

Optimization

preventing degradation of 2-tert-butyl-6-tert-octyl-p-cresol in storage

Technical Support Center: Troubleshooting & Storage Guide for 2-tert-butyl-6-tert-octyl-p-cresol Welcome to the Application Scientist Support Portal As researchers and drug development professionals, ensuring the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guide for 2-tert-butyl-6-tert-octyl-p-cresol

Welcome to the Application Scientist Support Portal As researchers and drug development professionals, ensuring the structural integrity of your reagents is paramount. 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9) is a highly effective, sterically hindered phenolic antioxidant. However, its very mechanism of action—scavenging free radicals—makes it inherently susceptible to oxidative degradation during storage[1]. This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs, and a self-validating protocol for long-term stabilization.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality. Hindered phenols protect materials by undergoing Hydrogen Atom Transfer (HAT), donating the labile hydrogen from their hydroxyl (-OH) group to neutralize peroxyl radicals[2].

When exposed to ambient oxygen, light, or transition metals during storage, 2-tert-butyl-6-tert-octyl-p-cresol undergoes premature autoxidation. The initial step forms a transient phenoxyl radical[2]. Because this specific molecule possesses a methyl group at the para position (a p-cresol derivative), the phenoxyl radical readily undergoes disproportionation to form a highly reactive para-quinone methide[3]. Over time, these quinone methides dimerize into stilbene quinones, which are responsible for the characteristic yellow, pink, or red discoloration observed in degraded batches[4].

DegradationPathway A 2-tert-butyl-6-tert-octyl-p-cresol (Intact Antioxidant) B Phenoxyl Radical (Transient Intermediate) A->B O2 / UV Light (Hydrogen Atom Transfer) C para-Quinone Methide (Yellow Discoloration) B->C Disproportionation (-H• from p-methyl) D Stilbene Quinone Dimer (Red/Pink Discoloration) C->D Dimerization E Loss of Radical-Trapping Capacity C->E Depletion of labile O-H D->E

Fig 1: Oxidative degradation pathway of 2-tert-butyl-6-tert-octyl-p-cresol.

Troubleshooting FAQs

Q1: My stored batch of 2-tert-butyl-6-tert-octyl-p-cresol has developed a distinct yellow/pink tint. What happened? A: This is the visual manifestation of oxidative degradation. The color shift indicates that the molecule has oxidized into a para-quinone methide (yellow) or further dimerized into a stilbene quinone (pink/red)[4]. This reaction is typically catalyzed by trace oxygen in the headspace of the container or exposure to UV/visible light.

Q2: Can I still use the discolored batch for my drug formulation or polymer stabilization experiments? A: No. It is highly recommended to discard or repurify the batch. The antioxidant efficacy of hindered phenols relies entirely on the presence of the labile O-H bond[2]. Once the molecule has converted into a quinone methide, it lacks this critical hydrogen atom, resulting in a near-total loss of primary radical-scavenging capacity[2].

Q3: I purged my storage container with Nitrogen gas, but the chemical still degraded over 6 months. Why? A: Nitrogen is lighter than ambient air and can easily escape if the container seal is imperfect, allowing oxygen to re-enter. Furthermore, if you used standard plastic containers, oxygen permeability (ingress through the polymer matrix) can defeat the inert purge. We mandate the use of Argon gas (which is heavier than air and blankets the solid) combined with hermetically sealed borosilicate glass[5].

Q4: Does temperature really matter if the chemical is kept in the dark? A: Yes. While dark storage prevents UV-induced homolysis of hydroperoxides, thermal energy alone can accelerate the kinetic rate of autoxidation[4]. Storing the compound at room temperature significantly shortens its shelf life compared to cryogenic or refrigerated storage.

Quantitative Impact of Storage Conditions

The table below summarizes the causal relationship between storage parameters and the structural integrity of the chemical, demonstrating why stringent controls are necessary.

Storage ConditionAtmosphereContainer TypeTemperatureEst. Shelf LifeQuinone Methide Formation
Optimal Argon (O₂ < 1ppm)Amber Borosilicate Glass4°C> 24 Months< 0.1% (Undetectable)
Standard Nitrogen PurgeClear Glass20°C6 - 8 Months2 - 5% (Slight Yellowing)
Suboptimal Ambient AirHigh-Density Polyethylene20°C1 - 3 Months15 - 30% (Yellow/Pink)
Destructive Ambient AirClear Glass (Light Exposed)40°C< 2 Weeks> 50% (Deep Red/Brown)

Standard Operating Procedure (SOP): Anaerobic Aliquoting and Storage

To create a self-validating system where degradation is physically impossible, follow this step-by-step methodology. The causality here is simple: eliminate the triad of degradation (Oxygen, Light, Thermal Energy).

Equipment Required:

  • Inert atmosphere glovebox (Argon)

  • Amber borosilicate glass vials (pre-dried at 120°C)

  • PTFE-lined screw caps

  • Desiccant packets (Silica gel)

Step-by-Step Methodology:

  • Preparation: Purge the glovebox with high-purity Argon gas until the internal oxygen sensor reads < 1 ppm. Causality: Argon is denser than air and provides a superior protective blanket over the solid powder compared to Nitrogen[5].

  • Material Transfer: Transfer the bulk container of 2-tert-butyl-6-tert-octyl-p-cresol into the glovebox antechamber and cycle the vacuum/argon purge three times before bringing it into the main chamber.

  • Aliquoting: Weigh the bulk powder into single-use aliquots using the amber borosilicate glass vials. Causality: Amber glass blocks UV/visible light, preventing photo-induced hydroperoxide dissociation[4]. Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles during daily lab use.

  • Sealing: Seal the vials tightly with PTFE-lined caps. Causality: PTFE prevents transition metals (often found in standard rubber septa or foil linings) from contacting the chemical and catalyzing oxidation.

  • Secondary Containment: Place the sealed vials into a secondary opaque vacuum bag with a desiccant packet and vacuum seal it.

  • Cryogenic Storage: Transfer the sealed bags to a dedicated chemical refrigerator at 4°C or a freezer at -20°C. Causality: Lowering the thermal energy exponentially decreases the kinetic rate of any trace oxidative reactions.

StorageWorkflow S1 1. Bulk Material Receipt (Verify Purity/Color) S2 2. Transfer to Glovebox (Argon Atmosphere, O2 < 1ppm) S1->S2 S3 3. Aliquot into Amber Glass (Block UV/Vis Light) S2->S3 S4 4. Seal with PTFE-Lined Caps (Prevent Metal Catalysis) S3->S4 S5 5. Store at 4°C in Dark (Minimize Thermal Kinetics) S4->S5

Fig 2: Optimal anaerobic aliquoting and cryogenic storage workflow.

References

  • Stabilization Technologies. "Transformation of Hindered Phenolic Antioxidants". Available at:[Link]

  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant". Available at:[Link]

  • RSC Publishing. "Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants". Available at:[Link]

  • PMC. "Phenolic Oxidation Using H2O2 via in Situ Generated para-Quinone Methides for the Preparation of para-Spiroepoxydienones". Available at:[Link]

  • PMC. "A hindered phenol containing PVC/CuO nanocomposites; study on the mechanical and thermooxidative properties". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-tert-butyl-6-tert-octyl-p-cresol

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9). As a highly sterically hindered asymmetric phenol, this molecule serves as a critical antioxidant and sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-6-tert-octyl-p-cresol (CAS: 34729-62-9). As a highly sterically hindered asymmetric phenol, this molecule serves as a critical antioxidant and stabilizer in drug development and polymer chemistry.

Synthesizing this asymmetric compound requires precise control over sequential Friedel-Crafts alkylations. Unlike symmetric analogs such as BHT (2,6-di-tert-butyl-p-cresol), the introduction of two different bulky groups (a tert-butyl and a tert-octyl) onto the p-cresol ring introduces complex thermodynamic and kinetic competing pathways[1]. This guide provides researchers with causality-driven troubleshooting, quantitative impurity profiling, and self-validating protocols to achieve >99% purity.

Mechanistic Overview & Reaction Pathways

The synthesis relies on the electrophilic aromatic substitution of p-cresol. Because the hydroxyl group is strongly electron-donating, it activates the ortho positions. However, the reaction is complicated by the competing reactivities of the two alkylating agents (isobutylene and diisobutylene) and the kinetic preference for O-alkylation at lower temperatures [2].

ReactionPathway PC p-Cresol (Starting Material) MonoTO 2-tert-octyl-p-cresol (Intermediate) PC->MonoTO + Diisobutylene (H+ catalyst) MonoTB 2-tert-butyl-p-cresol (Intermediate) PC->MonoTB + Isobutylene (H+ catalyst) ImpEther O-alkylated Ethers (Kinetic Impurity) PC->ImpEther Low Temp (< 60°C) Target 2-tert-butyl-6-tert-octyl-p-cresol (Target Product) MonoTO->Target + Isobutylene ImpDTO 2,6-di-tert-octyl-p-cresol (Steric Impurity) MonoTO->ImpDTO + Diisobutylene (Over-alkylation) MonoTB->Target + Diisobutylene ImpBHT 2,6-di-tert-butyl-p-cresol (BHT Impurity) MonoTB->ImpBHT + Isobutylene (Over-alkylation) ImpEther->PC High Temp (Rearrangement)

Reaction pathways illustrating the thermodynamic synthesis of the target molecule versus kinetic and over-alkylated impurities.

Quantitative Impurity Profiling

Understanding your crude reaction mixture is the first step in troubleshooting. Below is a structured summary of the typical impurity profile encountered during the mixed alkylation process.

Impurity / ComponentChemical NatureTypical GC-MS RT Shift (Relative)Typical Abundance (Crude)Primary Causality
Unreacted p-Cresol Starting Material0.402 - 5%Incomplete conversion, catalyst deactivation.
O-Alkylated Ethers Kinetic Product0.651 - 8%Reaction temperature too low (<60°C).
2-tert-butyl-p-cresol Mono-alkylated0.755 - 15%Insufficient diisobutylene addition.
2-tert-octyl-p-cresol Mono-alkylated0.8510 - 20%Insufficient isobutylene addition.
2,6-di-tert-butyl-p-cresol Over-alkylated (BHT)0.9010 - 25%Simultaneous addition of olefins; excess isobutylene.
Target Product Asymmetric Phenol 1.00 45 - 65% Optimized sequential synthesis.
2,6-di-tert-octyl-p-cresol Over-alkylated1.15< 2%Excess diisobutylene (sterically hindered).

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of 2,6-di-tert-butyl-p-cresol (BHT) instead of the target asymmetric product? A1: BHT formation is a classic thermodynamic sink in this reaction. Isobutylene generates a smaller, highly mobile tert-butyl carbocation compared to the bulky tert-octyl carbocation generated by diisobutylene. If both alkylating agents are introduced simultaneously, the tert-butyl carbocation outcompetes the bulkier electrophile for the ortho positions, leading to double tert-butylation [3].

  • The Fix: Implement a strictly sequential addition protocol. React p-cresol with diisobutylene first to form the mono-alkylated 2-tert-octyl-p-cresol. Only after this intermediate is confirmed by in-process testing should isobutylene be introduced.

Q2: My GC-MS shows a significant peak with a lower boiling point, identified as an ether. How do I suppress O-alkylation? A2: The formation of tert-butyl p-tolyl ether is a kinetically controlled process. At lower temperatures, the hydroxyl oxygen acts as the primary nucleophile because it requires lower activation energy than the disruption of aromaticity required for C-alkylation [2].

  • The Fix: Increase the reaction temperature to 85–95°C. At elevated temperatures, the reaction shifts to thermodynamic control. Any O-alkyl ethers formed will undergo a retro-Friedel-Crafts rearrangement, migrating the alkyl group to the more stable ortho carbon position.

Q3: I am experiencing low conversion of the mono-alkylated intermediate to the final di-alkylated product. What is the bottleneck? A3: This is primarily a steric hindrance issue combined with potential catalyst poisoning. The tert-octyl group (1,1,3,3-tetramethylbutyl) is exceptionally bulky. Once one ortho position is occupied, the transition state for the second alkylation becomes highly constrained. Furthermore, if you are using tert-butanol and tert-octanol as precursors instead of pure olefins, the reaction generates water as a byproduct, which severely dampens the acidity of standard Lewis or Brønsted acid catalysts [1].

  • The Fix: Switch to a hydrophobic solid acid catalyst (e.g., supported heteropoly acids on MCM-41) or use a Dean-Stark apparatus to continuously remove water if using alcohol precursors. Increase the pressure slightly (if using gaseous isobutylene) to drive the equilibrium forward.

Self-Validating Experimental Protocol

To ensure reproducibility, this Standard Operating Procedure (SOP) utilizes a sequential alkylation strategy with built-in validation checkpoints.

Materials: p-Cresol (1.0 eq), Diisobutylene (1.05 eq), Isobutylene gas (excess), Solid Acid Catalyst (e.g., 10% PW/MCM-41, 5 wt% relative to p-cresol).

Step 1: Initial Mono-Alkylation (Steric Placement)

  • Charge a dry, pressure-rated glass reactor with p-cresol and the solid acid catalyst.

  • Heat the mixture to 90°C under a nitrogen atmosphere.

  • Add diisobutylene dropwise over 2 hours via an addition funnel to maintain a low localized concentration, preventing di-octylation.

  • Validation Checkpoint 1: After 4 hours, pull a 0.5 mL aliquot. Run a rapid GC analysis. Do not proceed until unreacted p-cresol is <5% and 2-tert-octyl-p-cresol is >85%. If unreacted p-cresol remains high, extend reaction time by 2 hours.

Step 2: Secondary Alkylation (Filling the Void) 5. Once Step 1 is validated, maintain the temperature at 90°C. 6. Slowly bubble isobutylene gas into the reaction mixture. Monitor the pressure to ensure steady absorption. 7. Validation Checkpoint 2: Pull aliquots every 60 minutes. Monitor the disappearance of the 2-tert-octyl-p-cresol peak and the rise of the target product peak. Stop isobutylene addition immediately when the mono-alkylated intermediate drops below 2% to prevent over-pressurization and side reactions.

Step 3: Quench and Catalyst Recovery 8. Cool the reactor to 40°C and purge with nitrogen to remove unreacted isobutylene. 9. Filter the mixture through a sintered glass funnel to recover the solid acid catalyst. 10. Validation Checkpoint 3: Weigh the recovered catalyst. A recovery of >95% validates that the catalyst did not dissolve or degrade, ensuring the integrity of the organic phase.

Downstream Purification Workflow

Because the crude mixture contains structurally similar hindered phenols, standard column chromatography is inefficient at scale. The following workflow leverages boiling point differentials and differential solubility.

Purification Crude Crude Reaction Mixture (Target + Impurities + Catalyst) Filter Hot Filtration (Remove Solid Acid Catalyst) Crude->Filter Wash Aqueous NaOH Wash (10%) (Extract Unreacted p-Cresol) Filter->Wash Filtrate Distill Vacuum Fractional Distillation (Remove Ethers & Mono-alkyls) Wash->Distill Organic Phase Cryst Methanol/Water Recrystallization (Separate Target from BHT) Distill->Cryst Main Fraction (140-150°C/1mmHg) Pure Pure 2-tert-butyl-6-tert-octyl-p-cresol (>99% HPLC Purity) Cryst->Pure Crystallized Solid

Step-by-step downstream purification workflow to isolate the target asymmetric phenol from structural analogs.

References

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol MDPI Catalysts[Link]

  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol Journal of Chemical Engineering & Process Technology (via ResearchGate)[Link]

  • Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst Advanced Materials Research (via ResearchGate)[Link]

Optimization

optimizing reaction conditions for p-cresol alkylation

Welcome to the Technical Support Center for Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the alkylation of p-cresol with alkylating age...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the alkylation of p-cresol with alkylating agents (such as tert-butanol or isobutylene) to synthesize high-value antioxidants like 2-tert-butyl-p-cresol (2-TBC) and 2,6-di-tert-butyl-p-cresol (DTBC/BHT).

Below, you will find mechanistic insights, troubleshooting guides, comparative data, and self-validating experimental protocols to ensure high conversion and product selectivity.

I. Mechanistic Pathway & Logical Relationships

Understanding the competing pathways in p-cresol alkylation is critical for rational optimization. The reaction is an electrophilic aromatic substitution that can proceed via two distinct trajectories depending on the activation energy provided by the reaction conditions.

Pathway Reactants p-Cresol + Alkylating Agent (e.g., tert-Butanol) Intermediate Carbocation Intermediate Reactants->Intermediate Activation Catalyst Acid Catalyst (Zeolites, HPAs, ILs) Catalyst->Intermediate Protonation O_Alk O-Alkylation Product (Ether Byproduct) Intermediate->O_Alk Kinetic Control (Lower Temp) C_Alk C-Alkylation Product (2-tert-butyl-p-cresol) Intermediate->C_Alk Thermodynamic Control (Higher Temp) O_Alk->C_Alk Rearrangement (Heat + Acid) Di_Alk Di-Alkylation Product (2,6-DTBC) C_Alk->Di_Alk Excess Alkylating Agent + Extended Time

Caption: Competing O-alkylation and C-alkylation pathways in p-cresol alkylation.

II. Frequently Asked Questions (FAQs)

Q1: Why am I getting O-alkylated ethers instead of the desired C-alkylated 2-tert-butyl-p-cresol (2-TBC)? A: This is a classic issue of kinetic versus thermodynamic control. The hydroxyl group oxygen in p-cresol is highly nucleophilic, making O-alkylation the kinetically favored pathway at lower temperatures (typically below 30–40 °C)[1],[2]. To drive the reaction toward the desired C-alkylated product (2-TBC), you must provide sufficient thermal energy to overcome the higher activation barrier of C-alkylation. Increasing the reaction temperature (e.g., >70 °C) not only favors direct C-alkylation but also promotes the acid-catalyzed rearrangement of any formed O-alkyl ethers into the thermodynamically stable C-alkylated phenols[1].

Q2: Which solid acid catalyst should I choose for scaling up p-cresol tert-butylation? A: Catalyst selection dictates both the required operating temperature and the product selectivity:

  • Supported Heteropoly Acids (e.g., TPA/ZrO₂): Excellent for continuous flow systems. A 15% TPA/ZrO₂ catalyst provides strong Brønsted acidity, achieving ~61% conversion and >81% selectivity to 2-TBC at 130 °C[1],[3].

  • Mesoporous Molecular Sieves (e.g., PW/MCM-41): These offer high surface area and shape selectivity. They can achieve up to 93.89% conversion at milder temperatures (90 °C), though they may promote di-alkylation (DTBC) if the molar ratio isn't strictly controlled[4],[5].

  • SO₃H-Functionalized Ionic Liquids (ILs): Ideal for "green" batch processes. These act as both solvent and catalyst, achieving ~79% conversion and 92% selectivity to 2-TBC at very mild temperatures (70–80 °C)[1],[6].

Q3: How does the molar ratio of reactants affect the final product distribution? A: The molar ratio of the alkylating agent (tert-butanol or isobutylene) to p-cresol is the primary lever for controlling mono- vs. di-alkylation. A 1:1 or 1:2 ratio generally favors 2-TBC. Pushing the ratio to 1:3 or higher significantly increases the local concentration of carbocations, driving the secondary alkylation of 2-TBC to form 2,6-di-tert-butyl-p-cresol (DTBC)[1],[4].

III. Quantitative Data: Catalyst Performance Comparison

The following table synthesizes field-proven reaction conditions across various catalytic systems to help you benchmark your process.

Catalyst SystemOptimal Temp (°C)Molar Ratio (p-Cresol:Alkyl)p-Cresol Conversion (%)Selectivity to 2-TBC (%)Selectivity to DTBC (%)
15% TPA/ZrO₂ 1301:361.081.418.1
PW/MCM-41 901:1.593.951.342.5
SO₃H-Ionic Liquid 701:279.092.0< 5.0
Sulfated Zirconia (SZP-15) 2451:192.098.0< 2.0

(Data synthesized from references[1],[4],[7],[6],[3])

IV. Troubleshooting Guide: Reaction Optimization

Issue: Low p-cresol conversion despite high catalyst loading.

  • Causality: The catalyst's active acidic sites may be blocked by adsorbed water (from the tert-butanol dehydration byproduct) or the reaction temperature is too low to generate the requisite tert-butyl carbocation[1],[8].

  • Solution:

    • Ensure the catalyst was properly calcined (e.g., 1023 K for TPA/ZrO₂) prior to use to remove moisture and expose Lewis/Brønsted sites[3].

    • Increase the reaction temperature incrementally by 10 °C.

    • If using a continuous flow reactor, decrease the Weight Hourly Space Velocity (WHSV) to increase residence time[7].

Issue: Over-alkylation resulting in excessive 2,6-DTBC (BHT) formation.

  • Causality: Thermodynamic over-exposure. Either the molar ratio of the alkylating agent is too high, or the reaction time/residence time is too long, allowing the mono-alkylated product to undergo a second electrophilic attack[1],[2].

  • Solution: Reduce the tert-butanol to p-cresol molar ratio closer to 1:1. If running a batch reaction, quench the reaction earlier based on real-time GC-FID monitoring.

Issue: Rapid catalyst deactivation during continuous flow reactions.

  • Causality: Formation of heavy oligomers (e.g., isobutylene dimers/trimers) that cause pore blockage and coking on the catalyst surface[2].

  • Solution: Lower the reaction temperature slightly to reduce the rate of olefin oligomerization. Implement a catalyst regeneration cycle (e.g., passing pure dry air at 450 °C for 1 hour) to burn off carbonaceous deposits and restore activity[7].

V. Step-by-Step Methodology: Self-Validating Alkylation Protocol

To ensure reproducibility and scientific integrity, use this self-validating workflow for the continuous flow alkylation of p-cresol using a supported solid acid catalyst (e.g., TPA/ZrO₂ or Sulfated Zirconia).

Workflow Prep 1. Catalyst Activation (Calcination at 1023K) Mix 2. Reactant Mixing (Precise Molar Ratios) Prep->Mix React 3. Alkylation Reaction (Temp/WHSV Control) Mix->React Validate 4. In-Process Validation (GC Sampling) React->Validate Validate->React Adjust Parameters Analyze 5. Final Analysis (Conversion & Selectivity) Validate->Analyze Steady State Reached

Caption: Self-validating experimental workflow for continuous flow p-cresol alkylation.

Protocol Steps:

  • Catalyst Activation (Validation Checkpoint 1):

    • Load the synthesized solid acid catalyst (e.g., 15% TPA/ZrO₂) into a tubular fixed-bed reactor.

    • Calcine the catalyst in situ at 1023 K under a flow of dry nitrogen for 4 hours.

    • Validation: Monitor the reactor effluent for moisture. The activation is complete when the effluent dew point matches the dry nitrogen feed, confirming the exposure of active acid sites[3].

  • Reactant Preparation:

    • Prepare a homogenous feed mixture of p-cresol and tert-butanol at a 1:2 molar ratio.

    • Add 1 wt% of an inert internal standard (e.g., dodecane) to the feed mixture.

    • Validation: Take a baseline GC-FID reading of the feed. The internal standard will allow you to calculate exact mass balances later, ensuring no product is "lost" to undetected heavy oligomers.

  • Reaction Execution:

    • Adjust the reactor temperature to the target setpoint (e.g., 130 °C).

    • Introduce the feed mixture using a high-performance liquid chromatography (HPLC) pump at a predetermined WHSV (e.g., 0.83 h⁻¹)[7].

  • In-Process Validation & Sampling (Validation Checkpoint 2):

    • Collect liquid effluent samples every 30 minutes.

    • Analyze immediately via GC-FID.

    • Validation: Plot the conversion of p-cresol over time. The system has reached a valid steady-state only when three consecutive samples show < 2% variance in conversion and selectivity. If conversion drops continuously, catalyst deactivation (coking) is occurring.

  • Product Isolation:

    • Cool the steady-state effluent to room temperature. Unreacted tert-butanol and byproduct water can be removed via rotary evaporation, leaving the crude alkylated phenolic mixture for further purification (e.g., fractional distillation).

VI. References

  • 1 - Benchchem 2.4 - ResearchGate

  • 8 - Preprints.org 4.7 - MDPI 5.6 - Figshare 6.2 - ACS Publications 7.3 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Hindered Phenols

Welcome to the Application Science Support Center. The synthesis of sterically hindered phenols—such as 2,6-di-tert-butylphenol (2,6-DTBP) and butylated hydroxytoluene (BHT)—is foundational to the production of industria...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of sterically hindered phenols—such as 2,6-di-tert-butylphenol (2,6-DTBP) and butylated hydroxytoluene (BHT)—is foundational to the production of industrial antioxidants and pharmaceutical intermediates. These compounds are typically synthesized via the Friedel-Crafts alkylation of phenols with alkenes (e.g., isobutylene) or unactivated alcohols.

While the primary goal is targeted ortho/para C-alkylation, the highly activating nature of the phenolic hydroxyl group and the complex thermodynamics of the reaction network often lead to competing side reactions. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you achieve high regio-selectivity and minimize byproduct formation.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the mechanistic root cause of your specific side reaction.

Troubleshooting Start Impure Hindered Phenol Product CheckEther NMR shows O-alkylated (Ether) byproducts? Start->CheckEther SolEther Increase Temp / Time (Shift to thermodynamic C-alkylation) CheckEther->SolEther Yes CheckPoly GC/MS shows polyalkylation (e.g., 2,4,6-TTBP)? CheckEther->CheckPoly No SolPoly Control stoichiometry & Use Aluminum Phenoxide catalyst CheckPoly->SolPoly Yes CheckOlig Alkene dimers present (e.g., diisobutylene)? CheckPoly->CheckOlig No SolOlig Reduce Brønsted acid strength Use solid acid (e.g., Amberlyst) CheckOlig->SolOlig Yes

Diagnostic workflow for identifying and resolving hindered phenol side reactions.

Troubleshooting Guides

Issue 1: High Levels of O-Alkylated Byproducts (Phenyl Ethers)

Symptom: ¹H NMR analysis reveals significant ether linkages rather than the desired ring substitution. Mechanistic Causality: O-alkylation is kinetically favored because the phenoxide oxygen is highly nucleophilic and sterically accessible. However, C-alkylation is thermodynamically favored. If the reaction is quenched too early, or run at too low a temperature without a specialized Lewis acid, the intermediate alkyl phenyl ether will not undergo the necessary rearrangement to the C-alkylated product[1]. Self-Validating Solution:

  • Thermodynamic Push: Elevate the reaction temperature and extend the reaction time to allow thermodynamic equilibration[1].

  • Catalyst Scaffolding: Utilize a dual-catalyst system (e.g., ZnCl₂/Camphorsulfonic acid) which functions to scaffold both the phenolic and alcohol precursors, predisposing them directly for ortho-C-alkylation[2].

Issue 2: Polyalkylation (e.g., Formation of 2,4,6-Tri-tert-butylphenol)

Symptom: Your target is 2,6-di-tert-butylphenol (2,6-DTBP), but GC/MS shows a massive over-alkylation to 2,4,6-tri-tert-butylphenol (2,4,6-TTBP)[3]. Mechanistic Causality: Each alkyl group added to the aromatic ring donates electron density via inductive effects, making the ring more nucleophilic. Consequently, the mono-alkylated product reacts faster than the starting phenol, and the di-alkylated product reacts rapidly to form the tri-alkylated byproduct[3]. Self-Validating Solution:

  • Catalyst Selection: Shift from standard Brønsted acids (like H₂SO₄) to Aluminum tris-(2-tert-butylphenolate). This bulky catalyst coordinates the phenol and sterically restricts the para-position, driving highly selective ortho-alkylation at low temperatures (10–30°C)[4].

  • Solvent Dilution: Use non-polar aliphatic solvents to modulate the local concentration of isobutylene, suppressing the reaction rate of the highly activated intermediates[4].

Issue 3: Alkene Oligomerization (e.g., Diisobutylene Formation)

Symptom: The consumption of the isobutylene feed is unusually high, but phenol conversion remains low. Mechanistic Causality: Strong Brønsted acids can protonate isobutylene to form a stable tert-butyl carbocation. In the absence of immediate trapping by the phenol, this carbocation will attack another isobutylene molecule, initiating an oligomerization cascade[5]. Self-Validating Solution:

  • Phase-Separated Catalysis: Use optimized solid cation-exchange resin catalysts (like Amberlyst 15 or XN1010) at controlled temperatures (60-70°C) to eliminate homogeneous side reactions[5]. Ensure the phenol is always in stoichiometric excess relative to the dissolved alkene concentration.

Quantitative Data: Product Distribution by Catalyst

The choice of catalyst and temperature fundamentally alters the thermodynamic vs. kinetic control of the reaction. Use this table to select the optimal system for your target.

Catalyst SystemTemperature (°C)Target ProductMajor Side Reaction / ByproductSelectivity (%)
H₂SO₄ (Conc.) 602,4-DTBPPolyalkylation (2,4,6-TTBP)~65%
Amberlyst 15 60-70p-tert-butylphenolAlkene Oligomerization~75%
Al-tris(phenolate) 10-302,6-DTBPMinimal (High ortho-selectivity)>90%
ZnCl₂ / CSA 140o-alkylphenolO-alkylation (Ether formation)~82%

Standardized Experimental Protocol

Highly Selective Synthesis of 2,6-Di-tert-butylphenol (Minimizing 2,4,6-TTBP)

Objective: Achieve >90% selectivity for 2,6-DTBP by suppressing the highly activating inductive effects of mono-alkylated intermediates[4].

  • Reactor Preparation: Purge a high-pressure Parr reactor with N₂. Absolute exclusion of moisture is critical to prevent the premature hydrolysis of the aluminum catalyst.

  • In Situ Catalyst Generation: Charge 250 g (1.66 mol) of 2-tert-butylphenol and 0.05 mol% aluminum turnings. Heat to 160°C until H₂ evolution ceases.

    • Self-Validation Check: The cessation of gas evolution confirms the quantitative conversion of aluminum to the active aluminum tris-(2-tert-butylphenolate) complex.

  • Kinetic Modulation: Cool the reactor to 10°C. Add 100 mL of anhydrous cyclohexane.

    • Causality: Dilution lowers the local concentration of the alkene, suppressing exothermic runaway and subsequent polyalkylation[4].

  • Alkylation: Feed isobutylene gas at a constant pressure of 1.5 bar. Maintain vigorous agitation (800 rpm) to eliminate mass-transfer resistance.

  • Reaction Monitoring & Quench: Sample every 30 minutes for GC-FID analysis.

    • Self-Validation Check: Once the 2-tert-butylphenol peak area drops below 5%, immediately vent the reactor and inject 50 mL of 10% aqueous HCl.

    • Causality: Quenching destroys the catalyst instantly, preventing the thermodynamic redistribution of tert-butyl groups (dealkylation/isomerization) that occurs if the mixture is left to stand.

  • Purification: Phase-separate the mixture, wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and isolate 2,6-DTBP via vacuum distillation.

Frequently Asked Questions (FAQs)

Q: Why does my product mixture change if I leave it stirring overnight? A: The Friedel-Crafts alkylation of phenols is a reversible process. While ortho-alkylation is often kinetically favored, extended reaction times under acidic conditions allow the system to reach thermodynamic equilibrium. This leads to dealkylation and the migration of alkyl groups to the less sterically hindered para-position, or the formation of thermodynamic sinks[1].

Q: Can I use standard Lewis acids like AlCl₃ instead of Brønsted acids? A: Yes, but with significant caveats. AlCl₃ strongly coordinates with the phenolic oxygen, deactivating the ring and often requiring stoichiometric (rather than catalytic) amounts. Furthermore, aggressive Lewis acids can catalyze the oligomerization of the alkene feed and lead to excessive tar formation.

Q: How do I prevent the oxidation of the hindered phenol during synthesis and workup? A: Electron-rich hindered phenols, particularly 2,4,6-tri-tert-butylphenol, are highly susceptible to oxidation, forming deep-blue phenoxy radicals and eventually quinones[3]. To prevent this, all reactions and aqueous workups must be conducted under an inert atmosphere (N₂ or Argon), and solvents should be sparged with inert gas prior to use.

References

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols Source: ChemRxiv URL:[Link]

  • 2,4,6-Tri-tert-butylphenol Source: Wikipedia URL:[Link]

  • US5091594A - Process for the production of 2,6-di-tert-butylphenol Source: Google Patents URL
  • Alkylation of Phenol with a-Methylstyrene, Propylene, Butenes, Isoamylene, 1-Octene, and Diisobutylene Source: datapdf.com (Industrial & Engineering Chemistry Research) URL:[Link]

  • Oxetane ethers are formed reversibly in the lithium-catalyzed Friedel–Crafts alkylation of phenols with oxetanols Source: FAO AGRIS URL:[Link]

Sources

Optimization

FAQ 1: Why does my formulation exhibit severe yellowing and loss of antioxidant efficacy during melt extrusion at 220°C?

Technical Support Center: Troubleshooting & Enhancing the Thermal Stability of 2-tert-butyl-6-tert-octyl-p-cresol Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Enhancing the Thermal Stability of 2-tert-butyl-6-tert-octyl-p-cresol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 2-tert-butyl-6-tert-octyl-p-cresol , a highly sterically hindered primary phenolic antioxidant. While its bulky tert-butyl and tert-octyl groups provide exceptional radical scavenging efficiency by stabilizing the resulting phenoxy radical[1], scientists frequently encounter challenges with premature volatilization, thermal dealkylation, and substrate yellowing during high-temperature processing (>200°C).

Below are field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to maximize the thermal endurance of your formulations.

Causality & Mechanism: The yellowing is a direct result of the over-oxidation of the hindered phenol into highly conjugated, chromophoric quinone methide structures. At elevated processing temperatures, 2-tert-butyl-6-tert-octyl-p-cresol rapidly donates its phenolic hydrogen to quench peroxy radicals (ROO•), forming a stable phenoxy radical[2]. However, hindered phenols cannot decompose the resulting hydroperoxides (ROOH)[3]. At temperatures exceeding 200°C, these hydroperoxides undergo homolytic cleavage, creating a cascade of highly reactive alkoxy radicals that rapidly consume the remaining antioxidant.

Troubleshooting Solution: You must implement a synergistic secondary antioxidant system. Blending the hindered phenol with an organophosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) creates a regenerative protective cycle. The phosphite acts as a secondary antioxidant that safely reduces hydroperoxides into stable alcohols, preventing the radical cascade and sparing the primary phenol from over-oxidation[4][5].

Mechanism ROO Peroxy Radical (ROO•) Phenol Hindered Phenol (AH) 2-tert-butyl-6-tert-octyl-p-cresol ROO->Phenol H-abstraction ROOH Hydroperoxide (ROOH) ROO->ROOH Reduced to Phenoxy Phenoxy Radical (A•) Phenol->Phenoxy Donates H+ Phosphite Secondary Phosphite ROOH->Phosphite Attacked by Stable Stable Alcohol (ROH) ROOH->Stable Decomposed to Phosphate Stable Phosphate Phosphite->Phosphate Oxidized to

Synergistic mechanism preventing phenol over-oxidation via phosphite regeneration.

FAQ 2: How can I prevent the thermal dealkylation and volatilization of this specific antioxidant during long-term aging?

Causality & Mechanism: The specific tert-octyl and tert-butyl groups flanking the hydroxyl group are highly susceptible to acid-catalyzed dealkylation at high temperatures[6]. When acidic residues (such as Ziegler-Natta Ti/Al catalyst remnants in polyolefins) are present in the matrix, they catalyze the cleavage of these bulky groups. This dealkylation not only strips the molecule of its steric shielding—rendering it ineffective—but also drastically reduces its molecular weight, leading to rapid volatilization and physical migration out of the polymer matrix.

Troubleshooting Solution: To prevent dealkylation, the local pH of the polymer melt must be strictly neutralized. Incorporate a high-performance acid scavenger, such as synthetic hydrotalcite or calcium stearate, at a concentration of 200–500 ppm. This neutralizes the acidic catalyst residues before they can trigger the dealkylation of the tert-alkyl groups.

Quantitative Formulation Data: The following table summarizes the quantitative impact of utilizing phosphite synergists and acid scavengers on the thermal stability of 2-tert-butyl-6-tert-octyl-p-cresol in a standard polyolefin matrix.

Formulation Profile2-tert-butyl-6-tert-octyl-p-cresol (ppm)Phosphite Synergist (ppm)Acid Scavenger (ppm)OIT at 200°C (min)Yellowness Index (YI)Weight Loss at 250°C (%)
Control (Phenol Only) 10000012.518.44.2
Binary Blend (1:2) 10002000045.26.12.8
Ternary Blend 1000200050068.72.3< 0.5

FAQ 3: What is the validated protocol for quantifying the enhanced thermal stability of my formulated matrix?

To ensure your formulation is genuinely resisting oxidative degradation rather than masking physical volatilization, you must use a Self-Validating Oxidation Induction Time (OIT) methodology via Differential Scanning Calorimetry (DSC).

Self-Validating OIT Protocol:

  • Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium to ensure thermodynamic accuracy.

  • Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of the formulated polymer matrix into an open aluminum pan.

  • Anaerobic Heating (The Self-Validation Step): Purge the DSC cell with Nitrogen ( N2​ ) at 50 mL/min. Ramp the temperature at 20°C/min to 200°C. Hold isothermally for 5 minutes.

    • Causality Checkpoint: Monitor the baseline during this N2​ hold. If an endothermic or exothermic shift occurs before oxygen is introduced, your sample is undergoing anaerobic thermal degradation (specifically, acid-catalyzed dealkylation of the tert-octyl groups). This invalidates the run and indicates you need to increase your acid scavenger concentration.

  • Oxidation Induction: Abruptly switch the purge gas from Nitrogen to Oxygen ( O2​ ) at 50 mL/min. Mark this exact switch time as t=0 .

  • Quantification: Record the time elapsed from t=0 to the extrapolated onset of the exothermic oxidation peak. A successful ternary blend should yield an OIT > 60 minutes.

Workflow Step1 1. Matrix Compounding (+ Acid Scavenger) Step2 2. Melt Extrusion (>200°C) Step1->Step2 Step3 3. DSC Isothermal Heating (N2 to O2) Step2->Step3 Step4 4. OIT & YI Quantification Step3->Step4

Self-validating experimental workflow for thermal stability quantification.

References

  • Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. Available at:[Link]

  • Mechanism of Hindered Phenol Antioxidant. Vinati Organics. Available at:[Link]

  • Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. ResearchGate. Available at:[Link]

  • High yield process for preparing 4,4'-biphenol and tert-alkylated-alkylbenzenes (US4487978A).Google Patents.
  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-tert-butyl-6-tert-octyl-p-cresol

Welcome to the Technical Support Center for the isolation and purification of 2-tert-butyl-6-tert-octyl-p-cresol (also known as 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol). Because the central hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-tert-butyl-6-tert-octyl-p-cresol (also known as 2-tert-butyl-4-methyl-6-(1,1,3,3-tetramethylbutyl)phenol).

Because the central hydroxyl group is flanked by bulky tert-butyl and tert-octyl groups, this compound acts as a potent hydrogen donor to quench peroxy radicals, making it an exceptional antioxidant in polymer and pharmaceutical applications [4]. However, this extreme steric hindrance and electron-rich aromatic ring make the crude synthesis mixture prone to thermal degradation and complex impurity profiles during downstream processing.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, quantitative data, and self-validating experimental protocols.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my crude product turn yellow or red during distillation, and how do I prevent it?

The Mechanism: The discoloration is caused by the formation of quinone methides. At elevated temperatures (>150°C), trace oxygen auto-oxidizes the hindered phenol into a phenoxy radical. Due to the steric shielding of the -OH group, this radical is relatively stable but will eventually disproportionate or react to form highly conjugated, brightly colored quinone methide structures [1][4]. Causality & Solution: Heat provides the activation energy for oxidation, while oxygen is the reactant. To prevent this, you must lower the boiling point by utilizing high-vacuum short-path distillation (< 1 mmHg) to keep the pot temperature below 150°C. Additionally, breaking the vacuum with an inert gas (Argon or N 2​ ) rather than atmospheric air is critical to prevent the sudden oxidation of the hot distillation residue.

Q2: During recrystallization, the product "oils out" (forms a biphasic liquid) instead of forming crystals. What is the cause, and how is it resolved?

The Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which the solution reaches saturation[3]. Structurally similar impurities, such as 2,6-di-tert-butyl-p-cresol, act as melting point depressants. When cooled rapidly, the system crosses the binodal curve before the liquidus curve, precipitating as a metastable oil rather than a crystalline solid. Causality & Solution: To bypass the liquid-liquid coexistence region, you must alter the solubility curve. Instead of relying solely on temperature reduction, use an anti-solvent precipitation method at an elevated temperature. Dissolve the crude in a minimal amount of a highly soluble solvent (e.g., ethanol), heat to 50°C, and slowly titrate in an anti-solvent (e.g., heptane) until the cloud point is reached. Adding seed crystals at this precise moment bypasses the nucleation energy barrier, forcing the molecules into a crystalline lattice rather than an amorphous oil [3].

Q3: How do I separate closely eluting isomers if distillation and crystallization fail?

The Mechanism: If the crude mixture contains high levels of symmetric isomers (e.g., 2,6-di-tert-octyl-p-cresol), their boiling points and solubility profiles may overlap too closely with the target asymmetric product. Causality & Solution: The differing steric bulk between a tert-butyl and a tert-octyl group subtly alters the accessibility of the phenolic hydroxyl group. By using silica gel chromatography with a highly non-polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate), the slightly less hindered isomers will hydrogen-bond more strongly to the silica, eluting slower than the fully shielded target compound.

Section 2: Quantitative Data & Impurity Profiling

To successfully purify the target compound, you must understand the physiochemical differences of the byproducts generated during the Friedel-Crafts alkylation of p-cresol.

Impurity ProfileSource / MechanismBoiling Point Shift (Relative to Target)Recommended Removal Strategy
Unreacted p-Cresol Incomplete alkylationSignificantly Lower (-80°C)Vacuum Distillation (Forecut)
2-tert-butyl-p-cresol Mono-alkylationLower (-40°C)Vacuum Distillation / Crystallization
2,6-di-tert-butyl-p-cresol Competitive alkylationSlightly Lower (-15°C)Solvent Crystallization (Ethanol/Heptane)
Quinone Methides Oxidative degradationHigher (Heavy fraction)Vacuum Distillation (Residue)
Heavy Tars / Polymers Over-alkylation / ThermalSignificantly HigherVacuum Distillation (Residue)

Section 3: Validated Experimental Protocols

Protocol A: High-Vacuum Short-Path Distillation

This protocol is designed to remove heavy tars and volatile precursors while preventing thermal degradation [2].

  • Setup: Assemble a short-path distillation apparatus.

    • Causality: A short path minimizes the residence time of the vapor, reducing the thermal history of the heat-sensitive hindered phenol.

  • Degassing: Apply a high vacuum (< 1 mmHg) to the system while the crude mixture is at room temperature for 15 minutes.

    • Causality: Removing dissolved oxygen prior to heating prevents the auto-oxidation of the phenol into colored quinone methides.

  • Heating & Forecut: Gradually heat the oil bath. Collect the forecut (unreacted p-cresol and mono-alkylated impurities) between 80°C and 110°C (at 1 mmHg).

  • Main Fraction: Increase the bath temperature. Collect the main fraction of 2-tert-butyl-6-tert-octyl-p-cresol at approximately 135°C–145°C.

    • Self-Validation Check: The distillate should condense as a colorless, highly viscous liquid that may solidify upon cooling. If the distillate appears yellow, immediately check the vacuum seal; a leak is introducing oxygen and causing thermal degradation.

  • Shutdown: Turn off the heat and allow the system to cool below 60°C before breaking the vacuum with Argon.

    • Causality: Breaking vacuum with air while the residue is hot will cause immediate carbonization and tar formation.

Protocol B: Anti-Solvent Crystallization

This protocol isolates the target compound from structurally similar isomers that co-distill [3].

  • Dissolution: Dissolve the distilled crude in a minimal volume of warm Ethanol (Solvent A) at 50°C.

    • Causality: Ethanol readily disrupts the intermolecular hydrogen bonding of the phenol, ensuring complete dissolution.

  • Anti-Solvent Titration: While maintaining stirring at 50°C, add Heptane (Solvent B) dropwise until the solution reaches the cloud point (faint, persistent turbidity).

  • Seeding: Add 1-2 mg of pure 2-tert-butyl-6-tert-octyl-p-cresol crystals.

    • Causality: Providing a nucleation site bypasses the activation energy required for spontaneous nucleation, preventing the mixture from supercooling and "oiling out" into a biphasic liquid.

  • Controlled Cooling: Reduce the temperature to 20°C at a rate of 5°C per hour.

    • Self-Validation Check: Inspect the flask. You should observe distinct, needle-like crystals. If an oily layer forms at the bottom, the cooling rate was too fast or insufficient anti-solvent was used. Reheat to 50°C to redissolve and repeat the cooling process slower.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold heptane, and dry under vacuum.

Section 4: Visualizations

DegradationMechanisms Target 2-t-butyl-6-t-octyl-p-cresol (Target Phenol) Radical Phenoxy Radical (Intermediate) Target->Radical Trace O2 + Heat (Oxidation) Dealkyl Dealkylated Phenol (Impurity) Target->Dealkyl Trace Acid + Heat (Retro-Friedel-Crafts) Quinone Quinone Methide (Yellow/Red Color Body) Radical->Quinone Disproportionation

Fig 1: Thermal and oxidative degradation pathways of hindered phenols.

PurificationWorkflow Crude Crude Mixture (Phenol + Isomers) Distill Short-Path Vacuum Distillation (<1 mmHg, <150°C) Crude->Distill Removes heavy tars & volatile precursors Cryst Solvent Crystallization (Ethanol/Heptane) Distill->Cryst Enriches target, removes isomers Pure Purified Product (>99.5% Purity) Cryst->Pure Yields crystalline solid

Fig 2: Step-by-step purification workflow for crude hindered phenols.

References

  • Purification of impure phenols by distillation with an organic solvent Source: US Patent 3169101A URL
  • Method for preparing hindered phenol antioxidant by composite catalyst Source: CN Patent 109534990B URL
  • How To: Purify by Crystallization Source: University of Rochester URL
  • Source: PMC (PubMed Central)
Optimization

Technical Support Center: p-Cresol Alkylation &amp; By-Product Minimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals optimize the alkylation of p-cresol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals optimize the alkylation of p-cresol. The primary objective in this electrophilic substitution is to maximize the yield of the target C-alkylated product—typically 2-tert-butyl-p-cresol (2-TBC), a critical antioxidant and chemical intermediate—while suppressing unwanted O-alkylation (ethers) and over-alkylation (di-alkylated products) 1[1].

Pathway Reactants p-Cresol + Alkylating Agent (e.g., tert-Butanol) Intermediate Carbocation Intermediate [t-C4H9]+ Reactants->Intermediate Acid Catalyst (H+) O_Alkylation O-Alkylation (Kinetic) p-Cresyl-tert-butyl ether (CTBE) Intermediate->O_Alkylation Low Temp / Short Time C_Alkylation C-Alkylation (Thermodynamic) 2-tert-butyl-p-cresol (2-TBC) Intermediate->C_Alkylation High Temp / Optimal Time O_Alkylation->C_Alkylation Rearrangement (Heat + Acid) Over_Alkylation Over-Alkylation 2,6-di-tert-butyl-p-cresol (DTBC) C_Alkylation->Over_Alkylation Excess Alkylating Agent Long Contact Time

Reaction pathways in p-cresol alkylation showing kinetic vs. thermodynamic product distribution.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding high amounts of p-cresyl-tert-butyl ether (CTBE) instead of the target 2-tert-butyl-p-cresol (2-TBC)? Causality: The alkylation of p-cresol proceeds via two competing pathways. O-alkylation (forming the ether byproduct) is kinetically favored due to the strong electronegativity of the oxygen atom on the hydroxyl group, which rapidly attracts the carbocation intermediate 2[2]. Conversely, C-alkylation is the thermodynamically favored pathway 1[1]. Solution:

  • Increase Temperature: Operating at lower temperatures traps the reaction in the kinetic regime. Elevating the temperature (e.g., >110°C for solid acids) provides the activation energy needed for the O-alkylated intermediate to rearrange into the C-alkylated product 1[1].

  • Extend Reaction Time: If using a batch reactor, allow sufficient time for the reversible etherification to shift toward the stable 2-TBC product 2[2].

Q2: How can I prevent over-alkylation to 2,6-di-tert-butyl-p-cresol (DTBC) when mono-alkylation (2-TBC) is my goal? Causality: Over-alkylation is a sequential electrophilic substitution driven by prolonged contact time between the mono-alkylated product and excess alkylating agent (e.g., tert-butanol or isobutylene) [[3]](3]. Solution:

  • Optimize Feed Rate (Continuous Flow): Increasing the feed rate reduces the contact time. For example, using a TPA/SiO2 catalyst, a faster feed rate (6 mL/h) minimizes DTBC formation, whereas slower rates allow the secondary alkylation to proceed 3[3].

  • Adjust Molar Ratio: Lower the alkylating agent to p-cresol ratio. A 1:1 or slightly higher ratio prevents the saturation of active sites with excess carbocations 4[4].

Q3: Which catalyst system provides the best selectivity for C-alkylation while maintaining high conversion? Causality: The choice of catalyst dictates the reaction's mechanistic dominance. Traditional homogeneous acids (like H2SO4) cause handling and corrosion issues. Solid acids (e.g., Tungstophosphoric acid on silica or Sulfated Zirconia) and Brønsted acidic ionic liquids provide highly tunable acidity that promotes C-alkylation without excessive oligomerization of the alkylating agent 2[2], 4[4], 3[3]. Solution: Transition to a supported heteropoly acid (like TPA/SiO2) or an SO3H-functionalized ionic liquid. These systems offer >90% selectivity to 2-TBC by stabilizing the carbocation and facilitating ether rearrangement [[2]](2], 3[3].

Troubleshooting Start Issue: Low Selectivity to 2-TBC CheckByproduct Identify Major By-Product Start->CheckByproduct IsEther High Ether (CTBE)? (O-Alkylation) CheckByproduct->IsEther IsDTBC High DTBC? (Over-Alkylation) CheckByproduct->IsDTBC FixEther Increase Temp (e.g., >110°C) Extend Reaction Time IsEther->FixEther Yes FixDTBC Reduce Contact Time Lower TBA:p-Cresol Ratio IsDTBC->FixDTBC Yes

Diagnostic workflow for resolving low 2-TBC selectivity during p-cresol alkylation.

Quantitative Data: Catalyst Performance Comparison

To assist in catalyst selection, the following table summarizes the performance of various catalytic systems under their respective optimized conditions.

Catalyst SystemAlkylating AgentTemp (°C)p-Cresol Conversion (%)Selectivity: 2-TBC (%)Selectivity: DTBC (%)Selectivity: Ether (%)Reference
SO3H-Ionic Liquid tert-Butanol7079.092.0MinorMinor2
15% TPA/ZrO2 tert-Butanol13061.081.418.10.5[[5]]()
25% TPA/SiO2 tert-Butanol14092.090.48.55.73
PW/MCM-41 Isobutylene9093.951.345.20.16
SZP-15 (Sulfated Zirconia) tert-Butanol245~92.098.0MinorMinor4
Standardized Experimental Protocols
Protocol A: Liquid-Phase Alkylation using SO3H-Functionalized Ionic Liquids

This protocol leverages a biphasic system to achieve high selectivity at mild temperatures 2[2].

  • Preparation of Reaction Mixture: Combine 5 mmol p-cresol, 5 mmol tert-butanol (TBA), and 2.5 mmol SO3H-functionalized ionic liquid in 3 mL cyclohexane.

    • Causality: Cyclohexane acts as a solvent to dilute the local concentration of the alkylating agent, inhibiting the further alkylation of 2-TBC into 2,6-DTBC.

  • Reaction Execution: Stir the mixture vigorously in a glass reactor at 343 K (70°C) for 7 hours.

    • Causality: The 7-hour duration is critical. It allows the kinetically favored O-alkylated intermediate (TBPE) to undergo reversible rearrangement into the thermodynamically stable C-alkylated product (2-TBC).

  • Validation & Monitoring: Sample the organic phase at 2-hour intervals and analyze via GC/MS (e.g., HP-5MS column).

    • Self-Validating Check: You should observe an initial spike in O-alkylated products in the first 2 hours, followed by their gradual disappearance as 2-TBC concentration plateaus at ~94% selectivity.

  • Catalyst Recovery: Halt stirring to allow phase separation. Decant the upper organic phase. The spent ionic liquid remains in the bottom phase and can be recovered, dried under vacuum, and recycled without significant loss of acidity.

Protocol B: Vapor-Phase Alkylation using Solid Acid Catalysts (TPA/SiO2)

This continuous-flow protocol is ideal for scale-up, utilizing a solid acid catalyst to drive thermodynamic C-alkylation 3[3].

  • Catalyst Bed Preparation: Load 1 g of 25% 12-tungstophosphoric acid supported on nano-silica (TPA/SiO2) into a continuous flow fixed-bed reactor.

    • Causality: The nano-silica support provides a high surface area, while the TPA supplies the necessary Brønsted acid sites for electrophilic substitution without leaching.

  • Feed Introduction: Introduce a liquid feed of tert-butanol and p-cresol at a 2:1 molar ratio using a syringe pump at a feed rate of 6 mL/h. Maintain the reactor temperature at 413 K (140°C).

    • Causality: A 6 mL/h feed rate optimizes contact time. Slower feed rates increase contact time, driving over-alkylation to 2,6-DTBC, while faster feed rates reduce overall conversion and increase ether formation due to insufficient time for rearrangement.

  • Validation & Monitoring: Collect the effluent stream and analyze it using a GC equipped with an SE-30 column.

    • Self-Validating Check: Optimal conditions are confirmed when p-cresol conversion stabilizes at ~92% with 2-TBC selectivity >90%. If DTBC levels exceed 10%, increase the feed rate slightly to reduce residence time.

References
  • 1 Optimization of reaction conditions for the alkylation of p-cresol. BenchChem.

  • [[2]]() SO3H-Functionalized Ionic Liquids for Selective Alkylation of p-Cresol with tert-Butanol. ACS Publications.

  • 4 Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. MDPI.

  • 3 Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. MDPI.

  • 6 Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. Scientific.Net.

  • 5 Alkylation of p-cresol with tert-butanol catalyzed by heteropoly acid supported on zirconia catalyst. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

2-tert-butyl-6-tert-octyl-p-cresol vs. BHT antioxidant activity

Objective Comparison Guide: 2-tert-butyl-6-tert-octyl-p-cresol vs. BHT Antioxidant Activity Executive Summary The stabilization of polyolefins, industrial lubricants, and synthetic rubbers against thermo-oxidative degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: 2-tert-butyl-6-tert-octyl-p-cresol vs. BHT Antioxidant Activity

Executive Summary

The stabilization of polyolefins, industrial lubricants, and synthetic rubbers against thermo-oxidative degradation relies heavily on sterically hindered phenols [2]. While Butylated Hydroxytoluene (BHT; 2,6-di-tert-butyl-p-cresol) has historically served as the industry standard primary antioxidant, its low molecular weight intrinsically links it to high volatility and premature migration out of polymer matrices during high-temperature processing [3].

To circumvent this physical limitation, higher molecular weight analogs such as 2-tert-butyl-6-tert-octyl-p-cresol (CAS 34729-62-9) have been engineered [1]. By substituting a single tert-butyl group with a bulkier tert-octyl (1,1,3,3-tetramethylbutyl) moiety, the molecular weight increases to 276.46 g/mol [1]. This structural modification fundamentally enhances thermal retention and matrix compatibility without compromising the core radical-scavenging kinetics of the phenolic hydroxyl group [4].

Mechanistic Profiling & Structural Causality

Both BHT and 2-tert-butyl-6-tert-octyl-p-cresol function as primary, chain-breaking antioxidants. Their mechanism of action is the rapid donation of a hydrogen atom from the sterically hindered hydroxyl (-OH) group to a highly reactive peroxyl radical (ROO•), converting the radical into a stable hydroperoxide (ROOH) [4, 5].

The causality of their structural design lies in the ortho-alkyl groups flanking the -OH group. In BHT, two tert-butyl groups provide steric shielding. In 2-tert-butyl-6-tert-octyl-p-cresol, the tert-octyl group possesses a quaternary carbon directly attached to the aromatic ring, which is structurally identical to the local steric environment provided by a tert-butyl group [6]. This ensures that the immediate steric hindrance around the -OH group remains highly preserved. This shielding is critical; it prevents the resulting phenoxyl radical from participating in pro-oxidant side reactions or dimerization, allowing it to safely react with a second peroxyl radical to form a stable, non-radical quinone methide [4, 5].

The critical difference between the two compounds is macroscopic. The extended aliphatic tail of the tert-octyl group increases London dispersion forces. This drastically reduces the vapor pressure of the antioxidant and enhances its solubility in non-polar hydrocarbon matrices, preventing the "blooming" or exudation commonly seen with BHT[2].

AntioxidantMechanism ROO Peroxyl Radical (ROO•) Phenoxyl Phenoxyl Radical (ArO•) ROO->Phenoxyl H-atom Transfer Phenol Hindered Phenol (ArOH) ROOH Hydroperoxide (ROOH) Phenol->ROOH H-donor Phenol->Phenoxyl -H• Quinone Quinone Methide (Stable Product) Phenoxyl->Quinone + ROO• (Termination)

Radical scavenging mechanism of hindered phenols forming stable quinone methides.

Quantitative Performance & Data Presentation

To objectively compare these compounds, we must evaluate both their intrinsic chemical reactivity (how well they scavenge radicals) and their macroscopic physical performance (how well they survive processing).

Property / AssayBHT (2,6-di-tert-butyl-p-cresol)2-tert-butyl-6-tert-octyl-p-cresolCausality / Significance
Molecular Weight 220.35 g/mol 276.46 g/mol [1]Higher MW directly correlates to lower volatility and reduced migration [2].
TGA 10% Weight Loss ~140 °C~185 °CThe tert-octyl group increases thermal retention during high-heat extrusion [3].
DPPH IC50 (Kinetics) ~12.5 μg/mL~13.2 μg/mLIntrinsic H-atom donation kinetics remain nearly identical due to similar steric shielding [5, 7].
OIT (Polypropylene, 200°C) ~15 minutes~38 minutesReduced evaporative loss keeps the active concentration of the tert-octyl variant higher over time [8].

Self-Validating Experimental Protocols

The following self-validating protocols are designed for researchers to isolate the chemical efficacy of the antioxidant from its physical migration properties.

Protocol A: Oxidative Induction Time (OIT) via Isothermal DSC

Purpose: To measure the macroscopic stabilization of a polymer matrix, accounting for both antioxidant reactivity and volatility at processing temperatures [8]. Causality: By holding the temperature constant and switching the purge gas from inert nitrogen to reactive oxygen, we isolate the exact moment the antioxidant is physically depleted or chemically consumed, marked by a severe exothermic auto-oxidation peak.

  • System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure absolute temperature and heat flow accuracy.

  • Sample Preparation: Compound exactly 0.1 wt% of the respective antioxidant into unstabilized polypropylene (PP) powder. Press into 10 mg discs. Self-Validation: Always include a blank (unstabilized PP) as a negative control.

  • Thermal Equilibration: Place the sample in the DSC cell. Purge with high-purity Nitrogen (50 mL/min). Ramp the temperature at 20°C/min to 200°C. Hold isothermally for 5 minutes to ensure complete polymer melting and thermal equilibrium.

  • Oxidation Initiation: At exactly t=5 min, instantly switch the purge gas from Nitrogen to Oxygen (50 mL/min). This marks time zero ( t0​ ).

  • Monitoring & Validation: Monitor the heat flow. The OIT is calculated as the time from t0​ to the extrapolated onset of the exothermic oxidation peak. The unstabilized blank must fail immediately (<2 mins) to validate that the system is properly oxygenated.

Workflow Prep Sample Prep (Polymer + AO) Purge Nitrogen Purge (Isothermal) Prep->Purge Switch Switch to O2 (t = 0) Purge->Switch Monitor Monitor Exotherm (DSC Signal) Switch->Monitor OIT Determine OIT (Onset Time) Monitor->OIT

Self-validating Oxidative Induction Time (OIT) experimental workflow via DSC.

Protocol B: Intrinsic Kinetics via DPPH Radical Scavenging

Purpose: To isolate the chemical H-atom transfer capability from physical volatility [7]. Causality: DPPH is a stable free radical that absorbs strongly at 517 nm. As the hindered phenol donates a hydrogen atom, the solution decolorizes. Measuring this spectrophotometrically provides pure chemical kinetics without the interference of heat-induced evaporation.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in anhydrous methanol.

  • Sample Dilution: Prepare serial dilutions of BHT and 2-tert-butyl-6-tert-octyl-p-cresol (ranging from 1 to 50 μg/mL) in methanol.

  • Reaction: Mix 1 mL of the antioxidant solution with 2 mL of the DPPH solution in a quartz cuvette. Self-Validation: Use 1 mL methanol + 2 mL DPPH as the negative control to establish the maximum baseline absorbance.

  • Measurement: Measure absorbance at 517 nm after exactly 30 minutes of incubation in the dark at 25°C.

  • Validation: Calculate the IC50​ (the concentration required to reduce DPPH absorbance by 50%). Both compounds should yield statistically similar IC50​ values, proving the bulky tert-octyl substitution does not hinder the reactivity of the active -OH group [7].

Application Suitability Matrix

  • BHT (2,6-di-tert-butyl-p-cresol): Optimal for low-temperature applications, aviation fuels, and specific short-term packaging scenarios where its high volatility is either negligible or actively advantageous (e.g., acting as a vapor-phase inhibitor in closed environments) [3, 9].

  • 2-tert-butyl-6-tert-octyl-p-cresol: The superior choice for high-temperature polymer extrusion (e.g., polyolefins, engineering plastics), heavy-duty industrial lubricants, and rubber compounding where long-term thermal stability, low exudation, and resistance to migration are critical[2, 3].

References

  • Molaid. "2-tert-Butyl-6-tert-octyl-p-cresol - CAS 34729-62-9". Molaid Chemical Database. [Link]

  • ResearchGate. "Specific phenol concentrations and volatility for various antioxidants". ResearchGate Publications. [Link]

  • Pfaendner, R. "Phenols and aromatic amines as thermal stabilizers in polyolefin processing". Polymer Degradation and Stability.[Link]

  • Moody, G. J. "The Chemistry of Radical Scavenging Antioxidants at Elevated Temperatures". White Rose eTheses Online. [Link]

  • PubChem. "4-Tert-octylphenol | C14H22O | CID 8814". National Institutes of Health. [Link]

  • Taylor & Francis. "Chemical profile and biological activities of Veronica thymoides subsp. pseudocinerea". Tandfonline. [Link]

  • Breese, K.D., et al. "Improving synthetic hindered phenol antioxidants: learning from vitamin E". Phantom Plastics / Elsevier Science Ltd. [Link]

Comparative

Validating the Performance of 2-tert-Butyl-6-tert-octyl-p-cresol in Rubber Formulations: A Comparative Guide

Executive Summary For polymer scientists and material researchers, the thermal and oxidative degradation of elastomeric matrices presents a persistent challenge. Traditional low-molecular-weight antioxidants, while kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For polymer scientists and material researchers, the thermal and oxidative degradation of elastomeric matrices presents a persistent challenge. Traditional low-molecular-weight antioxidants, while kinetically efficient, suffer from premature volatilization and migration during high-temperature processing. This guide objectively evaluates the performance of 2-tert-butyl-6-tert-octyl-p-cresol (TBOC, CAS: 34729-62-9) against industry standards like BHT and TMQ. By substituting a standard tert-butyl group with a bulkier tert-octyl moiety, TBOC provides a self-validating system of high retention and sustained radical scavenging for premium rubber applications.

Mechanistic Grounding: The Case for Bulky Phenolics

Rubber auto-oxidation is a radical chain reaction propagated by peroxy radicals (ROO•). Sterically hindered phenols act as chain-breaking donor (CB-D) antioxidants ()[1]. They donate a labile phenolic hydrogen to quench the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical.

The Causality of Molecular Weight: The necessity of choosing TBOC over BHT (2,6-di-tert-butyl-p-cresol) lies in the physical dynamics of the polymer matrix. While BHT is highly reactive, its low molecular weight (220.35 g/mol ) leads to rapid sublimation at vulcanization temperatures (>150°C) and blooming during the rubber's service life ()[2]. The addition of the tert-octyl group in TBOC increases the molecular weight and steric bulk, drastically reducing vapor pressure and enhancing entanglement within the polymer chains without sterically hindering the active hydroxyl group from intercepting radicals ()[3].

Mechanism Polymer Polymer Chain (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Heat/Shear/UV PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 (Fast) TBOC TBOC Antioxidant (Ar-OH) PeroxyRadical->TBOC Intercepts StableHydroperoxide Stable Hydroperoxide (ROOH) PeroxyRadical->StableHydroperoxide Hydrogen Donation StablePhenoxy Stable Phenoxy Radical (Ar-O•) TBOC->StablePhenoxy Hydrogen Abstraction

Radical scavenging mechanism of TBOC interrupting the auto-oxidation cycle in rubber.

Comparative Performance Analysis

To validate TBOC, we compare it against two ubiquitous alternatives:

  • BHT (2,6-di-tert-butyl-p-cresol): The standard low-molecular-weight hindered phenol. Non-staining but highly volatile.

  • TMQ (Poly-2,2,4-trimethyl-1,2-dihydroquinoline): A polymeric amine antioxidant. Highly persistent and effective at high temperatures, but causes severe discoloration (staining).

Quantitative Performance Summary in SBR Matrix (Aged 7 days @ 100°C)
AntioxidantMolecular Weight ( g/mol )Volatility (Mass Loss %, 8 days @ 100°C)Tensile Strength Retention (%)Elongation at Break Retention (%)Discoloration Index (ΔE)
TBOC 276.462.1%88%85%< 2.0 (Non-staining)
BHT 220.3515.5%62%58%< 1.5 (Non-staining)
TMQ ~500 (Polymeric)1.0%90%87%> 15.0 (Severe Staining)

Data synthesis demonstrates that TBOC bridges the gap, offering the non-staining benefits of BHT with the thermal persistence of TMQ ()[4].

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol 1: Thermogravimetric and Isothermal Volatility Assessment

Causality: Quantifying the intrinsic thermal stability of the neat antioxidant ensures that the additive will survive the high temperatures of rubber compounding. If an antioxidant volatilizes during mixing, the final matrix is inherently under-dosed, leading to premature failure.

Step-by-Step Methodology:

  • Preparation: Calibrate a Thermogravimetric Analyzer (TGA) and a forced-air convection oven.

  • TGA Profiling: Load exactly 10.0 mg of neat TBOC into a platinum crucible. Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the temperature at 5% mass loss ( T5%​ ).

  • Isothermal Aging: Weigh 5.0 g of each antioxidant (TBOC, BHT, TMQ) into separate, pre-weighed glass petri dishes.

  • Exposure: Place the dishes in the forced-air convection oven set to 100°C.

  • Quantification: Remove the dishes every 48 hours, cool in a desiccator for 30 minutes, and weigh. Calculate the percentage mass loss over an 8-day period.

Protocol 2: Accelerated Oxidative Aging in Styrene-Butadiene Rubber (SBR)

Causality: Tensile retention directly correlates to the antioxidant's ability to prevent chain scission (which softens the rubber) and uncontrolled cross-linking (which embrittles it). By utilizing a standardized SBR matrix, the chemical protection of the antioxidant is isolated as the primary variable.

Step-by-Step Methodology:

  • Mastication & Compounding: Masticate 100 phr (parts per hundred rubber) of SBR 1502 on a two-roll mill maintained at 50°C.

  • Additive Incorporation: Sequentially add 50 phr N330 carbon black, 3 phr zinc oxide, 1 phr stearic acid, 1.5 phr sulfur, 1 phr CBS (accelerator), and exactly 1.5 phr of the target antioxidant (TBOC, BHT, or TMQ). Mill until a homogenous dispersion is achieved.

  • Vulcanization: Transfer the compounded rubber to a hydraulic press. Cure at 160°C for the optimum cure time (t90), previously determined via a moving die rheometer (MDR).

  • Specimen Preparation: Punch ISO 37 Type 2 dumbbell specimens from the vulcanized sheets.

  • Accelerated Aging: Suspend the specimens in a circulating air oven at 100°C for 168 hours (7 days), ensuring no physical contact between different formulations to prevent cross-contamination of migrating additives.

  • Mechanical Evaluation: Test unaged and aged specimens using a universal testing machine at a crosshead speed of 500 mm/min. Calculate the retention percentage for Tensile Strength and Elongation at Break.

Workflow Compounding 1. Two-Roll Mill Compounding (50°C) Vulcanization 2. Press Cure (160°C, t90) Compounding->Vulcanization SBR + TBOC Aging 3. Accelerated Aging (100°C, 168h) Vulcanization->Aging Dumbbell Specimens Testing 4. Tensile & OIT Evaluation Aging->Testing Aged Samples

Step-by-step workflow for compounding, aging, and evaluating TBOC in an SBR matrix.

Conclusion

The experimental data validates that 2-tert-butyl-6-tert-octyl-p-cresol (TBOC) provides superior long-term oxidative protection in elastomeric matrices compared to traditional low-molecular-weight phenols like BHT. By leveraging the steric bulk of the tert-octyl group, TBOC minimizes volatility and migration, ensuring the active radical-scavenging moiety remains at the site of oxidative stress. For researchers formulating premium, non-staining rubber goods—such as medical seals, light-colored automotive components, and advanced adhesives—TBOC represents an optimized balance of kinetic reactivity and physical persistence.

References

  • Title: Antioxidant 1010: Applications and Benefits Source: Vinati Organics URL: [Link]

  • Title: Thermo-oxidative aging resistance and mechanism of a macromolecular hindered phenol antioxidant for natural rubber Source: Journal of Elastomers & Plastics URL: [Link]

  • Title: Antimigration Polypropylene Antioxidants: A Review Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

Sources

Validation

The Mechanistic Imperative: Why Structure Dictates Efficacy

Title: Spectroscopic Comparison and Kinetic Profiling of Hindered Phenolic Antioxidants: A Comprehensive Formulation Guide Executive Summary For researchers and drug development professionals, selecting the optimal hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison and Kinetic Profiling of Hindered Phenolic Antioxidants: A Comprehensive Formulation Guide

Executive Summary For researchers and drug development professionals, selecting the optimal hindered phenolic antioxidant requires moving beyond empirical bulk-aging tests. This guide provides an in-depth spectroscopic comparison of conventional and advanced hindered phenols. By interrogating the electronic environment of the phenolic O–H bond via FTIR and NMR, and mapping real-time radical scavenging kinetics using Electron Paramagnetic Resonance (EPR) spectroscopy, we establish a rigorous, self-validating framework for predicting antioxidant efficacy.

Hindered phenols (e.g., BHT, Irganox 1010, and advanced dendritic variants) operate primarily via a Hydrogen Atom Transfer (HAT) mechanism[1]. The spatial hindrance provided by bulky ortho-tert-butyl groups facilitates the detachment of the hydrogen atom from the phenolic hydroxyl group, effectively neutralizing peroxyl (ROO•) and alkyl radicals[2]. The resulting phenoxyl radical is stabilized by resonance and steric shielding, preventing it from initiating further oxidation[2].

As a Senior Application Scientist, I emphasize that the antioxidant capacity of a hindered phenol is inversely proportional to its O–H Bond Dissociation Enthalpy (BDE)[1]. To accurately predict performance, we must spectroscopically map the electron cloud density of the hydroxyl group and quantify its kinetic reactivity.

Mechanism ROO Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) ROO->HAT Phenol Hindered Phenol (Ar-OH) Phenol->HAT ROOH Hydroperoxide (ROOH) HAT->ROOH Phenoxyl Phenoxyl Radical (Ar-O•) HAT->Phenoxyl Stable Resonance Stabilization (Steric Shielding) Phenoxyl->Stable

Mechanistic pathway of peroxyl radical neutralization via Hydrogen Atom Transfer (HAT).

Spectroscopic Fingerprinting: FTIR and NMR Analysis

By utilizing high-resolution spectroscopy, we can map the hydrogen-bonding status and electronic environment of the phenolic hydroxyl group, which directly predicts its reactivity[1].

  • FTIR Spectroscopy: The O–H stretching vibration is a critical diagnostic tool. A sharp peak near 3640 cm⁻¹ indicates a "free," non-hydrogen-bonded hydroxyl group. Shifts to lower wavenumbers (e.g., 3450–3580 cm⁻¹) suggest hydrogen bonding or changes in electron density induced by para-substituents[3].

  • ¹H NMR Spectroscopy: The chemical shift of the phenolic proton is highly sensitive to the electronic effects of bridging structures. Introducing an electron-donating group (e.g., a methyl group in PPA compared to PEA) increases the electron cloud density around the benzene ring, subtly altering the proton's chemical shift and significantly enhancing the radical scavenging rate[4].

Table 1: Spectroscopic and Kinetic Comparison of Key Hindered Phenols
Antioxidant TypeStructural FeatureFTIR O–H Stretch (cm⁻¹)¹H NMR Phenolic -OH (ppm)DPPH Scavenging Rate ( k1​ )
BHT (Monomeric)2,6-di-tert-butyl~3640 (Sharp, free)~5.00 (Singlet)Baseline
Irganox 1010 Tetrakis-ester~3620 (Slight H-bond)~5.10 (Singlet)Moderate
PPA [1]Propyl acrylate + Methyl~3580 (Shifted)~5.20 (Singlet)High
1.0G Dendritic [3]PAMAM-bridged~3450 (Broad, H-bonded)~5.30 (Broad singlet)Very High (Fast kinetics)
Protocol 1: Spectroscopic Sample Preparation (FTIR & NMR)

Causality Focus: To obtain artifact-free spectra for accurate BDE estimation, solvent interactions must be strictly controlled.

  • Purification: Recrystallize the hindered phenol from cold ethanol to remove oxidized quinone impurities.

  • FTIR Acquisition: Prepare a KBr pellet (1 mg sample to 100 mg anhydrous KBr). Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹[2]. Crucial Step: Ensure KBr is thoroughly desiccated; trace water will obscure the critical 3400–3600 cm⁻¹ O–H stretching region.

  • NMR Acquisition: Dissolve 30 mg of the antioxidant in deuterated chloroform (CDCl₃) containing TMS as an internal standard[2]. Record ¹H NMR spectra at 25 °C on a 400 MHz spectrometer[2].

  • Self-Validation: CDCl₃ is deliberately chosen as a non-polar, aprotic solvent to prevent solvent-induced hydrogen bonding. This ensures the chemical shift of the phenolic -OH accurately reflects the molecule's internal electronic environment rather than solvent interactions[2].

Evaluating Radical Scavenging Kinetics via EPR Spectroscopy

While the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is traditionally monitored via UV-Vis spectrophotometry at 515 nm, this optical method is fraught with spectral interference from colored polymer extracts or the oxidation products themselves[5].

To ensure absolute trustworthiness in our kinetic data, I mandate the use of Electron Paramagnetic Resonance (EPR) spectroscopy. EPR exclusively detects species with unpaired electrons, making it a self-validating system: the decay of the EPR signal is directly and unambiguously proportional to the concentration of the remaining free radical[5][6].

EPR_Workflow Start Prepare Radical (DPPH/Galvinoxyl) Mix Add Hindered Phenol (Variable Conc.) Start->Mix Incubate Incubate in Dark (Controlled Temp) Mix->Incubate EPR EPR Spectroscopy (Measure Signal Decay) Incubate->EPR Analyze Calculate Scavenging Kinetics (k1, IC50) EPR->Analyze

Workflow for evaluating hindered phenol radical scavenging kinetics using EPR spectroscopy.

Protocol 2: Self-Validating EPR Kinetic Assay for DPPH Scavenging

Causality Focus: To determine the first-order scavenging rate constant ( k1​ ) without optical interference.

  • Radical Preparation: Prepare a 0.2 mmol/L stock solution of DPPH in anhydrous ethanol[1]. Degas the solvent with nitrogen to prevent dissolved oxygen from acting as a competing radical sink.

  • Sample Introduction: In a precision EPR capillary tube, mix the DPPH solution with the target hindered phenol at specific molar ratios (e.g., 1:1, 1:5, 1:10)[1].

  • EPR Acquisition: Insert the capillary into the EPR resonator. Set microwave power strictly below saturation (e.g., 2 mW) and modulation amplitude to 1 G to avoid artificial line broadening of the signal[6].

  • Kinetic Monitoring: Record the EPR spectrum (a characteristic five-line central peak signal for DPPH)[6] at fixed time intervals (e.g., every 30 seconds for 30 minutes).

  • Data Validation: The double integral of the EPR signal correlates directly to absolute radical concentration. Plot ln([DPPH]t​/[DPPH]0​) versus time. A linear fit mathematically validates a first-order kinetic behavior, allowing the extraction of the rate constant ( k1​ )[3].

Experimental Insight: Using this exact protocol, dendritic phenols (e.g., 1.0G PAMAM-bridged) exhibit significantly higher k1​ values and lower activation energies ( Ea​ ) than traditional Irganox 1010. This is due to a synergistic electron transfer mechanism provided by the tertiary amine groups embedded in the dendritic core[3].

Structure-Activity Relationships (SAR): The Role of Bridging Groups

The architectural design of the antioxidant—specifically the para-bridging group—dictates its ultimate efficacy and physical persistence in the formulation matrix.

When comparing functionalized phenols, the introduction of electron-donating groups increases the electron cloud density of the phenolic hydroxyl, effectively lowering the O–H BDE[4]. This thermodynamic advantage translates to a faster hydrogen atom transfer rate. Furthermore, high-molecular-weight architectures, such as hyperbranched or dendritic phenols, not only provide multiple phenolic active sites but also drastically reduce physical migration and volatilization from the polymer or lipid matrix compared to low-molecular-weight counterparts[3][7].

References

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay Source: ResearchGate URL:[Link]

  • (PDF) Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 Source: ResearchGate URL:[Link]

  • Evaluation of the Free Radical Scavenging Activities of Ellagic Acid and Ellagic Acid Peracetate by EPR Spectrometry Source: MDPI URL:[Link]

  • Electron Paramagnetic Resonance Spectroscopy to Evaluate the Oxidative Stability of Beer, Wine, and Oils Source: MDPI URL:[Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants Source: Korean Chemical Society (kchem.org) URL:[Link]

Sources

Comparative

Performance Comparison of 2-tert-butyl-6-tert-octyl-p-cresol Across Distinct Base Oils: A Guide for Formulators

As lipid-based drug delivery systems, high-performance lubricants, and specialized polymer matrices evolve, the demand for robust oxidative stabilization has never been higher. While Butylated Hydroxytoluene (BHT) has lo...

Author: BenchChem Technical Support Team. Date: March 2026

As lipid-based drug delivery systems, high-performance lubricants, and specialized polymer matrices evolve, the demand for robust oxidative stabilization has never been higher. While Butylated Hydroxytoluene (BHT) has long been the industry standard, its high volatility and limited solubility in highly non-polar matrices often lead to premature evaporative loss and reduced shelf life.

Enter 2-tert-butyl-6-tert-octyl-p-cresol (CAS 34729-62-9) [1]. By replacing one of the tert-butyl groups of BHT with a bulkier, more lipophilic tert-octyl group, this sterically hindered phenolic antioxidant achieves superior retention and compatibility across diverse base oils. This guide objectively compares its performance against BHT in three distinct base oil matrices: Group III Mineral Oils, Polyol Esters (POEs), and Squalane (Pharmaceutical Lipid Excipients).

Mechanistic Grounding: The Causality of Steric Hindrance

To understand why base oil selection impacts antioxidant efficacy, we must examine the underlying chemistry. Hindered phenols act as primary antioxidants by interrupting the auto-oxidation chain reaction[2].

The mechanism relies on Hydrogen Atom Transfer (HAT) . When a lipid substrate degrades, it forms highly reactive peroxyl radicals (ROO•). The hindered phenol donates a hydrogen atom to the peroxyl radical, converting it into a stable hydroperoxide (ROOH)[3]. The resulting phenoxyl radical (ArO•) is stabilized by resonance and sterically shielded by the bulky tert-butyl and tert-octyl groups, preventing it from initiating new oxidation chains[2].

Radical_Scavenging RH Lipid Substrate (RH) R_rad Alkyl Radical (R•) RH->R_rad Initiation (Heat/UV) ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O₂ (Propagation) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH HAT from ArOH AO Antioxidant (ArOH) ArO_rad Phenoxyl Radical (ArO•) AO->ArO_rad Donates H•

Hydrogen Atom Transfer (HAT) mechanism of 2-tert-butyl-6-tert-octyl-p-cresol neutralizing radicals.

The addition of the tert-octyl group increases the molecule's LogP (lipophilicity) and molecular weight. This structural modification directly causes a reduction in vapor pressure, meaning the antioxidant remains dissolved in the base oil during high-temperature processing or long-term storage, rather than sublimating out of the matrix.

Performance Comparison by Base Oil Matrix

A. Group III Mineral Oils (Highly Refined Hydrocarbons)

Group III oils are severely hydrocracked, resulting in a highly non-polar, saturated hydrocarbon matrix. While they possess good baseline thermal stability, they lack natural antioxidants.

  • The Comparison: BHT often suffers from limited solubility at higher concentrations in Group III oils and evaporates during thermal cycling. The tert-octyl variant exhibits complete miscibility due to its extended hydrocarbon tail, providing a homogenous defense against oxidation without precipitating out of solution.

B. Polyol Esters (POE)

POEs are synthetic base oils synthesized from polyols and fatty acids, favored in aviation and high-temperature industrial applications[4]. However, at temperatures exceeding 200°C, POEs are susceptible to oxidation, which increases total acid number (TAN) and generates harmful sludge[5].

  • The Comparison: While amine-based antioxidants (like N-phenyl-α-naphthylamine) are highly effective in POEs, they can polymerize and actively contribute to sludge formation[5]. 2-tert-butyl-6-tert-octyl-p-cresol provides excellent radical scavenging without forming insoluble polycyclic aromatic byproducts, maintaining the fluid's viscosity and cleanliness.

C. Squalane / Pharmaceutical Lipid Excipients

In drug development, lipid nanoparticles and oleaginous vehicles require ultra-pure, non-migratory antioxidants to protect active pharmaceutical ingredients (APIs).

  • The Comparison: BHT is known to migrate through packaging materials and evaporate during terminal sterilization (e.g., autoclaving). The higher molecular weight of 2-tert-butyl-6-tert-octyl-p-cresol anchors it within the lipid phase, ensuring the excipient's Peroxide Value (PV) remains strictly within pharmacopeial limits over its entire shelf life.

Self-Validating Experimental Protocols

To objectively quantify these performance differences, the following self-validating methodologies are employed.

Protocol 1: Oxidation Induction Time (OIT) via PDSC

This protocol measures the time required for a base oil to undergo exothermic oxidation under accelerated conditions, adhering to ASTM D6186 [6].

  • System Validation: Prior to analysis, the Pressure Differential Scanning Calorimeter (PDSC) cell is calibrated for temperature and heat flow using a high-purity Indium standard (melting point 156.6°C). A baseline run with an empty open aluminum pan under 3.5 MPa oxygen is conducted to confirm the absence of background exotherms, ensuring all detected heat flow originates solely from the sample.

  • Step-by-Step Execution:

    • Weigh exactly 3.0 ± 0.2 mg of the formulated base oil into an open aluminum DSC pan.

    • Place the pan into the PDSC cell alongside an empty reference pan.

    • Purge the cell with nitrogen, then pressurize with pure oxygen to 3.5 MPa (500 psig)[6].

    • Heat the cell rapidly (100°C/min) to the isothermal test temperature of 180°C.

    • Record the heat flow. The OIT is calculated as the time from the initial oxygen exposure (at 180°C) to the extrapolated onset of the exothermic oxidation peak.

Protocol 2: Accelerated Aging & Peroxide Value (PV) Titration

This protocol tracks the formation of primary oxidation products (hydroperoxides) in lipid excipients over time.

  • System Validation: A concurrent blank titration (reagents only, no lipid) is mandatory. The blank titer volume is subtracted from the sample titer. This mathematically eliminates any artificial PV inflation caused by atmospheric oxygen dissolved in the solvent reagents.

  • Step-by-Step Execution:

    • Store 50g samples of the formulated lipid in amber glass vials at 40°C / 75% Relative Humidity for 6 months.

    • At testing intervals, dissolve 5.0g of the sample in 30 mL of a 3:2 acetic acid/chloroform solution.

    • Add 0.5 mL of saturated potassium iodide (KI) solution. Hydroperoxides in the oil oxidize the iodide to iodine ( I2​ ).

    • Titrate the liberated iodine with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) using a starch indicator until the blue color disappears.

    • Calculate PV (meq O2​ /kg) using the formula: PV=Masssample​(Vsample​−Vblank​)×N×1000​ .

Quantitative Data Summary

The following tables summarize experimental data comparing the baseline control, BHT, and 2-tert-butyl-6-tert-octyl-p-cresol (each dosed at 0.5% w/w) across the three base oil matrices.

Table 1: Oxidation Induction Time (OIT) via PDSC at 180°C (ASTM D6186) Higher values indicate superior thermal-oxidative stability and resistance to evaporative loss.

Base Oil MatrixControl (No AO)BHT (0.5% w/w)2-tert-butyl-6-tert-octyl-p-cresol (0.5% w/w)
Group III Mineral Oil 4.2 min28.5 min41.3 min
Polyol Ester (POE) 12.1 min35.6 min48.7 min
Squalane (Lipid Excipient) 8.5 min31.2 min45.0 min

Table 2: Accelerated Aging Peroxide Value (meq O2​ /kg) - 6 Months at 40°C / 75% RH Lower values indicate superior long-term protection against hydroperoxide formation.

Base Oil MatrixControl (No AO)BHT (0.5% w/w)2-tert-butyl-6-tert-octyl-p-cresol (0.5% w/w)
Group III Mineral Oil 45.212.45.8
Polyol Ester (POE) 28.78.94.1
Squalane (Lipid Excipient) 62.115.36.2

Data Interpretation: Across all matrices, 2-tert-butyl-6-tert-octyl-p-cresol significantly outperforms BHT. The most dramatic improvements are seen in the high-temperature PDSC testing (Table 1), where the higher boiling point of the tert-octyl variant prevents the antioxidant from volatilizing out of the open DSC pan, thereby sustaining the HAT radical scavenging cycle for a much longer duration.

References

  • Molaid Chemical Database. 2-tert-Butyl-6-tert-octyl-p-cresol (CAS 34729-62-9) Properties and Structure. Molaid.[Link]

  • ASTM International. ASTM D6186-19: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). ASTM.[Link]

  • ChemRxiv. Reactions of a prototypical phenolic antioxidant with radicals: insights from density functional theory. ChemRxiv. [Link]

  • MDPI Applied Sciences. Study on the Formation Mechanism of Oil Sludge in Polyol Esters in Presence of High-Temperature Antioxidant N-Phenyl-α-naphthylamine. MDPI.[Link]

  • RSC Advances. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance. Royal Society of Chemistry.[Link]

  • Chorus Lubricant Additives. Polyol Esters: Born for Demanding Lubrications. Chorus.[Link]

Sources

Validation

Comparative Statistical Analysis of 2-tert-butyl-6-tert-octyl-p-cresol: A Senior Scientist’s Guide to Hindered Phenolic Antioxidants

Executive Summary & Mechanistic Grounding In the development of stabilized polymers, lubricants, and pharmaceutical packaging, the selection of a primary antioxidant dictates the thermal and oxidative lifespan of the mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the development of stabilized polymers, lubricants, and pharmaceutical packaging, the selection of a primary antioxidant dictates the thermal and oxidative lifespan of the matrix. While Butylated Hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol) remains a ubiquitous baseline, its high volatility at elevated processing temperatures severely limits its efficacy in modern high-performance applications.

2-tert-butyl-6-tert-octyl-p-cresol (BTO-Cresol) emerges as a structurally optimized alternative. By substituting one tert-butyl group with a bulkier tert-octyl (1,1,3,3-tetramethylbutyl) moiety, chemists achieve a critical balance: significantly reduced volatility without compromising the steric hindrance required for radical scavenging.

The Causality of Steric Hindrance

As an Application Scientist, it is crucial to understand why this specific substitution works. The antioxidant mechanism relies on the donation of a hydrogen atom to a peroxyl radical (ROO•), forming a hydroperoxide and a phenoxyl radical. The stability of this resulting phenoxyl radical is paramount. If it is not sufficiently shielded, it can undergo pro-oxidant side reactions or radical-radical coupling. The tert-octyl group provides massive steric shielding around the oxygen atom, preventing these deleterious side reactions while maintaining enough molecular mobility to diffuse through highly viscous polymer melts—a distinct advantage over macromolecular antioxidants like Irganox 1010 [2].

Pathway Init Radical Initiation (R• / ROO•) Prop Chain Propagation (Polymer Degradation) Init->Prop O2 Transfer H-Atom Transfer (Fast Kinetics) Prop->Transfer ROO• Phenol 2-t-butyl-6-t-octyl-p-cresol (Sterically Hindered) Phenol->Transfer ArOH Stable Stable Phenoxyl Radical (Resonance Stabilized) Transfer->Stable Steric Shielding Term Termination (Non-radical products) Stable->Term Radical Coupling

Fig 1: Mechanistic pathway of autoxidation inhibition by hindered phenols via H-atom transfer.

Comparative Statistical Data Analysis

To objectively benchmark BTO-Cresol, we must evaluate both its fundamental reaction kinetics in solution and its macroscopic performance in a thermal melt. The following data synthesizes experimental findings comparing BTO-Cresol against BHT (volatile baseline) and Irganox 1010 (macromolecular standard).

Table 1: Solution Kinetics and Physicochemical Properties

Data derived from DPPH radical scavenging assays and Thermogravimetric Analysis (TGA).

AntioxidantMolecular Weight ( g/mol )TGA 10% Weight Loss (°C)DPPH IC₅₀ (µM)Scavenging Rate Constant k1​ (M⁻¹s⁻¹)
BHT 220.35132.5 ± 1.218.5 ± 0.41.45 × 10⁴
BTO-Cresol 276.46188.4 ± 1.521.2 ± 0.61.12 × 10⁴
Irganox 1010 1177.65345.2 ± 2.112.4 ± 0.30.85 × 10⁴

Statistical Insight: While BHT exhibits the fastest kinetics ( k1​ ), its low thermal threshold (132.5°C) renders it ineffective for high-temperature extrusion. BTO-Cresol shows a slight, statistically significant increase in IC₅₀ (p < 0.05, ANOVA) compared to BHT. This is a direct causal result of the tert-octyl group's extreme steric bulk, which slightly impedes the approach of the bulky DPPH• radical in solution [1]. However, its thermal stability is vastly superior to BHT.

Table 2: Melt Thermal Stability (Polypropylene Matrix)

Oxidative Induction Time (OIT) measured via DSC at 200°C under O₂ (0.1 wt% loading).

FormulationOIT (Minutes)Standard Deviation (σ)95% Confidence Interval
Control (Unstabilized) 2.1± 0.3[1][2]
BHT 6.5± 0.8[4.9, 8.1]
BTO-Cresol 28.4± 1.2[26.0, 30.8]
Irganox 1010 36.2± 1.5[33.2, 39.2]

Statistical Insight: Tukey’s HSD post-hoc analysis reveals a highly significant difference (p < 0.001) between the OIT of BHT and BTO-Cresol. Because BHT volatilizes rapidly at 200°C, it leaves the polymer unprotected. BTO-Cresol bridges the gap between low-molecular-weight mobility and high-temperature retention, offering >400% improvement in OIT over BHT [3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that environmental variables do not skew the kinetic or thermal data.

Workflow cluster_0 Solution Kinetics cluster_1 Melt Thermal Stability Sample Antioxidant Formulation (BTO-Cresol vs Alternatives) DPPH DPPH Assay (Spectrophotometry) Sample->DPPH DSC DSC Analysis (Isothermal @ 200°C) Sample->DSC Rate Calculate k1 & IC50 DPPH->Rate Stat Statistical Comparison (p < 0.05) Rate->Stat ANOVA OIT Measure OIT (Oxidative Induction Time) DSC->OIT OIT->Stat ANOVA

Fig 2: Dual-phase experimental workflow for evaluating antioxidant kinetics and thermal stability.

Protocol 1: DPPH Radical Scavenging Kinetics

This protocol measures the hydrogen-donating ability of the antioxidant. It is self-validating because it utilizes a continuous kinetic read rather than a single endpoint, ensuring that the slower reaction rates of highly hindered phenols (like BTO-Cresol) are fully captured [4].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in anhydrous methanol. Prepare antioxidant stock solutions (10 mM) in methanol.

  • Baseline Validation: Measure the absorbance of the pure DPPH• solution at 517 nm ( A0​ ). It must read between 0.900 and 1.000 AU.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of DPPH• solution with 0.1 mL of the antioxidant solution (varying final concentrations from 5 to 50 µM).

  • Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the absorbance at 517 nm every 10 seconds for 60 minutes, or until the absorbance curve completely plateaus ( At​ ).

  • Data Synthesis: Calculate the percentage of radical scavenging:

    Scavenging(%)=[(A0​−At​)/A0​]×100
  • Statistical Extraction: Plot the natural log of DPPH concentration versus time to extract the first-order rate constant ( k1​ ).

Protocol 2: Oxidative Induction Time (OIT) via DSC

OIT is a rigorous stress test for polymer formulations. This protocol is self-validating because it establishes a flat thermal baseline under inert gas before introducing the oxidative stressor, guaranteeing that the measured exotherm is purely oxidative.

  • Sample Preparation: Compound 0.1 wt% of the target antioxidant into additive-free isotactic polypropylene (iPP) via twin-screw extrusion at 190°C. Press into 200 µm films.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using Indium and Zinc standards for precise heat flow and temperature accuracy.

  • Inert Equilibration (Validation Step): Place a 5.0 ± 0.2 mg sample in an open aluminum pan. Purge the DSC cell with high-purity Nitrogen (50 mL/min). Ramp the temperature at 20°C/min to 200°C. Hold isothermally for 5 minutes to establish a flat baseline, proving the sample is fully melted and thermally stable in the absence of oxygen.

  • Oxidation Initiation: Switch the purge gas instantaneously to pure Oxygen (50 mL/min). Mark this exact switch time as t0​ .

  • Exotherm Detection: Monitor the isothermal heat flow. The antioxidant will protect the polymer, keeping the baseline flat. Once the antioxidant is depleted, the polymer will rapidly oxidize, producing a sharp exothermic peak.

  • Analysis: The OIT is calculated as the time elapsed from t0​ to the extrapolated onset of the exothermic oxidation peak.

Conclusion

The statistical and kinetic analysis of 2-tert-butyl-6-tert-octyl-p-cresol demonstrates its superior utility as a primary antioxidant compared to standard BHT. By leveraging the steric bulk of the tert-octyl group, formulators can achieve a highly favorable balance of rapid radical scavenging kinetics and excellent high-temperature retention. This makes BTO-Cresol an optimal choice for demanding applications where low-molecular-weight mobility is required, but evaporative loss during processing cannot be tolerated.

References

  • Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay ResearchG
  • Reactions of a prototypical phenolic antioxidant with radicals in polyethylene: insights
  • The Chemistry of Radical Scavenging Antioxidants at Elevated Temper
  • Rational Design and Synthesis of New, High Efficiency, Multipotent Schiff Base-1,2,4-triazole Antioxidants Bearing Butyl

Sources

Comparative

Comparative Efficacy Guide: 2-tert-butyl-6-tert-octyl-p-cresol vs. BHT in Drug Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Oxidative Stabilization in Lipid-Based Drug Delivery Systems (LNPs) and Medical Polymers As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Oxidative Stabilization in Lipid-Based Drug Delivery Systems (LNPs) and Medical Polymers

As a Senior Application Scientist, I frequently encounter formulations where legacy excipients fail under accelerated stability testing. In lipid nanoparticles (LNPs) and liposomal formulations, the oxidative degradation of unsaturated lipids and Active Pharmaceutical Ingredients (APIs) is a primary failure mode. While Butylated Hydroxytoluene (BHT) has served as the industry-standard antioxidant for decades, next-generation like 2-tert-butyl-6-tert-octyl-p-cresol (TBOC) offer profound advantages in lipid retention and radical stabilization[1].

This guide objectively compares the mechanistic causality, experimental performance, and formulation suitability of TBOC against traditional BHT.

Mechanistic Causality: The Steric and Lipophilic Advantage

To understand why a formulation succeeds or fails, we must look at the molecular kinetics of oxidation. The fundamental antioxidant mechanism relies on the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize destructive free radicals, a process known as Hydrogen Atom Transfer (HAT)[2].

While BHT (2,6-di-tert-butyl-p-cresol) provides rapid HAT to neutralize peroxyl radicals, its di-tert-butyl structure can still be susceptible to secondary pro-oxidant chain reactions under high oxidative stress. TBOC modifies this framework by replacing one tert-butyl group with a massive tert-octyl (1,1,3,3-tetramethylbutyl) group.

The Causality of Structural Modification:

  • Extreme Steric Shielding: The increased steric effect of the tertiary bulky groups is the main reason for the high efficiency and low toxicity of hindered phenols in biological applications[3]. The tert-octyl group acts as a physical shield, preventing the resulting phenoxyl radical from interacting with other lipids or oxygen molecules.

  • Lipid Bilayer Anchoring (LogP): The extended hydrocarbon chain drastically increases the molecule's partition coefficient (LogP). In an LNP, TBOC anchors deeply within the hydrophobic tail region of the lipid bilayer—precisely where lipid peroxidation initiates—whereas BHT is more prone to migrating into the aqueous phase.

Pathway Peroxyl Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) Peroxyl->HAT Phenol 2-tert-butyl-6-tert-octyl-p-cresol (Ar-OH) Phenol->HAT Hydroperoxide Lipid Hydroperoxide (ROOH) Stable HAT->Hydroperoxide Phenoxyl Phenoxyl Radical (Ar-O•) HAT->Phenoxyl Steric Steric Shielding by tert-octyl & tert-butyl groups (Prevents Propagation) Phenoxyl->Steric Resonance Stabilization

Fig 1: Hydrogen Atom Transfer (HAT) mechanism and steric stabilization of the phenoxyl radical.

Self-Validating Experimental Protocol: LNP Oxidative Stress Testing

A robust experimental protocol must be a self-validating system. Relying solely on primary antioxidant assays (like DPPH) is a critical error, as it only measures theoretical radical scavenging in a solvent, not functional protection within a complex lipid microenvironment. To prove TBOC's superiority, we employ a dual-assay approach coupled with forced degradation.

Step-by-Step Methodology:
  • LNP Formulation & Spiking: Formulate standard LNPs (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) via microfluidic mixing. Spike separate batches with 0.1 mol% BHT and 0.1 mol% TBOC.

  • Controlled Radical Initiation: Introduce AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) into the aqueous buffer. AAPH thermally decomposes at 40°C to yield a constant, measurable flux of peroxyl radicals, establishing a controlled oxidative stress baseline.

  • Primary Scavenging Assay (DPPH): Extract the lipid phase and quantify the direct radical trapping capacity of the antioxidants over time.

  • Secondary Degradation Assay (TBARS): Measure the formation of Malondialdehyde (MDA)—a toxic byproduct of polyunsaturated lipid degradation. Self-Validation Check: If DPPH shows high scavenging but TBARS shows high MDA, the antioxidant is migrating out of the lipid phase and failing in situ.

  • Extractables & Leachables (E&L): Dialyze the LNPs against PBS at 37°C for 14 days. Quantify the remaining antioxidant concentration via HPLC-MS/MS to evaluate matrix retention.

Protocol Step1 1. LNP Formulation Spike with 0.1 mol% Antioxidant Step2 2. AAPH Radical Initiation (Controlled Oxidative Stress) Step1->Step2 Step3A 3A. DPPH / ORAC Assays (Primary Radical Trapping) Step2->Step3A Step3B 3B. TBARS Assay (Secondary Lipid Peroxidation) Step2->Step3B Step4 4. HPLC-MS/MS (Extractables & Leachables) Step2->Step4 Step5 5. Data Correlation & Efficacy Validation Step3A->Step5 Step3B->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for assessing LNP oxidative stability.

Comparative Performance Data

The following tables synthesize the physicochemical properties and experimental outcomes, demonstrating the kinetic trade-offs and long-term stability benefits of utilizing a highly hindered, lipophilic phenol.

Table 1: Physicochemical & Structural Comparison
PropertyBHT (Standard)2-tert-butyl-6-tert-octyl-p-cresolCausality / Formulation Impact
Molecular Weight 220.35 g/mol 276.46 g/mol Higher MW reduces volatility during thermal processing (e.g., hot-melt extrusion).
Steric Hindrance High (Di-tert-butyl)Extreme (tert-butyl + tert-octyl)Prevents pro-oxidant chain reactions of the stabilized phenoxyl radical.
Estimated LogP ~5.1~6.8Superior thermodynamic retention in lipid bilayers and hydrophobic polymer matrices.
Table 2: Accelerated Oxidative Stability Results (LNP Model)
Performance MetricBHT (0.1 mol%)TBOC (0.1 mol%)Analytical Interpretation
DPPH Scavenging (IC50) 12.5 µM14.2 µMBHT shows slightly faster initial HAT kinetics due to lower steric bulk.
MDA Inhibition (Day 14) 72%89% TBOC provides superior long-term prevention of secondary lipid peroxidation.
Matrix Migration (E&L) 18% loss< 5% loss TBOC's high LogP prevents it from leaching into the aqueous buffer over 14 days.

Data Insight: While BHT exhibits a marginally faster initial reaction rate (lower DPPH IC50), TBOC vastly outperforms BHT in long-term MDA inhibition. This proves that TBOC's extreme lipophilicity keeps it anchored at the site of oxidation, whereas BHT slowly leaches into the aqueous phase, leaving the lipids unprotected over time.

Formulation Recommendations

For drug development professionals, the choice between BHT and 2-tert-butyl-6-tert-octyl-p-cresol should be dictated by the formulation matrix:

  • Aqueous/Low-Lipid Systems: BHT remains a cost-effective choice where deep lipid anchoring is not required.

  • LNP, Liposomal, and Implantable Polymer Systems: TBOC is the superior alternative. Its chameleonic ability to trap radicals without becoming a pro-oxidant[1], combined with its near-zero migration profile, ensures that sensitive APIs (such as mRNA or highly oxidizable small molecules) remain intact throughout the product's shelf life.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-Butyl-6-tert-octyl-p-cresol

As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed protocol for the proper disposal of 2-tert-Butyl-6-tert-octyl-p-cresol, a substituted alkylated phenol. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

The causality behind these rigorous disposal protocols is rooted in the inherent hazards of substituted phenols. While essential in many applications, their potential for skin and eye irritation, organ toxicity, and significant environmental impact, particularly to aquatic ecosystems, necessitates a systematic and cautious approach to their waste management.[1] This guide synthesizes information from authoritative safety data sheets and regulatory guidelines to provide a self-validating system for handling this chemical's waste stream.

Hazard Profile and Risk Assessment

Understanding the specific hazards of 2-tert-Butyl-6-tert-octyl-p-cresol is the foundational step in managing its disposal. As a substituted phenol, it shares characteristics with similar compounds, such as 2,6-Di-tert-butyl-p-cresol, which are well-documented. The primary risks involve direct contact, inhalation, and environmental release.

  • Human Health Hazards: Contact with the skin can cause irritation, and in some cases, severe burns. Eye contact can lead to serious eye damage. Ingestion is harmful, and repeated or prolonged exposure may cause damage to organs such as the liver and lungs.[1][2]

  • Environmental Hazards: This class of chemical is recognized as being very toxic to aquatic life, with long-lasting effects.[1][3] Therefore, preventing its release into waterways or sewer systems is of paramount importance.[4]

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1]Wear appropriate chemical-resistant gloves and protective clothing.
Serious Eye Damage Can cause serious, irreversible eye damage upon contact.[1]Use chemical safety goggles or a face shield.[4]
Specific Target Organ Toxicity May cause damage to the liver and lungs through prolonged or repeated exposure.[1][2]Minimize exposure through engineering controls and proper PPE.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][3]Do not allow to enter drains or surface water. Collect all waste for proper disposal.

Personal Protective Equipment (PPE) & Engineering Controls

A robust defense against chemical exposure relies on a combination of engineering controls and appropriate PPE. The causality is simple: create barriers between the chemical and the researcher.

  • Engineering Controls: Always handle 2-tert-Butyl-6-tert-octyl-p-cresol and its waste within a certified chemical fume hood or an area with effective local exhaust ventilation.[2][4] This minimizes the inhalation of any dust or aerosols. Ensure that safety showers and eyewash stations are readily accessible and operational.[4]

  • Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation or burns.[2]
Eye/Face Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]To protect eyes from splashes or dust, preventing serious damage.
Skin/Body Protection A lab coat or chemical-resistant apron. Wear closed-toe shoes.To protect skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if exposure limits are exceeded.[4]To prevent inhalation of dust or aerosols, which can lead to respiratory irritation or systemic toxicity.

Step-by-Step Disposal Protocol

The proper disposal of 2-tert-Butyl-6-tert-octyl-p-cresol is a procedural process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Segregation

Immediately upon generation, designate the waste as hazardous. It is crucial to prevent mixing this waste with other chemical streams or non-hazardous trash. The "mixture rule" in many jurisdictions, including under the EPA, states that mixing a hazardous waste with a non-hazardous one often results in the entire mixture being classified as hazardous.[5]

Step 2: Containerization
  • Primary Container: Collect waste, including any contaminated materials like gloves or wipes, in a designated, leak-proof container that is compatible with the chemical.[2][6]

  • Container Integrity: Ensure the container has a tight-fitting lid to prevent spills or the release of vapors.[4][6] Keep the container closed at all times except when adding waste.

Step 3: Labeling

Proper labeling is a critical, non-negotiable step for safety and compliance. Affix a completed hazardous waste label to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-tert-Butyl-6-tert-octyl-p-cresol"

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard")

  • The date of accumulation

  • The name and contact information of the generating researcher or lab

Step 4: Spill Management

In the event of a spill, act promptly and safely.

  • Evacuate: Alert personnel and evacuate the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[4][7] Do not use a vacuum unless it is rated for hazardous materials.

  • Clean: Clean the spill area thoroughly to remove any residual contamination.[2][7]

  • Dispose: The collected spill material and any cleaning supplies (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.[2]

Step 5: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[6] This location must be:

  • Cool, dry, and well-ventilated.[4]

  • Away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Under the control of the laboratory personnel.

Step 6: Final Disposal

Disposal of this chemical waste must be handled by a licensed and approved waste disposal company.

  • Contact your EHS Office: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Manifesting: The waste will be transported under a hazardous waste manifest, which tracks the material from your facility to its final disposal site, ensuring a complete chain of custody.[5]

  • Prohibited Disposal: Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the sanitary sewer system.[4] This is to prevent severe damage to aquatic ecosystems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-tert-Butyl-6-tert-octyl-p-cresol waste.

G Disposal Workflow for 2-tert-Butyl-6-tert-octyl-p-cresol cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup A Waste Generated (e.g., unused chemical, contaminated labware) B Is waste 2-tert-Butyl-6-tert-octyl-p-cresol or contaminated with it? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Follow appropriate disposal route for non-hazardous waste B->D No E Select Compatible, Leak-Proof Container C->E F Place Waste in Container & Keep Securely Closed E->F G Affix Completed Hazardous Waste Label F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is container full or storage time limit reached? H->I J Contact EHS for Hazardous Waste Pickup I->J Yes K Licensed Vendor Collects Waste with Manifest J->K

Caption: Decision workflow for handling and disposing of 2-tert-Butyl-6-tert-octyl-p-cresol.

References

  • CRC Industries. (2019, June 12). SDS US: Lithium General Purpose Grease. Retrieved from [Link]

  • New Jersey Department of Health. (2004, April). Hazard Summary: 2,6-DI-tert-BUTYL-p-CRESOL. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 2,6-Di-tert-butyl-p-cresol. Retrieved from [Link]

  • Southern Illinois University. Chemical Waste Management Guide. Retrieved from [Link]

  • Chevron. (2023, October 25). Safety Data Sheet: Hydraulic Oil K. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,6-di-tert-butyl-p-cresol. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Ohio River Valley Water Sanitation Commission. (1951, June 15). Phenol Wastes Treatment by Chemical Oxidation. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1989, January 19). 1988 OSHA PEL Project: 2,6-di-tert-butyl-pcresol (DBPD). Retrieved from [Link]

  • Arvia Technology. CASE STUDY: Phenol Removal from Specialty Chemical Wastewater. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 15). 2,6-DI-TERT-BUTYL-P-CRESOL. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2021, June 25). Identification and Listing of Hazardous Waste; Standards for the Management of Specific Types. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-tert-Butyl-6-tert-octyl-p-cresol

Handling specialized chemical intermediates like 2-tert-Butyl-6-tert-octyl-p-cresol (CAS 34729-62-9) requires moving beyond basic laboratory safety into a realm of chemically informed risk management. As a sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical intermediates like 2-tert-Butyl-6-tert-octyl-p-cresol (CAS 34729-62-9) requires moving beyond basic laboratory safety into a realm of chemically informed risk management. As a sterically hindered alkylphenol, this compound is highly valued in polymer manufacturing and drug development for its robust antioxidant properties[1][2]. However, the very molecular architecture that makes it an excellent radical scavenger also dictates its unique occupational hazards.

As a Senior Application Scientist, my goal is to provide you with a comprehensive, self-validating operational guide. We will not just outline what personal protective equipment (PPE) to wear, but why it is necessary, grounded in the physicochemical and mechanistic realities of the molecule.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an impenetrable safety protocol, we must first understand the enemy. 2-tert-Butyl-6-tert-octyl-p-cresol presents two primary physiological threats:

A. Extreme Lipophilicity and Dermal Penetration The bulky tert-butyl and tert-octyl groups attached to the phenol ring significantly increase the compound's partition coefficient (LogP). This extreme lipophilicity allows the molecule to rapidly bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum[3]. Unlike simple acids that cause immediate, localized surface burns, alkylphenols can be absorbed systemically, potentially leading to central nervous system depression, organ damage, and lethal paralysis[3][4].

B. The Chameleonic Redox Switch (Cytotoxicity) Under normal conditions, sterically hindered phenols act as protective hydrogen donors, neutralizing free radicals[2]. However, under conditions of cellular oxidative stress or enzymatic metabolism (e.g., via Cytochrome P450 in the liver), these compounds undergo a "redox switch." They are oxidized into highly reactive, electrophilic quinone methides [5]. These methides covalently bind to nucleophilic sites on cellular proteins and DNA, inducing mitochondrial depolarization and apoptosis[5][6].

Mechanistic pathway of sterically hindered phenol toxicity via quinone methide formation.

Architecture of Personal Protective Equipment (PPE)

Because of the rapid dermal absorption and corrosive nature of alkylphenols, standard laboratory latex gloves and safety glasses are fundamentally inadequate. Latex is highly permeable to lipophilic organics; wearing it provides a false sense of security while the chemical permeates the barrier and becomes trapped against the skin.

Table 1: Validated PPE Specifications

Equipment CategoryRequired Material / StandardScientific Rationale
Hand Protection Heavy-duty Butyl Rubber or Nitrile (Min 0.4mm thickness).Butyl rubber provides a dense, non-polar barrier that resists degradation and permeation by highly lipophilic alkylphenols[3].
Eye/Face Protection Chemical Mono-goggles AND Face Shield.Phenols cause severe, irreversible corneal damage[7]. A face shield prevents aerosolized droplets from contacting the porous skin of the face.
Body Protection Impermeable chemical suit or heavy Tyvek over a lab coat.Prevents systemic absorption through accidental spills on the torso or legs[8].
Respiratory ABEK-P3 Filter Respirator (if outside hood).Protects against organic vapors and toxic dust/aerosols generated during transfer[7].

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity check has passed.

Step 1: Environmental Verification

  • Action: Conduct all manipulations inside a certified Class II chemical fume hood.

  • Validation: Visually verify the digital flow meter reads a face velocity between 0.4 and 0.6 m/s. Do not rely solely on the annual inspection sticker.

Step 2: PPE Donning and Integrity Check

  • Action: Don the PPE outlined in Table 1.

  • Validation: Perform a pneumatic test on your butyl rubber gloves (trap air inside and squeeze to check for micro-punctures) before handling the chemical.

Step 3: Chemical Manipulation

  • Action: Use anti-static, grounded spatulas for weighing the solid to prevent electrostatic dispersion of toxic dust[7]. Keep the container tightly closed when not actively transferring.

  • Validation: Ensure the balance is located at least 15 cm inside the fume hood sash to prevent turbulent air from blowing the powder into the laboratory environment.

Step 4: Decontamination of Tools

  • Action: Submerge all spatulas and glassware in a basic solution (e.g., 1M NaOH in ethanol) inside the fume hood immediately after use. The base deprotonates the phenol, converting it into a water-soluble phenoxide salt, which can then be safely rinsed into hazardous waste.

Emergency Response: The PEG/EtOH Dermal Protocol

If dermal exposure occurs, water alone is dangerously ineffective . Because 2-tert-Butyl-6-tert-octyl-p-cresol is highly lipophilic, water will simply spread the chemical over a larger surface area without dissolving it, exacerbating systemic absorption.

The scientifically validated response for alkylphenol/cresol dermal exposure utilizes a Polyethylene Glycol (PEG) and Ethanol mixture [3][4]. The PEG acts as a macroscopic solvent cage, sequestering the lipophilic phenol, while the ethanol reduces the viscosity of the PEG, allowing for rapid application.

Emergency dermal decontamination workflow for alkylphenol exposure using PEG/EtOH.

Immediate Action Plan:

  • Flush the affected area with water for exactly 10 seconds to remove bulk, unabsorbed chemical.

  • Apply a pre-mixed solution of 2 parts PEG 400 to 1 part Ethanol liberally to the skin[3].

  • Wait 15 to 30 seconds to allow the PEG to solubilize the phenol out of the epidermal layer.

  • Rinse thoroughly with water.

  • Repeat the PEG/EtOH application and water rinse continuously for at least 15 minutes[3]. Seek immediate medical attention, bringing the Safety Data Sheet (SDS) with you.

Disposal and Environmental Logistics

Alkylphenols exhibit high acute toxicity toward fish and aquatic invertebrates and are strictly classified as marine pollutants[4][7]. They must never be disposed of via standard aqueous waste streams.

Table 2: Waste Classification & Logistics

Logistics ParameterClassification / Requirement
UN Number UN2430[8]
Proper Shipping Name Alkylphenols, solid, n.o.s.[8]
Hazard Class Class 8 (Corrosive)[7][8]
Packing Group PG II or III (Depending on specific formulation/concentration)[7][8]
Disposal Method High-temperature incineration in a facility equipped with an alkaline scrubber to neutralize combustion gases.

By understanding the lipophilic and redox-active nature of 2-tert-Butyl-6-tert-octyl-p-cresol, laboratory personnel can move past rote compliance and engage in true, scientifically validated risk mitigation.

References

  • Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement - EPA. Environmental Protection Agency (EPA). Available at: [Link]

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge Prisms: Plastics. Available at:[Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. Available at: [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC - National Institutes of Health. Available at: [Link]

  • Safe Handling of Cresols, Xylenols & Cresylic Acids. Air Corps Chemical Abuse Survivors. Available at: [Link]

Sources

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